PLX-4720
Description
a B-Raf(V600E) kinase inhibitor; structure in first source
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
N-[3-(5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]propane-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClF2N3O3S/c1-2-5-27(25,26)23-13-4-3-12(19)14(15(13)20)16(24)11-8-22-17-10(11)6-9(18)7-21-17/h3-4,6-8,23H,2,5H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZDJQTHVDDOVHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClF2N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10238711 | |
| Record name | PLX-4720 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10238711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918505-84-7 | |
| Record name | N-[3-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)carbonyl]-2,4-difluorophenyl]-1-propanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=918505-84-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PLX-4720 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0918505847 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PLX-4720 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06999 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PLX-4720 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10238711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PLX-4720 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQY31RO8HA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of PLX-4720 in Melanoma Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mechanism of action of PLX-4720, a potent and selective inhibitor of the BRAF V600E mutation, in the context of melanoma. This document details the molecular interactions, downstream signaling effects, and cellular consequences of this compound activity, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development professionals.
Introduction: Targeting the Aberrant BRAF Kinase in Melanoma
Cutaneous melanoma, a highly aggressive form of skin cancer, is characterized in approximately 50% of cases by a specific mutation in the BRAF gene, most commonly the V600E substitution. This mutation leads to constitutive activation of the BRAF protein kinase, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway. The aberrant signaling cascade drives uncontrolled cell proliferation, survival, and ultimately, tumorigenesis. This compound was developed as a targeted therapeutic agent designed to specifically inhibit the activity of the oncogenic BRAF V600E protein.
Core Mechanism of Action: Selective Inhibition of BRAF V600E
This compound is a potent, orally available small molecule inhibitor that selectively targets the ATP-binding site of the BRAF V600E kinase. Its mechanism of action is centered on its higher affinity for the constitutively active conformation of the V600E mutant protein compared to the wild-type BRAF. This selectivity is crucial for its therapeutic window, minimizing off-target effects.
Biochemical Potency and Selectivity
This compound demonstrates high potency against BRAF V600E in biochemical assays. The half-maximal inhibitory concentration (IC50) for BRAF V600E is significantly lower than that for wild-type BRAF and a wide range of other kinases, highlighting its specificity.
| Kinase Target | IC50 (nM) |
| BRAF V600E | 13 [1][2][3][4][5] |
| BRAF (Wild-Type) | 160[4][5][6] |
| c-Raf-1 (Y340D/Y341D) | 6.7[4] |
| BRK | 130[4] |
| FRK | 1300[4] |
| CSK | 1500[4] |
| SRC | 1700[4] |
| FAK | 1700[4] |
| FGFR | 1900[4] |
| KDR | 2300[4] |
| HGK | 2800[4] |
| GK (human) | 2800[4] |
| CSF1R | 3300[4] |
| Aurora A | 3400[4] |
| Table 1: In vitro kinase inhibitory activity of this compound against a panel of kinases. Data compiled from multiple sources. |
Downstream Signaling Cascade Inhibition
The primary consequence of this compound binding to BRAF V600E is the blockade of the downstream MAPK signaling pathway. This is most readily observed by the potent inhibition of ERK phosphorylation. In melanoma cell lines harboring the BRAF V600E mutation, this compound treatment leads to a significant reduction in phosphorylated ERK (p-ERK) levels.[2][3]
Cellular Effects of this compound in Melanoma Cells
The inhibition of the MAPK pathway by this compound translates into significant anti-tumor effects at the cellular level, primarily through the induction of cell cycle arrest and apoptosis.
Inhibition of Cell Proliferation
This compound potently inhibits the growth of melanoma cell lines that harbor the BRAF V600E mutation. The 50% growth inhibition (GI50) values are in the sub-micromolar to low micromolar range for sensitive cell lines. In contrast, cell lines with wild-type BRAF are significantly less sensitive.
| Cell Line | BRAF Status | GI50 (µM) |
| COLO205 | V600E | 0.31[3] |
| A375 | V600E | 0.50[3] |
| WM2664 | V600D | 1.5[3] |
| COLO829 | V600E | 1.7[3] |
| SK-MEL-28 | V600E | 0.13[7] |
| UACC-62 | V600E | 0.61[7] |
| M14 | V600E | 0.71[7] |
| HT-144 | V600E | 1.07[7] |
| SW620 | Wild-Type | 13[2] |
| H460 | Wild-Type | 24[2] |
| Table 2: Growth inhibition (GI50) of this compound in a panel of human cancer cell lines. |
Induction of Cell Cycle Arrest and Apoptosis
Treatment of BRAF V600E-positive melanoma cells with this compound leads to a G1 cell cycle arrest and subsequent induction of apoptosis.[2][3] This is a key mechanism through which the compound exerts its cytotoxic effects. Apoptosis induction is often associated with the upregulation of the pro-apoptotic protein BIM.
Detailed Experimental Protocols
To facilitate the replication and further investigation of the effects of this compound, this section provides detailed methodologies for key experiments.
In Vitro Kinase Assay
This protocol is for determining the IC50 of this compound against BRAF V600E kinase.
-
Reagents and Materials:
-
Recombinant human BRAF V600E enzyme
-
Biotinylated-MEK protein (substrate)
-
Kinase assay buffer (e.g., 20 mM HEPES pH 7.0, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)[4]
-
ATP
-
This compound (serially diluted)
-
AlphaScreen™ GST Detection Kit (PerkinElmer)
-
384-well white microplates
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, recombinant BRAF V600E enzyme (e.g., 0.1 ng per reaction), and biotinylated-MEK substrate.[4]
-
Add serial dilutions of this compound or DMSO (vehicle control) to the wells of the microplate.
-
Initiate the kinase reaction by adding ATP to a final concentration approximating the Km for BRAF.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing AlphaScreen™ donor and acceptor beads.
-
Incubate the plate in the dark at room temperature for 1 hour.[4]
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Calculate IC50 values by fitting the data to a four-parameter logistic dose-response curve.
-
Western Blotting for p-ERK Inhibition
This protocol outlines the procedure for assessing the effect of this compound on ERK phosphorylation in melanoma cells.
-
Reagents and Materials:
-
BRAF V600E mutant melanoma cell line (e.g., A375)
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Seed melanoma cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 1-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-ERK, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total ERK and β-actin to ensure equal loading.
-
Cell Viability Assay (MTT)
This protocol describes how to measure the effect of this compound on cell proliferation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Raf inhibitor | Mechanism | Concentration [selleckchem.com]
- 4. This compound | B-Raf Inhibitor | TargetMol [targetmol.com]
- 5. caymanchem.com [caymanchem.com]
- 6. glpbio.com [glpbio.com]
- 7. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
The Precision Targeting of PLX-4720: An In-depth Technical Guide to its Core Function as a B-Raf Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of PLX-4720, a potent and highly selective small-molecule inhibitor of the B-Raf serine/threonine kinase, with a particular focus on its primary target, the oncogenic B-RafV600E mutant. This document details the quantitative biochemical and cellular activity of this compound, outlines key experimental protocols for its characterization, and visualizes the intricate signaling pathways it modulates.
The Primary Target: Oncogenic B-RafV600E
This compound is a 7-azaindole derivative designed to specifically target the ATP-binding site of the B-Raf kinase.[1][2] Its remarkable efficacy lies in its high affinity and selectivity for the constitutively active B-RafV600E mutant, a driver mutation in a significant proportion of melanomas and other cancers.[1][3]
Biochemical Potency and Selectivity
In cell-free enzymatic assays, this compound demonstrates potent inhibition of B-RafV600E with a half-maximal inhibitory concentration (IC50) of 13 nM.[1][4][5] The compound exhibits a 10-fold selectivity for B-RafV600E over its wild-type counterpart (B-RafWT).[1][4] This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.
Table 1: In Vitro Inhibitory Activity of this compound Against B-Raf Kinases
| Target | IC50 (nM) |
| B-RafV600E | 13 |
| B-Raf (Wild-Type) | 160 |
| c-Raf-1 (Y340D/Y341D) | 6.7 |
Data sourced from multiple references.[4][6]
Kinase Selectivity Profile
To assess its specificity, this compound has been screened against a broad panel of other protein kinases. The results underscore its high selectivity for B-Raf, with significantly lower potency against other kinases, often in the micromolar range. This high degree of selectivity contributes to its favorable preclinical safety profile.
Table 2: Selectivity Profile of this compound Against a Panel of Off-Target Kinases
| Kinase | IC50 (nM) |
| BRK | 130 |
| FRK | 1300 |
| Csk | 1500 |
| Src | 1700 |
| FAK | 1700 |
| FGFR | 1900 |
| KDR | 2300 |
| HGK | 2800 |
| CSF1R | 3300 |
| Aurora A | 3400 |
Data sourced from MedchemExpress.[4]
Mechanism of Action: Inhibition of the MAPK/ERK Signaling Pathway
The B-Raf kinase is a critical component of the mitogen-activated protein kinase (MAPK) signaling pathway, also known as the Ras-Raf-MEK-ERK pathway.[7][8][9] This pathway plays a central role in regulating cell proliferation, differentiation, and survival.[7][9] The B-RafV600E mutation leads to constitutive activation of this cascade, promoting uncontrolled cell growth and tumorigenesis.
This compound exerts its therapeutic effect by binding to the ATP pocket of B-RafV600E, thereby preventing the phosphorylation and activation of its downstream target, MEK.[2] This, in turn, inhibits the phosphorylation and activation of ERK (extracellular signal-regulated kinase), the final kinase in this cascade.[1] The inhibition of ERK phosphorylation is a key biomarker of this compound activity.[1]
References
- 1. Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Registered report: RAF inhibitors prime wild-type RAF to activate the MAPK pathway and enhance growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound | B-Raf Inhibitor | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. The MAPK (ERK) Pathway: Investigational Combinations for the Treatment Of BRAF-Mutated Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role Played by Signalling Pathways in Overcoming BRAF Inhibitor Resistance in Melanoma [mdpi.com]
PLX-4720 as a selective BRAF V600E inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of PLX-4720, a potent and selective small-molecule inhibitor of the BRAF V600E mutant kinase. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the preclinical characteristics and experimental evaluation of this compound. This document details the mechanism of action, preclinical efficacy, and relevant experimental methodologies associated with this compound.
Introduction
The BRAF gene, a member of the RAF family of serine/threonine protein kinases, is a critical component of the RAS-RAF-MEK-ERK-MAP kinase signaling pathway, which regulates cell proliferation, differentiation, and survival.[1][2] The V600E mutation in the BRAF gene is the most common oncogenic protein kinase mutation, leading to constitutive activation of the BRAF kinase and subsequent hyperactivation of the downstream MAPK pathway.[1] This aberrant signaling is a key driver in a significant percentage of various cancers, most notably melanoma.[1]
This compound is a 7-azaindole derivative developed through a structure-guided discovery approach to specifically target the active conformation of the BRAF V600E mutant protein.[3][4][5] Its high selectivity allows for potent inhibition of the oncogenic pathway in cancer cells harboring the BRAF V600E mutation, while sparing cells with wild-type BRAF.[4][6] This targeted approach has demonstrated significant anti-tumor activity in preclinical models, including the induction of cell cycle arrest and apoptosis, and tumor regression in xenograft studies.[4][6]
Chemical Properties
This compound is an organic compound classified as an aryl-phenylketone, a pyrrolopyridine, a sulfonamide, a difluorobenzene, and an organochlorine compound.[7][8]
| Property | Value |
| Chemical Name | N-[3-(5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]propane-1-sulfonamide[8] |
| Molecular Formula | C17H14ClF2N3O3S[8][9] |
| Molecular Weight | 413.83 g/mol [10] |
| CAS Number | 918505-84-7[9] |
Mechanism of Action
This compound functions as a highly selective inhibitor of the BRAF V600E kinase.[3][11] The V600E mutation, a substitution of valine with glutamic acid at position 600, mimics phosphorylation, leading to a constitutively active kinase domain.[1] This results in persistent downstream signaling through the MAPK pathway, promoting uncontrolled cell growth and survival.[1]
This compound is an ATP-competitive inhibitor that binds to the ATP-binding site of the active conformation of BRAF V600E.[5][12] This selective binding blocks the kinase activity of the mutated protein, thereby inhibiting the phosphorylation of its downstream target, MEK.[4] The subsequent reduction in phosphorylated ERK (pERK) leads to the downregulation of the entire MAPK signaling cascade.[4] This targeted inhibition ultimately results in cell cycle arrest and apoptosis in cancer cells that are dependent on the BRAF V600E mutation for their proliferation and survival.[4][6]
References
- 1. A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BRAF V600E Mutation Is Associated with mTOR Signaling Activation in Glioneuronal Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting BRAFV600E with PLX4720 Displays Potent Antimigratory and Anti-invasive Activity in Preclinical Models of Human Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. This compound | C17H14ClF2N3O3S | CID 24180719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. medkoo.com [medkoo.com]
- 10. This compound | Raf inhibitor | Mechanism | Concentration [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
The Discovery and Development of PLX-4720: A Technical Guide
PLX-4720 is a pioneering, orally available small-molecule inhibitor that has been instrumental in validating the therapeutic potential of targeting the BRAF V600E mutation, a key driver in a significant portion of melanomas and other cancers. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of this compound, tailored for researchers, scientists, and drug development professionals.
Discovery and Structure
This compound, a 7-azaindole derivative, was identified through a structure-guided discovery approach aimed at developing a potent and selective inhibitor of the oncogenic BRAF V600E kinase.[1][2][3] This process involved screening a library of 20,000 small molecules (150-350 daltons) against multiple kinases to identify promising scaffolds.[3] Subsequent chemical optimization, guided by co-crystal structures, led to the synthesis of this compound.[2] The molecule was specifically designed to target the ATP-binding site of the active conformation of the BRAF kinase, a strategy that contributed to its high selectivity for the mutated form over the wild-type protein.[4][5]
Mechanism of Action
This compound functions as a highly selective inhibitor of the BRAF V600E protein kinase.[3][6] The V600E mutation results in a constitutively active kinase that drives aberrant signaling through the mitogen-activated protein kinase (MAPK) pathway, promoting cell proliferation and survival.[2]
This compound selectively binds to the ATP-binding site of the active conformation of BRAF V600E.[4][5] This inhibition prevents the phosphorylation and activation of its downstream targets, MEK1 and MEK2. Consequently, the phosphorylation of ERK1 and ERK2 is suppressed, leading to the inhibition of the entire signaling cascade.[2][3][4] This blockade of the MAPK pathway in BRAF V600E-positive cancer cells ultimately induces cell cycle arrest and apoptosis.[2][3][7]
Quantitative Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of this compound
This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various protein kinases in cell-free biochemical assays. The data highlights the compound's high potency and selectivity for the BRAF V600E mutant.
| Target Kinase | IC50 (nM) | Selectivity vs. BRAF V600E |
| BRAF V600E | 13 | 1x |
| c-Raf-1 (Y340D/Y341D) | 6.7 | ~2x more potent |
| Wild-Type BRAF | 160 | ~12x less potent |
| BRK | 130 | ~10x less potent |
| FRK | 1300 | ~100x less potent |
| CSK | 1500 | ~115x less potent |
| FAK | 1700 | ~130x less potent |
| Src | 1700 | ~130x less potent |
| FGFR | 1900 | ~146x less potent |
| Aurora A | 3400 | ~261x less potent |
Data sourced from multiple studies.[1][7][8][9][10]
Table 2: Cellular Activity of this compound
This table presents the 50% growth inhibition (GI50) or IC50 values for this compound in various human cancer cell lines, demonstrating its selective cytotoxicity against cells harboring the BRAF V600E mutation.
| Cell Line | Cancer Type | BRAF Status | GI50 / IC50 (µM) |
| COLO205 | Colorectal | V600E | 0.31 |
| A375 | Melanoma | V600E | 0.50 |
| WM2664 | Melanoma | V600E | 1.5 |
| COLO829 | Melanoma | V600E | 1.7 |
| 1205Lu | Melanoma | V600E | Induces apoptosis at 1 µM |
| 8505c | Thyroid | V600E | IC50 range 0.078-0.113 |
| 451Lu | Melanoma | V600E | 0.062 |
| C8161 | Melanoma | Wild-Type | No effect at 1 µM |
| SW620 | Colorectal | Wild-Type | >10 |
| HCT116 | Colorectal | Wild-Type | >10 |
| Calu-6 | Lung | Wild-Type | >10 |
Data sourced from multiple studies.[2][4][8][9]
Table 3: Preclinical In Vivo Efficacy of this compound
This table summarizes the results from key in vivo xenograft studies, showcasing the anti-tumor activity of orally administered this compound.
| Xenograft Model | BRAF Status | Dosing Regimen | Key Outcomes |
| COLO205 | V600E | 20 mg/kg/day (oral) | Substantial tumor growth block; regressions observed.[3][11] |
| 1205Lu | V600E | 100 mg/kg, twice daily (oral) | Near complete tumor elimination.[8][9] |
| C8161 | Wild-Type | 100 mg/kg, twice daily (oral) | No activity; tumor growth unaffected.[3][8][9] |
| 8505c | V600E | 30 mg/kg/day (oral) | >90% tumor growth inhibition; decreased lung metastases.[4][9] |
| AM-38 (Intracranial) | V600E | 20 mg/kg/day (i.p.) | Significantly extended survival.[12] |
Data sourced from multiple studies.[3][4][8][9][11][12]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon scientific findings. The following are generalized protocols for key experiments used in the characterization of this compound.
In Vitro Kinase Assay (AlphaScreen Protocol)
This assay quantifies the ability of this compound to inhibit the phosphorylation of a substrate (MEK) by the BRAF kinase.
-
Reaction Setup : Prepare a 20 µL reaction mixture in a 384-well plate containing 20 mM HEPES (pH 7.0), 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20, and 100 nM biotinylated-MEK protein substrate.[8][10]
-
Compound Addition : Add this compound at various concentrations (e.g., 10-point titration) to the wells. Include DMSO-only wells as a negative control.
-
Enzyme Initiation : Add 0.1 ng of the BRAF enzyme (wild-type or V600E) to initiate the reaction. Incubate at room temperature for 20-30 minutes.[10]
-
Reaction Termination : Stop the reaction by adding 5 µL of a stop solution containing 20 mM HEPES (pH 7.0), 200 mM NaCl, 80 mM EDTA, and 0.3% BSA.[8][10]
-
Detection : Add the detection mixture, which includes a phospho-MEK antibody, Streptavidin-coated Donor beads, and Protein A Acceptor beads (AlphaScreen). Incubate in the dark at room temperature for 1 hour.[8][10]
-
Data Acquisition : Read the plate on a PerkinElmer AlphaQuest reader or similar instrument. The signal generated is proportional to the amount of phosphorylated MEK.
-
Analysis : Calculate IC50 values by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration.
Cell Proliferation Assay (CellTiter-Glo®/MTT)
This assay measures the effect of this compound on the viability and proliferation of cancer cell lines.
-
Cell Seeding : Seed cells (e.g., A375, COLO205) in a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with a range of this compound concentrations. Include vehicle (DMSO) controls.[8]
-
Incubation : Incubate the plates for 72-96 hours at 37°C in a humidified CO₂ incubator.[8][13]
-
Reagent Addition :
-
For CellTiter-Glo® : Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
For MTT : Add MTT reagent to each well and incubate for 2-4 hours. The MTT is converted to formazan crystals by metabolically active cells. Solubilize the crystals with a solubilization solution (e.g., DMSO or SDS).
-
-
Data Acquisition :
-
Luminescence : Read the plate on a luminometer.
-
Absorbance : Read the plate on a spectrophotometer (e.g., at 570 nm for MTT).
-
-
Analysis : Normalize the readings to the vehicle-treated control wells and calculate GI50 values by plotting percent viability against drug concentration.
Tumor Xenograft Animal Model
This in vivo assay evaluates the anti-tumor efficacy of this compound in a living organism.
-
Cell Preparation : Harvest cancer cells (e.g., COLO205, 1205Lu) and resuspend them in a suitable medium (e.g., serum-free media mixed with Matrigel) at a concentration of 5-10 x 10⁶ cells per 100 µL.[14]
-
Implantation : Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., NCr nu/nu or SCID mice).[3][15]
-
Tumor Growth : Monitor the mice regularly and allow tumors to establish to a palpable size (e.g., 100-150 mm³).[15]
-
Randomization and Dosing : Randomize the mice into treatment and control groups. Administer this compound (suspended in a vehicle like 1% carboxymethylcellulose) or vehicle alone via oral gavage daily.[3][4]
-
Monitoring : Measure tumor volume with calipers 2-3 times per week and monitor the body weight and overall health of the mice.[3]
-
Endpoint and Analysis : The study may conclude after a fixed duration (e.g., 14-21 days) or when tumors in the control group reach a predetermined maximum size.[3][4] Analyze the data by comparing the tumor growth curves between the treated and control groups. Immunohistochemical analysis of tumors for biomarkers like phospho-ERK can also be performed.[3][11]
Conclusion
The discovery and preclinical development of this compound provided a critical proof-of-concept for the selective inhibition of oncogenic BRAF V600E.[3] Its high potency and selectivity, demonstrated through rigorous biochemical, cellular, and in vivo studies, validated this specific mutation as a druggable target. While this compound itself did not advance to late-stage clinical trials for commercial use, it served as a crucial tool and a direct chemical predecessor to Vemurafenib (PLX4032), which achieved regulatory approval and transformed the treatment landscape for patients with BRAF V600E-mutant melanoma.[16] The comprehensive data generated for this compound laid the foundation for a new class of targeted cancer therapies.
References
- 1. apexbt.com [apexbt.com]
- 2. pnas.org [pnas.org]
- 3. Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting BRAFV600E with PLX4720 Displays Potent Antimigratory and Anti-invasive Activity in Preclinical Models of Human Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Therapy Detail [ckb.genomenon.com]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound | Raf inhibitor | Mechanism | Concentration [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | Raf | TargetMol [targetmol.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Clinical efficacy of a RAF inhibitor needs broad target blockade in BRAF-mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
PLX-4720: A Deep Dive into its Chemical Profile and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of PLX-4720, a potent and selective inhibitor of the BRAF V600E mutant kinase. This document details its chemical structure, physicochemical properties, mechanism of action, and key experimental data. Detailed protocols for relevant assays are also provided to facilitate further research and development.
Chemical Structure and Properties
This compound, with the IUPAC name N-[3-({5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}carbonyl)-2,4-difluorophenyl]propane-1-sulfonamide, is a synthetic organic compound belonging to the class of aryl-phenylketones.[1] Its chemical structure is characterized by a 7-azaindole core. The detailed chemical and physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | N-[3-({5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}carbonyl)-2,4-difluorophenyl]propane-1-sulfonamide | [2][3] |
| Synonyms | PLX4720, PLX 4720, Raf Kinase Inhibitor V | [2][3][4][5] |
| Molecular Formula | C17H14ClF2N3O3S | [3][4] |
| Molecular Weight | 413.83 g/mol | [4] |
| CAS Number | 918505-84-7 | [3][4] |
| SMILES | CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)Cl)F | [1] |
| Appearance | Solid | [4] |
| Solubility | Soluble in DMSO. Insoluble in water and ethanol. | [6] |
Mechanism of Action: Targeting the MAPK/ERK Signaling Pathway
This compound is a highly selective and potent inhibitor of the BRAF V600E mutant kinase, a key driver in many cancers. The V600E mutation leads to constitutive activation of the BRAF kinase, which in turn activates the downstream Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) signaling pathway. This aberrant signaling promotes uncontrolled cell proliferation and survival.
This compound functions by binding to the ATP-binding site of the active conformation of the BRAF V600E kinase, thereby inhibiting its activity.[7] This blockade prevents the phosphorylation of MEK, the immediate downstream target of BRAF, which subsequently inhibits the phosphorylation and activation of ERK. The inhibition of the MAPK/ERK pathway ultimately leads to cell cycle arrest and apoptosis in cancer cells harboring the BRAF V600E mutation.
In Vitro and In Vivo Efficacy
Kinase Inhibition
This compound demonstrates high selectivity for the BRAF V600E mutant kinase. In cell-free assays, the IC50 value for BRAF V600E is approximately 13 nM, while for wild-type BRAF, it is significantly higher, indicating a strong preference for the mutant form.[4]
| Target | IC50 |
| BRAF V600E | 13 nM |
| Wild-type BRAF | ~160 nM |
Cellular Activity
In cell-based assays, this compound effectively inhibits the proliferation of cancer cell lines harboring the BRAF V600E mutation. This is achieved through the inhibition of ERK phosphorylation, leading to cell cycle arrest and apoptosis.
In Vivo Studies
In xenograft models using BRAF V600E-mutant cancer cells, oral administration of this compound has been shown to significantly inhibit tumor growth and, in some cases, lead to tumor regression.[8] For instance, in a COLO205 xenograft model, a daily oral dose of 20 mg/kg resulted in substantial tumor growth inhibition.[8]
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
BRAF V600E Kinase Inhibition Assay
This protocol outlines a typical in vitro kinase assay to determine the inhibitory activity of this compound against BRAF V600E.
Materials:
-
Recombinant BRAF V600E enzyme
-
MEK protein (substrate)
-
Kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP
-
This compound (serially diluted in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute the compounds in kinase assay buffer.
-
In a 96-well plate, add the BRAF V600E enzyme and the MEK substrate to each well.
-
Add the diluted this compound or DMSO (vehicle control) to the respective wells.
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for BRAF V600E.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability (MTT) Assay
This protocol describes the use of an MTT assay to assess the effect of this compound on the viability of BRAF V600E-mutant cancer cells.
Materials:
-
BRAF V600E-mutant cancer cell line (e.g., A375, COLO205)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound or DMSO (vehicle control).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours, or until a purple precipitate is visible.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Western Blot for ERK Phosphorylation
This protocol details the procedure for detecting changes in ERK phosphorylation in response to this compound treatment.
Materials:
-
BRAF V600E-mutant cancer cell line
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Seed cells and treat with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK (typically diluted 1:1000-1:2000 in blocking buffer) overnight at 4°C.[1]
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody (typically diluted 1:5000-1:10000) for 1 hour at room temperature.[1]
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.
In Vivo Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
BRAF V600E-mutant cancer cell line (e.g., COLO205, A375)
-
Matrigel (optional)
-
This compound formulation for oral gavage (e.g., suspended in a vehicle like 0.5% methylcellulose)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of the cancer cells (typically 1-5 x 10^6 cells in PBS, sometimes mixed with Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound orally (e.g., by gavage) at a predetermined dose and schedule (e.g., 20 mg/kg, once daily).[8] The control group receives the vehicle only.
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for p-ERK).
Conclusion
This compound is a valuable research tool for studying the biology of BRAF V600E-driven cancers and serves as a lead compound for the development of targeted therapies. Its high potency and selectivity make it an ideal agent for investigating the MAPK/ERK signaling pathway and for preclinical evaluation of BRAF inhibition strategies. The experimental protocols provided in this guide offer a starting point for researchers to further explore the therapeutic potential of this compound and similar compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. texaschildrens.org [texaschildrens.org]
- 4. broadpharm.com [broadpharm.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. This compound | B-Raf Inhibitor | TargetMol [targetmol.com]
- 7. Targeting BRAFV600E with PLX4720 Displays Potent Antimigratory and Anti-invasive Activity in Preclinical Models of Human Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
In Vitro Kinase Activity of PLX-4720: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro kinase activity of PLX-4720, a potent and selective inhibitor of the BRAF V600E mutant kinase. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding and utilization of this compound.
Core Efficacy and Selectivity
This compound is a 7-azaindole derivative that demonstrates significant inhibitory activity against the BRAF V600E mutation, a common oncogenic driver in various cancers, including melanoma.[1][2][3] Its mechanism of action involves targeting the ATP-binding site of the active conformation of the BRAF V600E kinase.[4][5] In cell-free assays, this compound exhibits a half-maximal inhibitory concentration (IC50) for BRAF V600E of approximately 13 nM.[1][2][4][6][7][8][9][10][11]
The compound displays significant selectivity for the BRAF V600E mutant over the wild-type BRAF, with a reported 10-fold higher potency for the mutant form.[1][6][7][11] Furthermore, this compound shows markedly lower activity against a broad panel of other kinases, demonstrating over 100-fold selectivity against kinases such as Frk, Src, Fak, FGFR, and Aurora A.[6][7][10]
Quantitative Kinase Inhibition Data
The following tables summarize the in vitro inhibitory activity of this compound against its primary target and other kinases.
| Target Kinase | IC50 (nM) | Assay Type | Reference |
| BRAF V600E | 13 | Cell-free | [1][2][4][6][7][8][9][10][11] |
| c-Raf-1 (Y340D/Y341D) | 6.7 | Cell-free | [6] |
| BRK | 130 | Cell-free | [6][12] |
| BRAF (Wild-Type) | 160 | Cell-free | [6][8][9][12] |
| Frk | 1,300 - 3,400 | Cell-free | [6][7][10] |
| Src | 1,300 - 3,400 | Cell-free | [6][7][10] |
| Fak | 1,300 - 3,400 | Cell-free | [6][7][10] |
| FGFR | 1,300 - 3,400 | Cell-free | [6][7][10] |
| Aurora A | 1,300 - 3,400 | Cell-free | [6][7][10] |
Cellular Activity
In cellular assays, this compound effectively inhibits the phosphorylation of ERK, a downstream effector in the MAPK pathway, in cell lines harboring the BRAF V600E mutation, with IC50 values ranging from 14 to 46 nM.[1][6][7] This inhibition of MAPK signaling leads to cell cycle arrest and apoptosis exclusively in BRAF V600E-positive cancer cells.[1][2][6][8]
| Cell Line (BRAF Status) | Assay Type | GI50 (µM) | Reference |
| COLO205 (V600E) | Growth Inhibition | 0.31 | [6][7] |
| A375 (V600E) | Growth Inhibition | 0.50 | [6][7] |
| WM2664 (V600E) | Growth Inhibition | 1.5 | [6][7] |
| COLO829 (V600E) | Growth Inhibition | 1.7 | [6][7] |
Signaling Pathway Modulated by this compound
This compound primarily targets the BRAF V600E mutant kinase within the canonical RAS-RAF-MEK-ERK signaling pathway. The diagram below illustrates the point of intervention of this compound.
Experimental Protocols
In Vitro Kinase Assay (AlphaScreen)
This protocol outlines a common method for determining the in vitro kinase activity of this compound.
Objective: To measure the IC50 of this compound against BRAF V600E kinase.
Materials:
-
Recombinant BRAF V600E enzyme
-
Biotinylated-MEK protein (substrate)
-
This compound compound
-
ATP
-
Kinase buffer (e.g., 20 mM HEPES pH 7.0, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)
-
AlphaScreen Streptavidin Donor beads
-
AlphaScreen Protein A Acceptor beads
-
Anti-phospho-MEK antibody
-
Stop solution (e.g., 20 mM HEPES pH 7.0, 200 mM NaCl, 80 mM EDTA, 0.3% BSA)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.
-
In a 384-well plate, add the BRAF V600E enzyme, biotinylated-MEK substrate, and the diluted this compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the stop solution containing EDTA.
-
Add the AlphaScreen beads and anti-phospho-MEK antibody, pre-incubated together in the dark.
-
Incubate the plate in the dark at room temperature for at least 1 hour.
-
Read the plate on an AlphaScreen-compatible reader.
-
Calculate IC50 values by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay (MTT Assay)
This protocol describes a method to assess the effect of this compound on the proliferation of cancer cell lines.
Objective: To determine the GI50 of this compound in BRAF V600E and wild-type cell lines.
Materials:
-
Cancer cell lines (e.g., A375, COLO205)
-
Complete cell culture medium
-
This compound compound
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of growth inhibition relative to the vehicle control and determine the GI50 value.
References
- 1. Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Therapy Detail [ckb.genomenon.com]
- 4. This compound | B-Raf Inhibitor | TargetMol [targetmol.com]
- 5. Targeting BRAFV600E with PLX4720 Displays Potent Antimigratory and Anti-invasive Activity in Preclinical Models of Human Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Raf inhibitor | Mechanism | Concentration [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. apexbt.com [apexbt.com]
- 10. medkoo.com [medkoo.com]
- 11. pnas.org [pnas.org]
- 12. abmole.com [abmole.com]
PLX-4720: A Deep Dive into its Selectivity for B-Raf V600E
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
PLX-4720 is a potent and highly selective small-molecule inhibitor of the B-Raf serine/threonine kinase, particularly the oncogenic V600E mutant.[1][2][3] This mutation, a single nucleotide transversion from thymidine to adenosine, results in a valine to glutamic acid substitution at position 600, leading to a 500-fold increase in kinase activity compared to the wild-type protein.[4] The constitutive activation of the B-Raf kinase drives aberrant signaling through the mitogen-activated protein kinase (MAPK) pathway, a critical signaling cascade that regulates cell division, differentiation, and survival.[5][6][7] Consequently, the B-Raf V600E mutation is a key driver in a significant percentage of human cancers, most notably in malignant melanoma, but also in colorectal cancer, thyroid carcinoma, and others.[7]
This technical guide provides a comprehensive overview of the selectivity of this compound for B-Raf V600E over its wild-type counterpart, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.
Data Presentation: Quantitative Analysis of this compound Selectivity
The selectivity of this compound is a cornerstone of its therapeutic potential, allowing for targeted inhibition of cancer cells harboring the B-Raf V600E mutation while sparing cells with wild-type B-Raf. This selectivity has been quantified through various biochemical and cellular assays.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Target Kinase | IC50 (nM) | Fold Selectivity (vs. B-Raf V600E) |
| B-Raf V600E | 13 | 1 |
| Wild-Type B-Raf | 160 | ~12.3 |
| c-Raf-1 (Y340D/Y341D) | 6.7 | ~0.5 |
| BRK | 130 | 10 |
| FRK | 1300 | 100 |
| CSK | 1500 | ~115 |
| Src | 1700 | ~131 |
| FAK | 1700 | ~131 |
| FGFR1 | 1900 | ~146 |
| KDR (VEGFR2) | 2300 | ~177 |
| HGK | 2800 | ~215 |
| CSF1R | 3300 | ~254 |
| Aurora A | 3400 | ~261 |
Data compiled from multiple sources.[1][2][3][8][9][10]
Table 2: Cellular Activity of this compound in B-Raf V600E vs. Wild-Type Cell Lines
| Cell Line | B-Raf Status | Assay Type | Endpoint | IC50 / GI50 (nM) |
| Various B-Raf V600E | V600E Mutant | ERK Phosphorylation | Inhibition | 14 - 46 |
| Various Wild-Type B-Raf | Wild-Type | ERK Phosphorylation | Inhibition | >10,000 |
| COLO205 | V600E Mutant | Growth Inhibition | GI50 | 310 |
| A375 | V600E Mutant | Growth Inhibition | GI50 | 500 |
| WM2664 | V600E Mutant | Growth Inhibition | GI50 | 1500 |
| COLO829 | V600E Mutant | Growth Inhibition | GI50 | 1700 |
| C8161 | Wild-Type | Growth Inhibition | GI50 | >10,000 |
Data compiled from multiple sources.[1][2]
The data clearly demonstrates that while this compound exhibits a roughly 10-fold greater potency for the B-Raf V600E mutant in biochemical assays, this selectivity is dramatically amplified in a cellular context, often exceeding 100-fold.[2] This enhanced cellular selectivity is attributed to the critical dependence of B-Raf V600E-mutant cancer cells on the MAPK pathway for their survival and proliferation.[2]
Experimental Protocols
The following sections detail the methodologies employed to generate the quantitative data presented above.
In Vitro B-Raf Kinase Assay (AlphaScreen)
This assay quantifies the ability of this compound to inhibit the phosphorylation of MEK by B-Raf in a cell-free system.
Materials:
-
Recombinant B-Raf V600E and wild-type B-Raf enzymes.
-
Biotinylated-MEK protein substrate.
-
This compound at various concentrations.
-
Assay Buffer: 20 mM Hepes (pH 7.0), 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20.
-
ATP.
-
Stop Solution: 20 mM Hepes (pH 7.0), 200 mM NaCl, 80 mM EDTA, 0.3% BSA.
-
AlphaScreen Protein A Detection Kit (PerkinElmer): Streptavidin-coated Donor beads and anti-phospho-MEK Antibody conjugated to Protein A Acceptor beads.
Procedure:
-
Enzyme reactions are set up in a 20 µL volume containing the assay buffer, 0.1 ng of the respective B-Raf enzyme, 100 nM biotin-MEK protein, and varying concentrations of this compound.[1][8]
-
The reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed at room temperature for a defined period (e.g., 30 minutes).[1][8]
-
The reaction is terminated by the addition of 5 µL of Stop Solution containing pre-incubated anti-phospho-MEK antibody and AlphaScreen beads.[1][8]
-
The assay plate is incubated in the dark at room temperature for 1 hour to allow for bead-antibody-substrate binding.[1][8]
-
The signal is read on an AlphaQuest reader (PerkinElmer). The AlphaScreen signal is generated when the donor and acceptor beads are brought into close proximity as a result of the antibody binding to the phosphorylated MEK, which is in turn bound by the streptavidin-coated donor bead.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Cellular ERK Phosphorylation Assay (Western Blot)
This assay measures the inhibition of downstream signaling from B-Raf by quantifying the levels of phosphorylated ERK (p-ERK) in whole cells.
Materials:
-
Cancer cell lines with either B-Raf V600E or wild-type B-Raf.
-
This compound at various concentrations.
-
Cell lysis buffer.
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
Secondary antibody (HRP-conjugated).
-
Chemiluminescent substrate.
Procedure:
-
Cells are seeded in culture plates and allowed to adhere overnight.
-
Cells are then treated with varying concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Following treatment, cells are washed and lysed.
-
Protein concentration in the lysates is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is blocked and then incubated with the primary antibody against p-ERK.
-
After washing, the membrane is incubated with the HRP-conjugated secondary antibody.
-
The signal is detected using a chemiluminescent substrate.
-
The membrane is then stripped and re-probed with an antibody against total ERK to ensure equal protein loading.
-
Densitometry is used to quantify the band intensities, and the ratio of p-ERK to total ERK is calculated. IC50 values are determined by plotting the inhibition of ERK phosphorylation against the this compound concentration.
Cell Proliferation/Growth Inhibition Assay (MTT or CellTiter-Glo)
This assay assesses the effect of this compound on the viability and growth of cancer cell lines.
Materials:
-
Cancer cell lines.
-
This compound at various concentrations.
-
MTT reagent or CellTiter-Glo Luminescent Cell Viability Assay reagent.
Procedure (MTT Assay):
-
Cells are seeded in 96-well plates and treated with a range of this compound concentrations for 72 hours.[9]
-
MTT reagent is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.
-
A solubilization solution is added to dissolve the formazan crystals.
-
The absorbance is read on a plate reader.
-
GI50 (the concentration required to inhibit cell growth by 50%) values are calculated.
Mandatory Visualizations
B-Raf Signaling Pathway and this compound Inhibition
Caption: MAPK signaling pathway and the selective inhibition of B-Raf V600E by this compound.
Experimental Workflow for In Vitro Kinase Assay
Caption: Workflow for the in vitro AlphaScreen-based B-Raf kinase inhibition assay.
Logic of this compound Cellular Selectivity
Caption: The logical basis for the selective cytotoxicity of this compound in cancer cells.
Conclusion
This compound demonstrates remarkable selectivity for the oncogenic B-Raf V600E kinase over its wild-type form. This selectivity, which is pronounced in cellular environments, forms the basis of its therapeutic strategy: to potently inhibit the key driver of malignancy in cancer cells while minimizing effects on normal cells. The detailed protocols and data presented herein provide a foundational understanding for researchers and drug development professionals working to further elucidate the mechanisms of B-Raf inhibition and develop next-generation targeted cancer therapies. It is important to note, however, the phenomenon of paradoxical MAPK pathway activation in wild-type B-Raf cells, which has been observed with this compound and other Raf inhibitors, and is an important consideration in the clinical application of these agents.[11]
References
- 1. This compound | Raf inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Differential sensitivity of melanoma cell lines with BRAFV600E mutation to the specific Raf inhibitor PLX4032 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BRAF (gene) - Wikipedia [en.wikipedia.org]
- 7. BRAF B-Raf proto-oncogene, serine/threonine kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. This compound | B-Raf Inhibitor | TargetMol [targetmol.com]
- 9. abmole.com [abmole.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Registered report: RAF inhibitors prime wild-type RAF to activate the MAPK pathway and enhance growth - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Antitumor Activity of PLX-4720: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the antitumor activity of PLX-4720, a potent and selective inhibitor of the BRAF V600E kinase. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the core mechanism of action, experimental evaluation, and therapeutic potential of this compound.
Core Concepts: Mechanism of Action
This compound is a small molecule inhibitor that specifically targets the ATP-binding site of the BRAF kinase, with a high degree of selectivity for the oncogenic V600E mutant form.[1][2][3] The BRAF V600E mutation is a key driver in a significant portion of melanomas and other cancers, leading to constitutive activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1] This aberrant signaling promotes uncontrolled cell proliferation and survival. This compound's targeted inhibition of BRAF V600E effectively blocks this pathway, leading to cell cycle arrest and apoptosis in cancer cells harboring this mutation.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the in vitro and in vivo activity of this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target | IC50 (nM) | Selectivity vs. BRAF V600E |
| BRAF V600E | 13 | - |
| Wild-type BRAF | 160 | 12.3-fold |
| c-Raf-1 (Y340D/Y341D) | 6.7 | 0.5-fold |
| BRK | 130 | 10-fold |
| FRK | 1300 | 100-fold |
| Csk | 1500 | 115-fold |
| FAK | 1700 | 131-fold |
| Src | 1700 | 131-fold |
| FGFR | 1900 | 146-fold |
| KDR | 2300 | 177-fold |
| HGK | 2800 | 215-fold |
| GK (human) | 2800 | 215-fold |
| CSF1R | 3300 | 254-fold |
| Aurora A | 3400 | 262-fold |
Data sourced from multiple studies.[4][5]
Table 2: Cellular Activity of this compound in BRAF V600E Mutant Cell Lines
| Cell Line | Cancer Type | GI50 (µM) | IC50 (ERK Phosphorylation, nM) |
| COLO205 | Colorectal Cancer | 0.31 | 14-46 |
| A375 | Melanoma | 0.50 | 14-46 |
| WM2664 | Melanoma | 1.5 | Not Reported |
| COLO829 | Melanoma | 1.7 | Not Reported |
| 1205Lu | Melanoma | Not Reported | Not Reported |
| 8505c | Thyroid Cancer | Not Reported | Not Reported |
GI50 represents the concentration for 50% growth inhibition.[3][6]
Table 3: In Vivo Antitumor Activity of this compound in Xenograft Models
| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition |
| COLO205 | Colorectal Cancer | 20 mg/kg/day, oral | Significant tumor growth delay and regressions[1][6] |
| 1205Lu | Melanoma | 100 mg/kg, twice daily, oral | Almost complete tumor elimination[1][6] |
| 8505c | Thyroid Cancer | 30 mg/kg/day, oral | >90% inhibition and reduced lung metastases[3][6] |
| C8161 (BRAF wild-type) | Melanoma | 100 mg/kg, twice daily, oral | No activity[1][6] |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the core signaling pathway targeted by this compound and the typical experimental workflows used to assess its antitumor activity.
Caption: The MAPK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating the antitumor activity of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound.
In Vitro BRAF Kinase Assay
This assay determines the direct inhibitory effect of this compound on BRAF V600E kinase activity.
Materials:
-
Recombinant human BRAF V600E enzyme
-
Biotinylated-MEK protein (substrate)
-
ATP
-
Assay Buffer (e.g., 20 mM HEPES pH 7.0, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)
-
This compound (dissolved in DMSO)
-
Stop Solution (e.g., 20 mM HEPES pH 7.0, 200 mM NaCl, 80 mM EDTA, 0.3% BSA)
-
AlphaScreen Protein A Detection Kit (or similar)
-
96-well assay plates
-
Plate reader capable of AlphaScreen detection
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the assay buffer, biotinylated-MEK substrate, and ATP.
-
Add the diluted this compound or DMSO (vehicle control) to the respective wells.
-
Initiate the kinase reaction by adding the recombinant BRAF V600E enzyme.
-
Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the stop solution containing EDTA and AlphaScreen beads (pre-incubated with a phospho-MEK antibody).
-
Incubate the plate in the dark at room temperature for 1 hour to allow for signal development.
-
Read the plate on a compatible plate reader to quantify the phosphorylation of MEK.
-
Calculate the IC50 value of this compound by plotting the percentage of inhibition against the log concentration of the compound.
Cell Viability Assay (MTT Assay)
This assay measures the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
BRAF V600E mutant and wild-type cancer cell lines
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or DMSO (vehicle control) for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.
Western Blot Analysis for MAPK Pathway Inhibition
This technique is used to detect the phosphorylation status of key proteins in the MAPK pathway, such as ERK, to confirm the on-target effect of this compound.
Materials:
-
BRAF V600E mutant and wild-type cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at various concentrations for a defined time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the protein of interest (e.g., phospho-ERK).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe for total ERK and a loading control (e.g., β-actin) to ensure equal protein loading.
In Vivo Xenograft Studies
These studies evaluate the antitumor efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
BRAF V600E mutant and wild-type cancer cell lines
-
Matrigel (optional)
-
This compound formulation for oral gavage
-
Calipers for tumor measurement
-
Anesthesia and surgical tools for tumor implantation
Procedure:
-
Subcutaneously inject a suspension of cancer cells (often mixed with Matrigel) into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control orally at the specified dose and schedule.[1][3]
-
Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for p-ERK).[1]
Conclusion
This compound demonstrates potent and selective antitumor activity against cancers harboring the BRAF V600E mutation. Its mechanism of action through the inhibition of the MAPK pathway has been extensively validated through a variety of in vitro and in vivo experimental models. The data and protocols presented in this guide provide a comprehensive resource for the continued investigation and development of BRAF-targeted therapies.
References
- 1. Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. Targeting BRAFV600E with PLX4720 Displays Potent Antimigratory and Anti-invasive Activity in Preclinical Models of Human Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | B-Raf Inhibitor | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Raf inhibitor | Mechanism | Concentration [selleckchem.com]
Methodological & Application
Application Notes and Protocols for PLX-4720 in an In Vivo Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
PLX-4720 is a potent and selective small-molecule inhibitor of the BRAF V600E kinase, a common oncogenic mutation found in various cancers, most notably melanoma.[1][2][3] This compound specifically targets the ATP-binding site of the mutated BRAF protein, leading to the inhibition of the downstream MAPK/ERK signaling pathway.[4][5] This targeted inhibition induces cell cycle arrest and apoptosis exclusively in cancer cells harboring the BRAF V600E mutation, resulting in significant tumor growth delays and even regressions in preclinical xenograft models.[1][2][6] These application notes provide a detailed protocol for utilizing this compound in an in vivo mouse xenograft model to evaluate its anti-tumor efficacy.
Mechanism of Action
This compound is a 7-azaindole derivative that demonstrates high selectivity for the BRAF V600E mutant kinase, with an IC50 of 13 nM in cell-free assays.[1][7][8] Its selectivity for the V600E mutant is approximately 10-fold higher than for wild-type BRAF.[7][8] By inhibiting BRAF V600E, this compound effectively blocks the aberrant activation of the MAPK pathway, leading to a reduction in the phosphorylation of downstream effectors MEK and ERK.[2][7] This disruption of a key signaling cascade ultimately results in decreased cell proliferation and increased apoptosis in BRAF V600E-positive tumor cells.[2][7]
Signaling Pathway
Caption: The MAPK signaling pathway is constitutively activated by the BRAF V600E mutation. This compound selectively inhibits BRAF V600E, blocking downstream signaling and subsequent tumor growth.
Experimental Protocols
Cell Line Selection
The choice of cell line is critical for a successful study. It is imperative to use a cell line that harbors the BRAF V600E mutation to observe the effects of this compound. A wild-type BRAF cell line should be included as a negative control to demonstrate the selectivity of the compound.
| Cell Line | BRAF Status | Cancer Type | Notes |
| COLO205 | V600E | Colorectal Adenocarcinoma | Commonly used, demonstrates significant tumor growth inhibition with this compound treatment.[6] |
| A375 | V600E | Malignant Melanoma | Another well-established model for this compound efficacy studies.[7] |
| WM2664 | V600E | Malignant Melanoma | Suitable for melanoma-focused research.[7] |
| 1205Lu | V600E | Malignant Melanoma | Demonstrates near-complete tumor elimination at higher doses of this compound.[7] |
| 8505c | V600E | Anaplastic Thyroid Carcinoma | Shows significant tumor growth inhibition and reduced metastasis with this compound.[5][8] |
| C8161 | Wild-Type | Malignant Melanoma | Ideal negative control, shows no response to this compound treatment.[7] |
Animal Model
Immunocompromised mice, such as athymic nude mice or SCID mice, are required for establishing xenografts. The choice of strain may depend on the specific cell line used and institutional guidelines.
Tumor Inoculation
-
Culture selected cancer cells to ~80% confluency.
-
Harvest cells using trypsin and wash with sterile, serum-free media or phosphate-buffered saline (PBS).
-
Resuspend cells in a 1:1 mixture of serum-free media and Matrigel® to a final concentration of 5-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
This compound Formulation and Dosing
This compound is orally bioavailable. It can be formulated for oral gavage or incorporated into the animal's diet.
-
Oral Gavage: A common formulation is a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) or a mixture of polyethylene glycol (PEG) and water.
-
Dietary Admixture: this compound can be mixed into powdered chow at a specified concentration. This method provides continuous drug exposure.
| Parameter | Recommendation |
| Administration Route | Oral gavage or dietary admixture |
| Dosage Range | 20 - 100 mg/kg |
| Dosing Frequency | Once or twice daily |
| Vehicle Control | The formulation vehicle without this compound |
Experimental Workflow
Caption: A typical experimental workflow for a this compound in vivo xenograft study, from cell culture to endpoint analysis.
Monitoring and Data Collection
-
Tumor Volume: Measure tumors with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor body weight 2-3 times per week as an indicator of toxicity.
-
Clinical Observations: Record any signs of adverse effects, such as changes in behavior, posture, or activity.
Endpoint and Tissue Analysis
The study should be terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a set treatment duration (e.g., 21 days).
-
Euthanize mice according to approved institutional protocols.
-
Excise tumors and measure their final weight.
-
Fix a portion of the tumor in 10% neutral buffered formalin for immunohistochemistry (IHC) or snap-freeze the remainder in liquid nitrogen for molecular analysis (e.g., Western blot).
-
Immunohistochemistry: Analyze tumor sections for biomarkers such as phosphorylated ERK (p-ERK) to confirm target engagement and inhibition of the MAPK pathway.[6]
Quantitative Data Summary
| Cell Line | This compound Dose | Administration | Tumor Growth Inhibition | Key Findings | Reference |
| COLO205 | 20 mg/kg/day | Oral, once daily | Substantial block of tumor growth; regressions in some mice. | Treatment for 14 days resulted in a 21-day tumor growth delay. | [6][9] |
| 1205Lu | 100 mg/kg | Oral, twice daily | Almost complete elimination of xenografts. | Demonstrates high efficacy at an elevated dose. | [7][8] |
| 8505c | 30 mg/kg/day | Oral | >90% inhibition of tumor growth. | Dramatically decreased distant lung metastases. | [7][8] |
| A375/H-2Db/gp100 | Not specified | Oral gavage | Enhanced antitumor responses with T-cell therapy. | Increased tumor infiltration of adoptively transferred T cells. | [10] |
The this compound in vivo xenograft model is a robust and reproducible system for evaluating the preclinical efficacy of this BRAF V600E inhibitor. Careful selection of cell lines, appropriate animal models, and a well-defined experimental protocol are essential for obtaining reliable and translatable data. The information and protocols provided here serve as a comprehensive guide for researchers aiming to investigate the anti-tumor properties of this compound and similar targeted therapies.
References
- 1. apexbt.com [apexbt.com]
- 2. pnas.org [pnas.org]
- 3. Therapy Detail [ckb.genomenon.com]
- 4. This compound | B-Raf Inhibitor | TargetMol [targetmol.com]
- 5. Targeting BRAFV600E with PLX4720 Displays Potent Antimigratory and Anti-invasive Activity in Preclinical Models of Human Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Raf inhibitor | Mechanism | Concentration [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Preparing a PLX-4720 Stock Solution in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
PLX-4720 is a potent and selective inhibitor of the BRAF V600E mutant kinase, a key driver in several cancers, notably melanoma. Accurate and consistent preparation of this compound stock solutions is critical for reliable in vitro and in vivo experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using dimethyl sulfoxide (DMSO) as the solvent. Additionally, it outlines the relevant signaling pathway and provides key physicochemical data.
Physicochemical Properties and Solubility
This compound is a crystalline solid that is highly soluble in DMSO.[1][2] The key quantitative data for this compound are summarized in the table below for easy reference.
| Property | Value | Citations |
| Molecular Weight | 413.8 g/mol | [1] |
| Solubility in DMSO | >10 mM, ≥20.69 mg/mL, up to 83 mg/mL | [1] |
| Appearance | Crystalline solid | [2] |
| Storage (Powder) | -20°C for long-term (years) | [3][4] |
| Storage (in DMSO) | -20°C for up to one month; -80°C for up to one year | [4][5][6] |
BRAF V600E Signaling Pathway and this compound Mechanism of Action
The BRAF gene encodes a serine/threonine-protein kinase that is a central component of the RAS/RAF/MEK/ERK signaling pathway, also known as the mitogen-activated protein kinase (MAPK) pathway.[7] This pathway plays a crucial role in regulating cell proliferation, differentiation, and survival.[7] The V600E mutation in BRAF leads to constitutive activation of the kinase, resulting in uncontrolled downstream signaling and cellular proliferation, a hallmark of many cancers.[7]
This compound acts as a selective inhibitor of the ATP-binding site of the BRAF V600E mutant kinase.[8] This inhibition blocks the phosphorylation of downstream targets MEK1/2, which in turn prevents the phosphorylation and activation of ERK1/2. The ultimate effect is the suppression of the hyperactive signaling cascade, leading to cell cycle arrest and apoptosis in BRAF V600E-mutant cells.[8]
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for serial dilutions for in vitro cell-based assays.
Materials:
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Pre-weighing Preparations:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Ensure the DMSO is of high purity and anhydrous, as moisture can affect the solubility and stability of the compound.[6]
-
-
Weighing this compound:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.138 mg of this compound (Molecular Weight = 413.8 g/mol ).
-
-
Dissolving in DMSO:
-
Add the appropriate volume of DMSO to the microcentrifuge tube containing the weighed this compound. For the example above, add 1 mL of DMSO.
-
Cap the tube tightly and vortex thoroughly for several minutes until the powder is completely dissolved. A clear solution should be obtained.
-
If the compound does not readily dissolve, gentle warming in a 37°C water bath for 5-10 minutes or brief sonication can be used to aid dissolution.[1]
-
-
Aliquoting and Storage:
-
Once fully dissolved, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This minimizes the number of freeze-thaw cycles, which can degrade the compound.
-
For short-term storage (up to one month), store the aliquots at -20°C.[4][5]
-
For long-term storage (up to one year), store the aliquots at -80°C.[4][6]
-
Workflow for Preparing this compound Stock Solution:
Important Handling Considerations
-
DMSO Hygroscopicity: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Use fresh, anhydrous DMSO and keep the stock bottle tightly sealed.
-
Final DMSO Concentration in Assays: When diluting the stock solution for cell culture experiments, ensure the final concentration of DMSO in the culture medium is low, typically less than 0.1%, to avoid solvent-induced cytotoxicity.[9] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Precipitation in Aqueous Solutions: When diluting the DMSO stock in aqueous buffers or cell culture media, add the stock solution to the aqueous solution slowly while mixing to prevent precipitation of the compound.[10][11]
-
Safety Precautions: this compound is a bioactive compound. Standard laboratory safety precautions, including wearing gloves and eye protection, should be followed during handling.
References
- 1. apexbt.com [apexbt.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medkoo.com [medkoo.com]
- 4. abmole.com [abmole.com]
- 5. PLX4720 | B-Raf inhibitor | Hello Bio [hellobio.com]
- 6. This compound | Raf inhibitor | Mechanism | Concentration [selleckchem.com]
- 7. A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. DMSO dilution vs. inhibitor dissolving; which 1st? - General Lab Techniques [protocol-online.org]
- 10. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 11. file.selleckchem.com [file.selleckchem.com]
Application Notes and Protocols for PLX-4720 in Mouse Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of PLX-4720, a potent and selective inhibitor of the BRAFV600E kinase, in mouse xenograft models. The information compiled from various preclinical studies is intended to assist in the design and execution of in vivo experiments for cancer research.
Introduction
This compound is a small molecule inhibitor targeting the constitutively active BRAFV600E mutant protein, a key driver in a significant portion of melanomas and other cancers. In preclinical xenograft models, this compound has demonstrated significant anti-tumor activity, including tumor growth delay and regression, specifically in tumors harboring the BRAFV600E mutation.[1][2][3] This document outlines recommended dosages, formulation protocols, and detailed experimental procedures for utilizing this compound in mouse xenograft studies.
Quantitative Data Summary
The following tables summarize the dosages and experimental conditions for this compound used in various mouse xenograft studies.
Table 1: this compound Dosage and Administration in Mouse Xenograft Models
| Cell Line | Cancer Type | Mouse Strain | Dosage | Administration Route | Dosing Schedule | Duration |
| COLO205 | Colorectal Carcinoma | Nude | 5 mg/kg | Oral Gavage | Once Daily | 14 days |
| COLO205 | Colorectal Carcinoma | Nude | 20 mg/kg | Oral Gavage | Once Daily | 14 days |
| 1205Lu | Melanoma | SCID | 100 mg/kg | Oral Gavage | Twice Daily | Not Specified |
| C8161 (BRAF wild-type) | Melanoma | SCID | 100 mg/kg | Oral Gavage | Twice Daily | Not Specified |
| 8505c | Anaplastic Thyroid Cancer | Not Specified | 30 mg/kg | Oral Gavage | Once Daily | 21 days |
| A375 | Melanoma | Nude | 25 mg/kg | Oral Gavage | Daily | Not Specified |
| WM266.4 | Melanoma | Nude | 25 mg/kg | Oral Gavage | Daily | Not Specified |
| Patient-Derived Xenograft (PDX) | Melanoma | IL-2 NSG | 45 mg/kg | Oral Gavage | Daily | 22 days |
Table 2: this compound Formulation Vehicle Components
| Component 1 | Component 2 |
| 4% DMSO | Not Specified |
| 5% DMSO | 1% Methylcellulose |
| DMSO | 1% Carboxymethylcellulose |
Signaling Pathway and Mechanism of Action
This compound selectively inhibits the serine/threonine kinase activity of the BRAFV600E oncoprotein. This mutation leads to constitutive activation of the BRAF protein, which in turn activates the downstream MEK and ERK kinases in the MAPK/ERK signaling pathway.[1][4] By inhibiting BRAFV600E, this compound effectively blocks this signaling cascade, leading to decreased cell proliferation and induction of apoptosis in BRAFV600E-mutant cancer cells.[1]
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
This protocol describes the preparation of a this compound suspension for oral administration to mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
1% (w/v) Carboxymethylcellulose (CMC) in sterile water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Dissolve this compound in DMSO:
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in a small volume of DMSO to create a concentrated stock solution (e.g., 120 mg/mL).[5] Vortex thoroughly until the powder is completely dissolved.
-
-
Prepare the Final Suspension:
-
In a separate sterile tube, add the required volume of 1% CMC solution.
-
While vortexing the CMC solution, slowly add the this compound/DMSO stock solution to achieve the final desired concentration (e.g., for a 20 mg/kg dose in a 20g mouse receiving 0.1 mL, the final concentration would be 4 mg/mL). The final DMSO concentration should be kept low (e.g., 5%).[3]
-
Continue to vortex for several minutes to ensure a uniform suspension.
-
If precipitation occurs, brief sonication may be used to aid in creating a homogenous suspension.
-
-
Administration:
-
Administer the suspension to mice via oral gavage using an appropriate gauge feeding needle.
-
Prepare the formulation fresh daily for optimal results.
-
Protocol 2: Mouse Xenograft Study Workflow
This protocol outlines a typical workflow for a subcutaneous xenograft study using this compound.
Materials:
-
Cancer cell line (e.g., COLO205, A375)
-
Immunocompromised mice (e.g., Nude, SCID)
-
Matrigel (optional, can improve tumor take-rate)
-
Sterile PBS
-
Syringes and needles
-
Calipers
-
This compound formulation (from Protocol 1)
-
Vehicle control (e.g., 5% DMSO in 1% CMC)
Procedure:
-
Cell Preparation:
-
Tumor Implantation:
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor volume regularly (e.g., every 2-3 days) using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
Once tumors reach the desired size, randomize mice into treatment and control groups.
-
Administer this compound or vehicle control to the respective groups according to the planned dosing schedule.
-
-
Monitoring and Endpoint:
-
Continue to monitor tumor volume and the general health of the mice (including body weight) throughout the study.
-
The study endpoint may be a predetermined time point or when tumors in the control group reach a specific size.
-
-
Tissue Collection and Analysis:
Dose Determination and Logical Considerations
The selection of an appropriate dose for this compound in a xenograft study is critical for obtaining meaningful results. The following diagram illustrates the logical considerations for dose selection.
Conclusion
This compound is a valuable tool for investigating the therapeutic potential of targeting the BRAFV600E mutation in vivo. The protocols and data presented in these application notes provide a solid foundation for designing and conducting robust and reproducible mouse xenograft studies. Researchers should always adhere to institutional animal care and use committee (IACUC) guidelines and optimize experimental conditions for their specific cell lines and research questions.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | Raf inhibitor | Mechanism | Concentration [selleckchem.com]
- 3. Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The MAPK (ERK) Pathway: Investigational Combinations for the Treatment Of BRAF-Mutated Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting BRAFV600E with PLX4720 Displays Potent Antimigratory and Anti-invasive Activity in Preclinical Models of Human Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PLX-4720 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing PLX-4720, a potent and selective inhibitor of the BRAF V600E mutant kinase, in cell culture experiments. The information enclosed will facilitate the design and execution of robust experiments for investigating the cellular effects of this compound.
Introduction to this compound
This compound is a small molecule inhibitor that specifically targets the ATP-binding site of the BRAF V600E oncoprotein.[1][2] This mutation is prevalent in a variety of cancers, most notably in melanoma, colorectal, and thyroid cancers.[3][4] The V600E mutation leads to constitutive activation of the BRAF kinase, which in turn aberrantly activates the downstream Mitogen-Activated Protein Kinase (MAPK) signaling pathway, also known as the RAS-RAF-MEK-ERK pathway.[3][5] This sustained signaling promotes uncontrolled cell proliferation, survival, and differentiation.[1][3] this compound has been instrumental in preclinical studies to understand the biology of BRAF V600E-driven cancers and to evaluate it as a therapeutic agent.[1][2]
Mechanism of Action
This compound exhibits high selectivity for the BRAF V600E mutant kinase, with an in vitro IC50 (half-maximal inhibitory concentration) of approximately 13 nM.[1][6][7][8] Its potency against wild-type BRAF is significantly lower, with a reported IC50 of 160 nM.[8][9] By inhibiting BRAF V600E, this compound effectively blocks the phosphorylation of its downstream targets, MEK1 and MEK2. This inhibition leads to a subsequent reduction in the phosphorylation and activation of ERK1 and ERK2, key effectors of the MAPK pathway.[1][7] The ultimate cellular consequences of this pathway inhibition in BRAF V600E-mutant cells include cell cycle arrest and induction of apoptosis.[1][6][7][8]
Quantitative Data Summary
The following tables summarize the reported inhibitory concentrations of this compound in various cancer cell lines. These values can serve as a starting point for determining the optimal concentration for your specific cell line and experimental setup.
Table 1: In Vitro and Cell-Free IC50 Values for this compound
| Target | Assay Type | IC50 (nM) | Reference |
| BRAF V600E | Cell-free | 13 | [1][6][7][8] |
| Wild-type BRAF | Cell-free | 160 | [8][9] |
| c-Raf-1 (mutant) | Cell-free | 13 | [6][7] |
| ERK Phosphorylation | Cellular | 14 - 46 | [6][7] |
Table 2: Growth Inhibition (GI50) of this compound in BRAF V600E Mutant Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) | Reference |
| COLO205 | Colorectal Cancer | 0.31 | [6][7] |
| A375 | Melanoma | 0.50 | [6][7] |
| WM2664 | Melanoma | 1.5 | [6][7] |
| COLO829 | Melanoma | 1.7 | [6][7] |
| 8505c | Thyroid Cancer | ~1-10 (effective range) | [2] |
| TPC-1 (BRAF WT) | Thyroid Cancer | Ineffective | [2] |
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation and storage of this compound are crucial for maintaining its activity.
-
Reconstitution: this compound is typically supplied as a solid. It is soluble in dimethyl sulfoxide (DMSO).[9][10] To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO to a concentration of >10 mM.[9][10] To aid dissolution, you can warm the tube at 37°C for 10 minutes and/or use an ultrasonic bath.[9][10]
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[7][9] Stock solutions are generally stable for several months when stored properly.[9] For working solutions, dilute the stock solution in the appropriate cell culture medium immediately before use. It is not recommended to store working solutions in media for extended periods.[11]
Cell Viability Assay (MTT or CellTiter-Glo®)
This protocol outlines a general procedure for assessing the effect of this compound on the viability of adherent cancer cells.
Materials:
-
BRAF V600E mutant and wild-type cancer cell lines
-
Complete cell culture medium
-
96-well clear or opaque-walled tissue culture plates
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo® Luminescent Cell Viability Assay)
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium from your stock solution. A typical concentration range to test is 0.01 µM to 10 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate this compound concentration or control.
-
-
Incubation:
-
Viability Assessment:
-
Follow the manufacturer's protocol for your chosen viability reagent.
-
For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add solubilization solution and read the absorbance at the appropriate wavelength.
-
For CellTiter-Glo® assay: Add the reagent directly to the wells, incubate for a short period, and measure the luminescence.
-
-
Data Analysis:
-
Normalize the readings to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the this compound concentration.
-
Calculate the GI50 value using non-linear regression analysis.
-
Western Blot Analysis of MAPK Pathway Inhibition
This protocol is for assessing the inhibition of ERK phosphorylation, a key downstream marker of BRAF V600E activity.
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) for a short duration, typically 1-2 hours, to observe direct effects on signaling.[2] Include a vehicle control.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-ERK1/2 (p-ERK) and total ERK1/2 overnight at 4°C. A loading control like β-actin or GAPDH should also be used.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize the p-ERK signal to the total ERK signal to determine the extent of inhibition.
-
Important Considerations
-
Cell Line Specificity: The sensitivity to this compound is highly dependent on the presence of the BRAF V600E mutation.[1] Always include a BRAF wild-type cell line as a negative control.
-
Paradoxical Activation: In BRAF wild-type cells that harbor upstream mutations (e.g., in RAS), this compound can paradoxically activate the MAPK pathway.[2] This occurs through the transactivation of CRAF by drug-bound BRAF.
-
Acquired Resistance: Prolonged treatment with this compound can lead to the development of acquired resistance through various mechanisms, including reactivation of the MAPK pathway or activation of parallel signaling pathways like the PI3K/AKT pathway.[13][14]
-
Off-Target Effects: While highly selective, at higher concentrations, this compound may inhibit other kinases.[7] It is important to use the lowest effective concentration to minimize off-target effects.
By following these guidelines and protocols, researchers can effectively utilize this compound as a tool to investigate the intricacies of BRAF V600E signaling and its role in cancer.
References
- 1. Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting BRAFV600E with PLX4720 Displays Potent Antimigratory and Anti-invasive Activity in Preclinical Models of Human Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BRAF V600E Mutation Is Associated with mTOR Signaling Activation in Glioneuronal Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | Raf inhibitor | Mechanism | Concentration [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. apexbt.com [apexbt.com]
- 10. glpbio.com [glpbio.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Resistance to selective BRAF inhibition can be mediated by modest upstream pathway activation [en-cancer.fr]
- 14. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for PLX-4720 in Thyroid Cancer Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of PLX-4720, a potent and selective inhibitor of the BRAF V600E kinase, in preclinical thyroid cancer research models. The information compiled here, including detailed experimental protocols and quantitative data summaries, is intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of BRAF inhibitors in thyroid cancer.
Introduction
The BRAF V600E mutation is a key driver in a significant subset of thyroid cancers, particularly papillary and anaplastic thyroid carcinomas, and is often associated with more aggressive disease.[1][2][3] this compound is a small molecule inhibitor designed to specifically target the ATP-binding site of the mutated BRAF V600E protein, thereby inhibiting its kinase activity.[1] This targeted inhibition blocks the downstream signaling of the Mitogen-Activated Protein Kinase (MAPK) pathway (RAS-RAF-MEK-ERK), which is constitutively activated by the BRAF V600E mutation and plays a crucial role in cell proliferation, survival, migration, and invasion.[1][4][5] Preclinical studies have demonstrated the efficacy of this compound in reducing tumor growth and metastasis in various thyroid cancer models.[1][2][6]
Mechanism of Action
This compound selectively binds to the active conformation of the BRAF V600E mutant kinase, effectively blocking its ability to phosphorylate its downstream target, MEK.[1] This leads to a reduction in phosphorylated ERK (p-ERK) levels, a key effector of the MAPK pathway.[1] The inhibition of this signaling cascade results in cell cycle arrest, induction of apoptosis, and a decrease in the expression of genes involved in tumor progression, migration, and invasion.[1][3]
Signaling Pathway Diagram: BRAF V600E and the MAPK Pathway
Caption: BRAF V600E signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies of this compound in thyroid cancer models.
Table 1: In Vitro Efficacy of this compound in BRAF V600E-Mutant Thyroid Cancer Cell Lines
| Cell Line | Assay | Concentration | Result | Reference |
| 8505c | p-ERK Inhibition | 1 µM | >90% reduction after 1 hour | [1] |
| 8505c | Cell Proliferation | 10 µM | Reduced S-phase and G1 arrest | [1] |
| 8505c | Cell Invasion | 10 µM | Significant inhibition | [1] |
| BCPAP | Cell Proliferation (IC50) | Not specified | Synergistic reduction with dasatinib | [7] |
| 8505c | Cell Proliferation (IC50) | 5 µM (for PLX4032, a similar BRAF inhibitor) | - | [8] |
| TPC-1 (BRAF WT) | Cell Proliferation | 10 µM | Reduced S-phase and G1 arrest | [1] |
| TPC-1 (BRAF WT) | Cell Invasion | Not specified | No inhibition | [1] |
Table 2: In Vivo Efficacy of this compound in Orthotopic Thyroid Cancer Mouse Models
| Animal Model | Thyroid Cancer Cell Line | Treatment | Duration | Key Findings | Reference |
| SCID Mice | 8505c (BRAF V600E) | This compound (oral gavage) | 5 weeks | 97% reduction in tumor volume | [1] |
| SCID Mice | 8505c (BRAF V600E) | Neoadjuvant this compound + Thyroidectomy | 50 days | Extended survival, decreased tumor burden | [2][9] |
| SCID Mice | 8505c (BRAF V600E) | This compound (oral gavage, 30 mg/kg/day) | 21 days | >90% reduction in tumor growth, decreased lung metastases | [6] |
| Mice with conditional BRAF activation | - | This compound-impregnated chow (417 mg/kg) | 2 weeks | Markedly inhibited proliferative index | [9] |
Experimental Protocols
The following are detailed protocols for key experiments involving this compound in thyroid cancer research, based on published studies.
In Vitro Protocols
1. Cell Proliferation Assay (BrdU Incorporation)
-
Cell Lines: 8505c (BRAF V600E), TPC-1 (BRAF wild-type)
-
Materials:
-
Complete culture medium (e.g., RPMI with 10% FBS)
-
This compound (dissolved in DMSO)
-
Bromodeoxyuridine (BrdU)
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 1 µM and 10 µM) or vehicle control (DMSO) for 72 hours.[1]
-
Add 10 µM BrdU to each well and incubate for 1 hour.[1]
-
Fix the cells and perform an ELISA-based assay to detect BrdU incorporation according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader to quantify cell proliferation.
-
2. Cell Invasion Assay (Boyden Chamber Assay)
-
Cell Lines: 8505c (BRAF V600E)
-
Materials:
-
Boyden chamber inserts with Matrigel-coated membranes (8 µm pore size)
-
Serum-free medium
-
Complete medium (as a chemoattractant)
-
This compound
-
Cotton swabs
-
Staining solution (e.g., crystal violet)
-
-
Protocol:
-
Pre-treat cells with this compound (e.g., 10 µM) or vehicle for 24 hours.
-
Resuspend the treated cells in serum-free medium.
-
Add 5 x 10⁴ cells to the upper chamber of the Boyden insert.
-
Fill the lower chamber with a complete medium containing a chemoattractant (e.g., FBS).
-
Incubate for 24-48 hours to allow for cell invasion through the Matrigel.
-
Remove non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane.
-
Count the number of stained cells in several fields of view under a microscope to quantify invasion.
-
3. Western Blot Analysis for p-ERK Inhibition
-
Cell Lines: 8505c (BRAF V600E)
-
Materials:
-
This compound
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (anti-p-ERK, anti-total ERK, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Protocol:
-
Treat cells with this compound (e.g., 1 µM) for 1 hour.[1]
-
Lyse the cells and quantify protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities to determine the ratio of p-ERK to total ERK.
-
In Vivo Protocol
Orthotopic Mouse Model of Anaplastic Thyroid Cancer
-
Animal Model: Severe Combined Immunodeficient (SCID) mice
-
Cell Line: 8505c (BRAF V600E)
-
This compound Preparation: Dissolve this compound in a suitable vehicle such as a mixture of DMSO and PEG.[2]
-
Protocol:
-
Tumor Implantation: Surgically implant 1 x 10⁶ 8505c cells into the thyroid gland of SCID mice.
-
Treatment Initiation: Begin treatment 7 days after tumor implantation.
-
Drug Administration: Administer this compound daily via oral gavage at a dose of 30 mg/kg.[6] Alternatively, a this compound-impregnated chow can be used.[9]
-
Monitoring: Monitor tumor growth by caliper measurements and animal weight regularly.
-
Endpoint: At the end of the study (e.g., 35 or 50 days), sacrifice the mice and excise the tumors for volume measurement and histological analysis.[2][9] Lungs can also be harvested to assess metastasis.
-
Experimental Workflow Diagram
References
- 1. Targeting BRAFV600E with PLX4720 Displays Potent Antimigratory and Anti-invasive Activity in Preclinical Models of Human Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thyroidectomy with neoadjuvant PLX4720 extends survival and decreases tumor burden in an orthotopic mouse model of anaplastic thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting BRAFV600E with PLX4720 displays potent antimigratory and anti-invasive activity in preclinical models of human thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MAPK Pathway Inhibitors in Thyroid Cancer: Preclinical and Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Selective inhibition of V600E-mutant BRAF gene induces apoptosis in thyroid carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JCI - Small-molecule MAPK inhibitors restore radioiodine incorporation in mouse thyroid cancers with conditional BRAF activation [jci.org]
Application Note: In Vitro Migration and Invasion Assays Using the BRAFV600E Inhibitor PLX-4720
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cell migration and invasion are fundamental cellular processes that are tightly regulated in normal physiological events such as embryonic development, tissue repair, and immune response.[1][2] However, these processes are often dysregulated in pathological conditions, most notably in cancer metastasis, which is a primary cause of morbidity and mortality.[1][3] The Boyden chamber assay is a widely accepted method for measuring the invasion and migration capacity of cancer cells.[4][5]
The BRAF gene, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway, is frequently mutated in various cancers, with the V600E substitution being the most common oncogenic mutation.[6][7] This mutation leads to constitutive activation of the BRAF kinase, hyperactivation of the downstream MEK-ERK pathway, and uncontrolled cell proliferation.[6] PLX-4720 is a potent and highly selective small-molecule inhibitor of the BRAFV600E oncoprotein.[6][8][9] It is designed to block the ATP-binding site of the active BRAFV600E kinase, thereby inhibiting downstream signaling and inducing cell cycle arrest and apoptosis in cancer cells harboring this mutation.[6][10]
This application note provides detailed protocols for assessing the anti-migratory and anti-invasive effects of this compound using two standard in vitro methods: the Wound Healing (Scratch) Assay and the Transwell Invasion Assay.
Mechanism of Action: this compound in the BRAF Signaling Pathway
This compound selectively targets the constitutively active BRAFV600E kinase.[8] In BRAFV600E-positive cells, the canonical MAPK/ERK pathway is perpetually active, promoting cell proliferation and survival. By inhibiting BRAFV600E, this compound blocks the phosphorylation and activation of MEK, which in turn prevents the phosphorylation and activation of ERK.[6][8] This blockade of the signaling cascade is the primary mechanism through which this compound exerts its anti-tumor effects, including the inhibition of cell migration and invasion.[11][12] However, it is noteworthy that some studies suggest hyperactivation of ERK signaling by BRAFV600E can cause feedback inhibition of RAC1, a key regulator of cell migration. In such contexts, ERK pathway inhibition can paradoxically restore migration.[7][13]
Caption: BRAF-MEK-ERK signaling pathway and the inhibitory action of this compound.
Data Presentation: this compound Properties and Efficacy
Quantitative data from preclinical studies are summarized below to provide a reference for experimental design.
Table 1: Potency and Selectivity of this compound
| Target | Assay Type | IC50 / GI50 | Reference |
|---|---|---|---|
| BRAFV600E | Cell-free | 13 nM | [8][9] |
| Wild-type BRAF | Cell-free | 160 nM | [9] |
| c-Raf-1 | Cell-free | 13 nM | [8] |
| ERK Phosphorylation | Cellular | 14-46 nM | [8] |
| COLO205 (BRAFV600E) | Cellular (Growth) | 0.31 µM | [8] |
| A375 (BRAFV600E) | Cellular (Growth) | 0.50 µM |[8] |
Table 2: Summary of this compound Effects on Cell Migration and Invasion
| Cell Line | Assay Type | This compound Concentration | Observed Effect | Reference |
|---|---|---|---|---|
| 8505c (Thyroid Cancer, BRAFV600E) | Migration/Invasion | 1 µM - 10 µM | Significant reduction in migration and invasion | [12][14] |
| TPC-1 (Thyroid Cancer, BRAFWT) | Invasion | Not specified | No blockage of cell invasion | [12] |
| YUMM 3.3 (Melanoma, BRAFV600E) | Invasion | 1 µM | Increased invasion (paradoxical effect) | [13][15] |
| 8505C & BCPAP (Thyroid Cancer, BRAFV600E) | Invasion/Migration | 15 µM | Significant inhibition of invasion and migration |[16] |
Experimental Workflow for Testing this compound
The general workflow for assessing the impact of this compound on cell motility involves several key stages, from initial cell culture preparation to final quantitative analysis.
Caption: General experimental workflow for in vitro migration and invasion assays.
Experimental Protocols
Wound Healing (Scratch) Assay
This assay measures collective two-dimensional cell migration.[2][17]
Materials:
-
Adherent cell line of interest (e.g., A375, 8505c)
-
Complete cell culture medium (e.g., DMEM, RPMI) with Fetal Bovine Serum (FBS)
-
Serum-free cell culture medium
-
This compound (dissolved in appropriate vehicle, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Sterile Phosphate-Buffered Saline (PBS)
-
6-well or 12-well tissue culture plates
-
Sterile p200 pipette tips
-
(Optional) Mitomycin C to inhibit cell proliferation[18][19]
-
Microscope with a camera
Protocol:
-
Cell Seeding: Seed cells into a multi-well plate at a density that will form a confluent monolayer within 24-48 hours.[17] Incubate at 37°C and 5% CO₂.
-
Monolayer Formation: Allow cells to grow until they reach 95-100% confluency.[17]
-
Inhibitor Pre-treatment (Optional): To distinguish between cell migration and proliferation, you can serum-starve the cells for 12-24 hours or treat with Mitomycin C (e.g., 5 µg/mL) for 2 hours prior to the scratch.[1][18][19]
-
Creating the Wound:
-
Treatment:
-
Aspirate the final PBS wash.
-
Add fresh, low-serum (e.g., 1% FBS) or serum-free medium containing the desired concentrations of this compound or the vehicle control to respective wells.
-
-
Image Acquisition:
-
Immediately after adding the treatment, place the plate on a microscope stage and capture the first image of the scratch (T=0). Mark the position on the plate to ensure the same field is imaged over time.
-
Incubate the plate at 37°C and 5% CO₂.
-
Capture subsequent images at regular intervals (e.g., every 6, 12, and 24 hours) until the wound in the control well is nearly closed.[18]
-
-
Data Analysis:
-
Measure the area of the cell-free gap at each time point for each condition using software like ImageJ.
-
Calculate the percentage of wound closure relative to the T=0 image.
-
Formula: % Wound Closure = [ (AreaT=0 - AreaT=x) / AreaT=0 ] * 100
-
Compare the rate of wound closure between this compound treated groups and the vehicle control.
-
Transwell Invasion Assay
This assay measures the ability of cells to actively invade through a basement membrane matrix, mimicking a key step in metastasis.[21][22] For a migration assay, simply omit the Matrigel coating steps.[22]
Materials:
-
Cell line of interest
-
Transwell inserts (e.g., 8 µm pore size for most epithelial and fibroblast cells) and companion plates (e.g., 24-well).[1][5]
-
Corning® Matrigel® Basement Membrane Matrix (or similar)[21]
-
Serum-free medium
-
Medium with a chemoattractant (e.g., 10% FBS)[23]
-
This compound and vehicle control
-
Sterile, ice-cold, serum-free medium or coating buffer (e.g., 0.01M Tris pH 8.0, 0.7% NaCl).[21]
-
Cotton swabs[24]
-
Fixation solution (e.g., 4% paraformaldehyde or 70% ethanol)[23][24]
Protocol:
-
Matrigel Coating (for Invasion Assay):
-
Thaw Matrigel on ice at 4°C overnight.[21][22] Keep all tips and tubes cold.
-
Dilute Matrigel to the desired concentration (e.g., 200-300 µg/mL) with ice-cold, serum-free medium.[21]
-
Carefully add 50-100 µL of the diluted Matrigel solution to the upper chamber of each transwell insert, ensuring the membrane is evenly coated.[23]
-
Incubate the plate at 37°C for at least 1-2 hours to allow the Matrigel to solidify into a gel.[21][23] Do not let it dry out.
-
-
Cell Preparation:
-
Serum-starve the cells for 12-24 hours before the assay to enhance their response to chemoattractants.[1]
-
Harvest cells using a non-enzymatic method or trypsin, wash with PBS, and resuspend them in serum-free medium at a predetermined optimal concentration (e.g., 2.5 - 5 x 10⁴ cells per insert).[4][23]
-
In the cell suspension, add the desired concentrations of this compound or vehicle control.
-
-
Assay Setup:
-
Add medium containing a chemoattractant (e.g., 600 µL of medium with 10% FBS) to the lower chamber of the 24-well plate.[23]
-
Carefully place the Matrigel-coated inserts into the wells.
-
Seed the cell suspension (e.g., 100-200 µL) containing this compound or vehicle into the upper chamber of the inserts.[24]
-
-
Incubation: Incubate the plate at 37°C and 5% CO₂ for 24-48 hours, depending on the cell type's invasive potential.[23]
-
Fixation and Staining:
-
After incubation, carefully remove the inserts from the plate.
-
Use a cotton swab to gently remove the non-invaded cells and Matrigel from the upper surface of the membrane.[23][24]
-
Fix the invaded cells on the lower surface of the membrane by immersing the insert in a fixation solution for 10-15 minutes.[23][24]
-
Wash the inserts gently with PBS.
-
Stain the cells by immersing the inserts in Crystal Violet solution for 10-15 minutes.[24]
-
Thoroughly wash the inserts with water to remove excess stain and allow them to air dry.[23]
-
-
Data Analysis:
-
Visualize the stained, invaded cells on the underside of the membrane using a microscope.
-
Capture images from several representative fields for each insert.
-
Count the number of cells per field.
-
Calculate the average number of invaded cells for each condition and compare the this compound treated groups to the vehicle control.
-
Expected Results and Interpretation
For cancer cell lines harboring the BRAFV600E mutation, treatment with this compound is expected to inhibit cell migration and invasion.[12]
-
Wound Healing Assay: The rate of wound closure in wells treated with this compound should be significantly lower compared to the vehicle control.
-
Transwell Invasion Assay: The number of cells that invade through the Matrigel-coated membrane should be significantly reduced in the presence of this compound compared to the vehicle control.
Conversely, cells with wild-type BRAF should show little to no response to this compound treatment.[12] It is crucial to be aware of potential paradoxical effects, where BRAF inhibition might enhance migration in certain genetic contexts, as this can provide deeper insights into the complex signaling networks governing cell motility.[13]
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Wound healing assay | Abcam [abcam.com]
- 3. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. This compound | Raf inhibitor | Mechanism | Concentration [selleckchem.com]
- 9. apexbt.com [apexbt.com]
- 10. Therapy Detail [ckb.genomenon.com]
- 11. Oncogenic BRAF-mediated Melanoma Cell Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting BRAFV600E with PLX4720 displays potent antimigratory and anti-invasive activity in preclinical models of human thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tumorigenesis driven by the BRAFV600E oncoprotein requires secondary mutations that overcome its feedback inhibition of migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting BRAFV600E with PLX4720 Displays Potent Antimigratory and Anti-invasive Activity in Preclinical Models of Human Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. clyte.tech [clyte.tech]
- 18. axionbiosystems.com [axionbiosystems.com]
- 19. Optimized Scratch Assay for In Vitro Testing of Cell Migration with an Automated Optical Camera - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Wound healing migration assay (Scratch assay) [protocols.io]
- 21. corning.com [corning.com]
- 22. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 23. snapcyte.com [snapcyte.com]
- 24. Matrigel Invasion Assay Protocol [bio-protocol.org]
Application Note & Protocol: PLX-4720 Treatment of Patient-Derived Melanoma Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the use of PLX-4720, a potent and selective inhibitor of the BRAF V600E kinase, for the treatment of patient-derived melanoma cell lines. The BRAF V600E mutation is a key driver in approximately 50% of melanomas, making it a critical therapeutic target.[1][2] this compound specifically targets the active conformation of the mutated BRAF kinase, leading to the inhibition of the downstream MAPK/ERK signaling pathway, which in turn induces cell cycle arrest and apoptosis in melanoma cells harboring this mutation.[3] Utilizing patient-derived cell (PDC) and xenograft (PDX) models offers a more clinically relevant system for evaluating drug efficacy and understanding resistance mechanisms compared to commercial cell lines.[4][5] This note details the mechanism of action, summarizes key quantitative data, and provides detailed protocols for essential experiments to assess the efficacy of this compound in these advanced preclinical models.
Mechanism of Action: Targeting the MAPK Pathway
This compound is a small molecule inhibitor designed to selectively bind to the ATP-binding site of the BRAF V600E mutant kinase.[3] This mutation results in a constitutively active kinase that promotes uncontrolled cell proliferation and survival through the MAPK (mitogen-activated protein kinase) signaling cascade. By inhibiting BRAF V600E, this compound blocks the phosphorylation and activation of downstream targets MEK1/2 and subsequently ERK1/2.[3] The suppression of p-ERK signaling is a key biomarker of this compound activity, leading to G1 cell cycle arrest and induction of apoptosis exclusively in BRAF V600E-positive cells.[3]
Data Presentation: In Vitro Sensitivity of Melanoma Cell Lines
The sensitivity of melanoma cell lines to this compound is highly dependent on their BRAF mutation status. Cell lines harboring the BRAF V600E mutation are significantly more sensitive than those with wild-type BRAF.[3] However, even within the BRAF V600E-mutant group, a range of sensitivities exists, which can be influenced by other genetic factors or signaling pathways.[6][7]
Table 1: this compound IC50 Values in BRAF V600E Mutant Melanoma Cell Lines
| Cell Line Category | Representative Cell Lines | Reported IC50 Range (µM) | Reference |
|---|---|---|---|
| Highly Sensitive | 1205Lu, WM983B, WM88 | < 1.0 | [3][7][8] |
| Moderately Sensitive | Mel-CV, Mel-RMu | 1.0 - 10.0 | [7][9] |
| Intrinsically Resistant | Me23, Me27, Me36 | > 10.0 |[6][7][10] |
Note: IC50 values can vary based on assay conditions and duration of drug exposure.
Experimental Workflow
A typical workflow for assessing this compound efficacy in patient-derived models involves several key stages, from initial sample processing to detailed in vitro and in vivo analysis. This systematic approach ensures robust and reproducible data generation.
Experimental Protocols
Protocol 1: Establishment and Culture of Patient-Derived Melanoma Cells
This protocol provides a general guideline for establishing primary melanoma cultures from fresh tumor tissue.[11] Conditions may need optimization for each specific patient sample.[12][13]
-
Tissue Collection: Aseptically collect fresh tumor tissue in a sterile container with culture medium (e.g., DMEM) on ice. Process the sample as quickly as possible.
-
Dissociation:
-
Wash the tissue with sterile PBS.
-
On a sterile Petri dish, mince the tumor into 2-4 mm pieces using scalpels.[11]
-
Transfer the minced tissue to a gentleMACS C Tube containing a dissociation mix (e.g., RPMI with collagenase, dispase, and DNase I).[11]
-
Run an appropriate dissociation program on a gentleMACS Dissociator.
-
Filter the resulting cell suspension through a 70-100 µm cell strainer to obtain a single-cell suspension.
-
-
Cell Culture:
-
Pellet the cells by centrifugation and resuspend in Tumor Specialized Media (e.g., DMEM/F12 supplemented with 10% FBS, growth factors).[13]
-
Plate the cells in tissue culture-treated flasks.
-
Maintain cultures in a humidified incubator at 36-37°C with 5% CO2.[13]
-
Change the media every 3-4 days. Fibroblast contamination can be minimized by differential trypsinization or using fibroblast-specific growth inhibitors.[14]
-
-
Cryopreservation: Freeze early-passage cells in FBS with 10% DMSO for long-term storage.
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
This assay quantifies ATP, an indicator of metabolically active, viable cells, to determine the dose-dependent effect of this compound.[15][16]
-
Cell Seeding: Seed 1,000-5,000 patient-derived melanoma cells per well in 80 µL of culture medium into a 96-well white-walled plate. Allow cells to adhere for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 µM to 20 µM) in culture medium. Add 20 µL of the 5x drug solution to the respective wells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Luminescence Reading:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Normalize the data to vehicle-treated controls and plot a dose-response curve to calculate the IC50 value using non-linear regression analysis.
Protocol 3: Western Blot for MAPK Pathway Inhibition
This protocol is used to detect the phosphorylation status of ERK1/2, a direct downstream target in the BRAF pathway, to confirm the on-target activity of this compound.[3][8]
-
Cell Lysis:
-
Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 0, 0.1, 1, 10 µM) for 2-24 hours.
-
Wash cells with ice-cold PBS and lyse with 100-200 µL of RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE:
-
Load 20-30 µg of total protein per lane onto a 10% or 12% SDS-polyacrylamide gel.[17]
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[18]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[19]
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., Cell Signaling Technology #4370) overnight at 4°C.[19]
-
Wash the membrane 3 times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash 3 times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with antibodies for total ERK1/2 (e.g., Cell Signaling Technology #4695) and a loading control like β-actin.[3][19]
Protocol 4: In Vivo Xenograft Efficacy Study
Patient-derived xenograft (PDX) models, where patient tumor fragments are implanted into immunodeficient mice, are invaluable for assessing in vivo efficacy.[5]
-
PDX Establishment: Surgically implant a small fragment (2-3 mm³) of a patient's melanoma tumor subcutaneously into the flank of an immunodeficient mouse (e.g., NOD/SCID or NSG).
-
Tumor Expansion: Allow the tumor to grow. Once it reaches approximately 1,000-1,500 mm³, passage the tumor into a cohort of new mice for the efficacy study.
-
Treatment:
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week using the formula: (Length x Width²)/2.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
-
Endpoint: Continue treatment for a defined period (e.g., 21 days) or until tumors in the control group reach a predetermined maximum size.[20] Euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for p-ERK, apoptosis markers).
-
Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition.
Expected Results and Interpretation
Successful treatment of sensitive, BRAF V600E-positive patient-derived melanoma cells with this compound should yield specific, measurable outcomes. The selective nature of the drug means these effects should be absent in BRAF wild-type cells.
-
Cell Viability: A significant, dose-dependent decrease in the viability of BRAF V600E cell lines is expected, with IC50 values typically in the nanomolar to low micromolar range for sensitive lines.[2][3]
-
Western Blot: A marked reduction in the levels of phosphorylated ERK (p-ERK) should be observed in BRAF V600E cells upon this compound treatment, while total ERK levels remain unchanged.[3] This confirms target engagement and pathway inhibition.
-
In Vivo Studies: In PDX models derived from sensitive tumors, this compound treatment should lead to significant tumor growth delay or even regression compared to the vehicle-treated control group.[3]
References
- 1. JCI - Host immunity contributes to the anti-melanoma activity of BRAF inhibitors [jci.org]
- 2. Differential sensitivity of melanoma cell lines with BRAFV600E mutation to the specific Raf inhibitor PLX4032 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 5. A comprehensive patient-derived xenograft collection representing the heterogeneity of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A melanoma subtype with intrinsic resistance to BRAF inhibition identified by receptor tyrosine kinases gene-driven classification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Differential sensitivity of melanoma cell lines with BRAFV600E mutation to the specific raf inhibitor PLX4032 [escholarship.org]
- 11. Patient Derived Cell Culture and Isolation of CD133+ Putative Cancer Stem Cells from Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Establishment of melanoma primary cultures from patient tumor samples | RE-Place [re-place.be]
- 13. biomol.com [biomol.com]
- 14. m.youtube.com [m.youtube.com]
- 15. 4.2. Cell Culture and Viability Assay [bio-protocol.org]
- 16. Cell viability assays | Abcam [abcam.com]
- 17. pubcompare.ai [pubcompare.ai]
- 18. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Oral Gavage Administration of PLX-4720 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the oral gavage administration of PLX-4720 in mouse models, particularly for studies involving BRAF V600E-mutant cancers such as melanoma and thyroid cancer. The protocols outlined below are based on established preclinical research and are intended to ensure reproducible and effective delivery of the compound for in vivo efficacy, pharmacokinetic, and pharmacodynamic studies.
Introduction
This compound is a potent and selective inhibitor of the BRAF V600E kinase, a common mutation driving the proliferation of various cancers.[1][2] Oral gavage is a standard and reliable method for administering precise doses of therapeutic agents directly into the stomach of laboratory animals, ensuring consistent bioavailability for experimental studies.[3][4] In preclinical xenograft models, orally dosed this compound has demonstrated significant tumor growth delays and even regressions in tumors harboring the BRAF V600E mutation, with minimal evidence of toxicity to the host animals.[5]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies involving the oral administration of this compound in mice.
Table 1: In Vivo Efficacy of this compound in Mouse Xenograft Models
| Tumor Model | Mouse Strain | This compound Dosage | Dosing Schedule | Outcome | Reference |
| COLO205 (colorectal carcinoma, BRAF V600E) | Nude mice | 5 mg/kg | Once daily, oral gavage | Tumor growth delay | [5] |
| COLO205 (colorectal carcinoma, BRAF V600E) | Nude mice | 20 mg/kg | Once daily, oral gavage | Substantial tumor growth block, some regressions | [5][6] |
| 1205Lu (melanoma, BRAF V600E) | SCID mice | 100 mg/kg | Twice daily, oral gavage | Near complete tumor destruction | [5][6] |
| C8161 (melanoma, BRAF wild-type) | SCID mice | 100 mg/kg | Twice daily, oral gavage | No effect on tumor growth | [5][6] |
| 8505c (thyroid cancer, BRAF V600E) | SCID mice | 30 mg/kg/day | Not specified | >90% inhibition of tumor growth | [6] |
| SM1 (melanoma, Braf V600E) | C57BL/6 mice | 20 mg/kg | Daily, intraperitoneal injection | Reduced tumor growth | [7] |
| LWT1 (melanoma, Braf V600E) lung metastases | C57BL/6 mice | 20 mg/kg | Daily | Increased NK cell frequency in lungs | [8] |
Table 2: Pharmacodynamic Effects of this compound in BRAF V600E Models
| Cell Line/Tumor Model | In Vitro/In Vivo | This compound Concentration/Dose | Effect | Reference |
| BRAF V600E-bearing tumor cell lines | In Vitro | Not specified | Potent inhibition of ERK phosphorylation | [5] |
| 1205Lu (melanoma, BRAF V600E) | In Vitro | 1 µM | Cell cycle arrest and apoptosis | [1][6] |
| C8161 (melanoma, BRAF wild-type) | In Vitro | 1 µM | No effect on cell cycle or apoptosis | [1][6] |
| 1205Lu xenografts | In Vivo | Not specified | Decreased MAPK pathway signaling | [5] |
Signaling Pathway
This compound specifically targets the constitutively active BRAF V600E mutant protein, inhibiting its kinase activity. This action blocks the downstream signaling cascade of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the phosphorylation of MEK and ERK. The inhibition of this pathway in BRAF V600E-positive cancer cells leads to cell cycle arrest and apoptosis.[1][2][5]
Experimental Protocols
Preparation of this compound for Oral Gavage
Due to the hydrophobic nature of this compound, a suitable vehicle is required for effective oral administration. While specific formulations for this compound are not always detailed in publications, common vehicles for hydrophobic compounds in preclinical studies can be adapted.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 or 400 (PEG300/PEG400)
-
Tween 80
-
Sterile saline (0.9% NaCl) or sterile water
-
Corn oil (alternative vehicle)
Recommended Vehicle Formulations:
-
Aqueous Suspension: A commonly used vehicle for oral gavage of hydrophobic compounds consists of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Oil-based Suspension: For certain applications, a simple suspension in corn oil can be effective.
Preparation Protocol (Aqueous Suspension):
-
Weigh the required amount of this compound powder based on the desired concentration and the total volume to be prepared.
-
In a sterile tube, dissolve the this compound powder in DMSO first.
-
Add PEG300 and vortex thoroughly to ensure complete mixing.
-
Add Tween 80 and vortex again.
-
Finally, add the sterile saline or water to the desired final volume and vortex until a uniform suspension is achieved. Note: It is crucial to prepare the formulation fresh before each administration to ensure stability and consistent dosing.
Oral Gavage Procedure in Mice
Materials:
-
Prepared this compound formulation
-
Appropriately sized gavage needles (typically 20-22 gauge for adult mice, with a ball tip)[3]
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Animal Handling and Restraint:
-
Weigh the mouse to accurately calculate the required dose volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg.[3]
-
Gently but firmly restrain the mouse, ensuring a secure grip on the scruff of the neck to prevent movement and to straighten the esophagus.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle against the mouse to determine the correct insertion depth (from the tip of the nose to the last rib).
-
Moisten the tip of the gavage needle with sterile water or saline to lubricate it.
-
With the mouse's head tilted slightly upwards, gently insert the gavage needle into the mouth, passing it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and reposition. Do not force the needle , as this can cause esophageal or tracheal perforation.
-
-
Administration of this compound:
-
Once the needle is correctly positioned in the stomach, slowly depress the syringe plunger to administer the this compound formulation.
-
Administer the solution at a steady pace to avoid regurgitation.
-
-
Post-Administration Monitoring:
-
After administration, gently remove the gavage needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress, such as labored breathing or lethargy, for a short period after the procedure.
-
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo efficacy study of this compound in a mouse xenograft model.
Safety and Animal Welfare
-
All animal procedures should be performed in accordance with institutional and national guidelines for animal care and use.
-
Personnel performing oral gavage should be properly trained to minimize stress and potential injury to the animals.[3]
-
While this compound has been shown to be well-tolerated at effective doses, it is essential to monitor animals for any signs of toxicity, such as weight loss, changes in behavior, or signs of physical distress.[5] Increasing doses of this compound up to 1,000 mg/kg have been tested without evidence of adverse reactions.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. iacuc.wsu.edu [iacuc.wsu.edu]
- 4. A new method to replace oral gavage for the study of Cryptosporidium infection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Raf inhibitor | Mechanism | Concentration [selleckchem.com]
- 7. Host immunity contributes to the anti-melanoma activity of BRAF inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Long-Term Storage and Stability of PLX-4720 Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
PLX-4720 is a potent and selective inhibitor of the B-Raf(V600E) kinase, a key component of the RAS-RAF-MEK-ERK signaling pathway.[1][2][3][4][5] The stability and integrity of this compound solutions are critical for obtaining accurate and reproducible results in preclinical research and drug development. These application notes provide detailed guidelines and protocols for the long-term storage and stability assessment of this compound solutions.
Storage and Handling of this compound
Proper storage and handling are paramount to maintaining the potency and purity of this compound.
1.1. Solid Compound
| Parameter | Recommendation |
| Storage Temperature | Store at -20°C for long-term storage (months to years). For short-term storage (days to weeks), 0-4°C is acceptable. |
| Storage Conditions | Store in a dry, dark place. The compound is shipped at ambient temperature and is stable for a few weeks during ordinary shipping. |
| Shelf Life | Greater than 3 years if stored properly as a solid. |
1.2. Stock Solutions
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound due to its high solubility.[3]
| Parameter | Recommendation |
| Solvent | High-purity, anhydrous DMSO. |
| Concentration | Prepare a stock solution of 10 mM or higher. Warming the solution to 37°C and/or using an ultrasonic bath can aid in dissolution.[3] |
| Storage Temperature | For long-term storage, aliquot the stock solution into single-use vials and store at -80°C (stable for up to one year). For short-term storage, -20°C is acceptable (stable for several months).[3] |
| Freeze-Thaw Cycles | Minimize freeze-thaw cycles to prevent degradation. It is highly recommended to prepare single-use aliquots. |
| Light Exposure | Protect solutions from light to minimize photodegradation. |
Stability of this compound in DMSO
While specific quantitative data on the degradation of this compound in DMSO over extended periods is not extensively published, general studies on the stability of small molecules in DMSO provide valuable insights. Most compounds in DMSO are stable for extended periods when stored at -20°C or -80°C.[6] One study indicated that stock solutions of this compound in DMSO can be stored at -20°C for several months.[3] For optimal results, it is recommended to use freshly prepared solutions or solutions that have been stored appropriately for no longer than the recommended periods.
Signaling Pathway Inhibited by this compound
This compound is a selective inhibitor of the B-Raf(V600E) mutant kinase, which leads to the constitutive activation of the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway plays a crucial role in cell proliferation, differentiation, and survival.
Experimental Protocols
4.1. Protocol for Stability Testing of this compound in DMSO using HPLC
This protocol outlines a method to assess the stability of a this compound DMSO stock solution over time under different storage conditions.
4.1.1. Materials
-
This compound solid compound
-
Anhydrous DMSO (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
HPLC vials
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with UV detector
4.1.2. Experimental Workflow Diagram
References
- 1. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The MAPK (ERK) Pathway: Investigational Combinations for the Treatment Of BRAF-Mutated Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: PLX-4720 in Combination with Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical rationale and experimental support for combining PLX-4720, a selective BRAF V600E inhibitor, with other kinase inhibitors to enhance therapeutic efficacy and overcome resistance. Detailed protocols for key experimental assays are also included.
Introduction
This compound is a potent and selective inhibitor of the BRAF V600E mutant kinase, which is a key driver in a significant proportion of melanomas and other cancers.[1] While this compound monotherapy can induce dramatic initial responses in patients with BRAF V600E-mutant tumors, the development of resistance is a major clinical challenge.[2][3] Combination therapy strategies aim to address this by co-targeting pathways that are either activated as a bypass mechanism or are involved in intrinsic resistance. This document outlines several such combination strategies involving this compound and other kinase inhibitors.
Rationale for Combination Therapies
Resistance to BRAF inhibitors like this compound can be broadly categorized as either intrinsic (pre-existing) or acquired (developing during treatment). The primary mechanisms of resistance often involve the reactivation of the MAPK pathway or the activation of alternative survival pathways.[2][3]
-
Reactivation of the MAPK Pathway: This can occur through various mechanisms, including mutations in downstream components like MEK1 or upregulation of alternative RAF isoforms like CRAF.[2][4][5]
-
Activation of Parallel Signaling Pathways: Upregulation of receptor tyrosine kinases (RTKs) such as EGFR, ERBB3, and PDGFR can activate pro-survival pathways like the PI3K/AKT/mTOR pathway, thereby circumventing the effects of BRAF inhibition.[6][7][8]
Combining this compound with inhibitors targeting these escape pathways presents a rational approach to prevent or overcome resistance and improve patient outcomes.
Combination Strategies and Supporting Data
This compound and MEK Inhibitors
The combination of a BRAF inhibitor with a MEK inhibitor is a clinically validated strategy. This dual blockade of the MAPK pathway can lead to more profound and durable responses.
-
Key Findings:
-
This compound-resistant cells are highly sensitive to the combination of a pan-RAF inhibitor (AZ628) and a MEK inhibitor (AZD6244).[4][9][10][11]
-
The combination of this compound and AZD6244 has been shown to overcome resistance conferred by the MEK1 P124L mutation.[2][5]
-
In this compound-resistant cell lines, the combination of a pan-RAF and MEK inhibitor completely inhibited ERK1/2 phosphorylation and markedly reduced cyclin D1 expression, correlating with robust inhibition of cell proliferation.[4]
-
| Combination | Cell Lines | Effect | Reference |
| Pan-RAF Inhibitor (AZ628) + MEK Inhibitor (AZD6244) | RKO, LOXIMVI (this compound-resistant colorectal cancer) | Synergistic inhibition of cell proliferation. | [4][10] |
| This compound + MEK Inhibitor (AZD6244) | BRAF-mutant melanoma cells with MEK1 P124L mutation | Overcame resistance to single-agent therapy. | [2][5] |
This compound and PI3K/AKT/mTOR Inhibitors
Activation of the PI3K/AKT pathway is a common mechanism of resistance to BRAF inhibitors. Co-targeting both pathways has shown significant synergistic effects.
-
Key Findings:
-
The combination of this compound with PI3K inhibitors (LY294002, GDC-0941) or an AKT inhibitor (MK2206) is synergistic in BRAF-mutant colorectal cancer cell lines.[12]
-
In PTEN-deficient melanoma cells, which are often resistant to this compound, the addition of a PI3K inhibitor (GDC-0941) enhances apoptosis.[13]
-
The combination of this compound and the PI3K inhibitor PX-866 enhances anti-tumor activity in a melanoma xenograft model.[14]
-
In colon cancer cells with both BRAF V600E and PIK3CA mutations, the triple combination of this compound, the PI3K inhibitor PI-103, and TRAIL (TNF-related apoptosis-inducing ligand) was effective in inducing apoptosis.[15][16]
-
| Combination | Cell Lines/Model | Effect | Reference |
| This compound + LY294002 or GDC0941 | HT29 (colorectal cancer) | Synergistic inhibition of cell count. | [12] |
| This compound + MK2206 | LS411N xenografts (colorectal cancer) | Greater tumor growth inhibition (62%) compared to single agents (20% and 31%). | [12] |
| This compound + GDC-0941 | 1205Lu (PTEN-null melanoma) | Increased Annexin-V staining, indicating enhanced apoptosis. | [13] |
| This compound + PX-866 | 1205Lu xenografts (melanoma) | Enhanced tumor growth prevention. | [14] |
This compound and Receptor Tyrosine Kinase (RTK) Inhibitors
Upregulation of RTKs can confer resistance to this compound by activating bypass signaling pathways.
-
Key Findings:
-
The multi-kinase inhibitor ponatinib, in combination with this compound, exhibits synergistic anticancer activity in preclinical models of BRAF V600E thyroid cancer.[17][18][19] This combination significantly inhibited proliferation, colony formation, invasion, and migration.[17][18] In an orthotopic mouse model, the combination reduced tumor growth and metastases while increasing survival.[17]
-
Dasatinib, a multi-kinase inhibitor, in combination with this compound, showed a synergistic effect in reducing the growth of this compound-resistant melanoma cell lines.[6]
-
The combination of this compound with lapatinib (an EGFR/ERBB2 inhibitor) or masitinib (a PDGFR/KIT/VEGFR inhibitor) showed synergistic benefits in melanoma cell lines with intrinsic resistance to BRAF inhibition.[7][20]
-
The VEGFR/PDGFR family inhibitor cediranib displayed synergistic effects with this compound in intrinsically resistant melanoma cell lines and induced tumor regression in animal models.[21]
-
| Combination | Cell Lines/Model | Effect | Reference |
| This compound + Ponatinib | 8505C, BCPAP (BRAF V600E thyroid cancer) | Synergistic inhibition of colony formation, invasion, and migration. | [17][18] |
| This compound + Dasatinib | Me23, Me27 (this compound-resistant melanoma) | Synergistic growth inhibition. | [6] |
| This compound + Lapatinib | DM331, SkMel24 (BRAF-mutant melanoma) | Synergistic reduction in metabolic activity. | [22] |
| This compound + Cediranib | This compound-resistant melanoma cell lines | Synergistic growth inhibition and induction of apoptosis. | [21] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Key signaling pathways and points of inhibition for combination therapies with this compound.
Caption: General experimental workflow for evaluating this compound combination therapies.
Experimental Protocols
Cell Proliferation Assay (e.g., using CellTiter-Glo®)
This protocol is adapted from methodologies described in studies evaluating this compound combinations.[4][9][10][11]
Objective: To determine the effect of this compound in combination with another kinase inhibitor on the proliferation of cancer cells.
Materials:
-
BRAF V600E mutant cancer cell line of interest
-
Complete cell culture medium
-
96-well clear bottom, opaque-walled plates
-
This compound (dissolved in DMSO)
-
Second kinase inhibitor (dissolved in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.
-
Drug Preparation: Prepare serial dilutions of this compound and the second kinase inhibitor in complete medium. For combination treatments, prepare a matrix of concentrations.
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing the drugs (single agents or combinations). Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 72-96 hours at 37°C, 5% CO2.
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well (typically 100 µL).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Record luminescence using a luminometer.
-
Data Analysis:
-
Normalize the data to the vehicle-treated controls.
-
Plot dose-response curves and calculate GI50 (concentration for 50% growth inhibition) values using appropriate software (e.g., GraphPad Prism).
-
For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
Colony Formation Assay
This protocol is based on methods used to assess the long-term effects of this compound and ponatinib.[17][18]
Objective: To assess the ability of single cells to grow into colonies following treatment with this compound and a combination agent.
Materials:
-
BRAF V600E mutant cancer cell line
-
6-well plates
-
This compound and second kinase inhibitor
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) per well in a 6-well plate.
-
Treatment: After 24 hours, treat the cells with increasing doses of this compound, the second kinase inhibitor, or their combinations.
-
Incubation: Incubate the plates for 12-14 days, replacing the medium with fresh drug-containing medium every 3-4 days.
-
Staining:
-
Wash the colonies gently with PBS.
-
Fix the colonies with methanol for 10 minutes.
-
Stain with Crystal Violet solution for 15-30 minutes.
-
Wash gently with water and allow to air dry.
-
-
Quantification:
-
Scan or photograph the plates.
-
Count the number of colonies (typically defined as >50 cells) manually or using software like ImageJ.
-
Western Blot Analysis
This protocol is a standard method for assessing changes in protein expression and phosphorylation, as seen in numerous this compound combination studies.[4][6][18]
Objective: To determine the effect of drug combinations on key signaling proteins (e.g., p-ERK, p-AKT).
Materials:
-
Treated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse cell pellets in RIPA buffer on ice.
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, apply ECL substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., Actin).
Conclusion
The combination of this compound with other kinase inhibitors represents a promising strategy to enhance its anti-cancer activity and overcome resistance. The data presented here, from various preclinical studies, strongly support the rationale for combining this compound with MEK, PI3K/AKT, and RTK inhibitors. The provided protocols offer a starting point for researchers to investigate these and other novel combinations in their own experimental systems. Further research and clinical investigation are warranted to translate these findings into effective therapies for patients with BRAF V600E-mutant cancers.
References
- 1. Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of resistance to RAF inhibitors in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pnas.org [pnas.org]
- 6. A melanoma subtype with intrinsic resistance to BRAF inhibition identified by receptor tyrosine kinases gene-driven classification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. content-assets.jci.org [content-assets.jci.org]
- 9. researchgate.net [researchgate.net]
- 10. Combined pan-RAF and MEK inhibition overcomes multiple resistance mechanisms to selective RAF inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Enhancing the evaluation of PI3K inhibitors through 3D melanoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Selective BRAFV600E inhibitor PLX4720, requires TRAIL assistance to overcome oncogenic PIK3CA resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A combinatorial strategy for targeting BRAFV600E mutant cancers with BRAFV600E inhibitor (PLX4720) and tyrosine kinase inhibitor (ponatinib) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. researchgate.net [researchgate.net]
- 21. Landscape of Targeted Anti-Cancer Drug Synergies in Melanoma Identifies a Novel BRAF-VEGFR/PDGFR Combination Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Troubleshooting & Optimization
PLX-4720 Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with PLX-4720, a selective BRAF V600E inhibitor. Below are troubleshooting guides and frequently asked questions (FAQs) to address common issues during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a crystalline solid that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1][2] It has limited solubility in ethanol and is sparingly soluble in aqueous buffers.[1] The compound is practically insoluble in water and ethanol alone.[3][4]
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve this compound in an appropriate organic solvent, such as fresh, anhydrous DMSO.[1][4] To aid dissolution, you can warm the solution at 37°C for 10 minutes and/or use an ultrasonic bath.[3] It is recommended to purge the solvent with an inert gas before preparing the stock solution.[1]
Q3: What concentrations can I expect to achieve in common solvents?
A3: The solubility of this compound can vary slightly between suppliers. For a summary of reported solubility data, please refer to the table below.
Quantitative Solubility Data
| Solvent | Reported Solubility | Molar Concentration (approx.) | Source |
| DMSO | >10 mM | >10 mM | [3] |
| DMSO | ~30 mg/mL | ~72.5 mM | [1][2] |
| DMSO | 60 mg/mL | ~145 mM | [5] |
| DMSO | 82-83 mg/mL | ~198-201 mM | [4] |
| DMF | ~30 mg/mL | ~72.5 mM | [1][2] |
| Ethanol | ~2 mg/mL | ~4.8 mM | [1][2] |
| DMSO:PBS (pH 7.2) (1:6) | ~0.1 mg/mL | ~0.24 mM | [1][2] |
| Water | Insoluble | - | [4] |
| Ethanol | Insoluble | - | [3][4] |
Note: The molecular weight of this compound is 413.8 g/mol . Molarity calculations are approximate.
Q4: My this compound precipitated when I diluted my DMSO stock solution in an aqueous buffer for my in vitro assay. What should I do?
A4: This is a common issue due to the low aqueous solubility of this compound. To minimize precipitation, it is crucial to first dissolve the compound completely in DMSO to create a high-concentration stock solution. Then, for your working solution, dilute the stock solution with your aqueous buffer of choice.[1] It is advisable to not store the final aqueous solution for more than one day.[1] If precipitation still occurs, consider lowering the final concentration of this compound in your assay.
Q5: How should I formulate this compound for in vivo animal studies?
A5: For oral administration (gavage), this compound can be prepared as a suspension.[4] A common method involves first dissolving this compound in DMSO (e.g., at 120 mg/ml) and then suspending this solution in a vehicle such as a 1% solution of carboxymethylcellulose.[6] For intraperitoneal injections, a formulation of 50 mg/kg has been used.[5]
Q6: How should I store this compound solutions?
A6: this compound as a solid powder should be stored at -20°C for long-term stability (≥4 years).[1][2] Stock solutions in DMSO can be stored at -20°C for several months or at -80°C for up to a year.[3][4] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution.[4] Aqueous solutions are not recommended for long-term storage and should ideally be used on the same day they are prepared.[1][7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in DMSO. | - Insufficient solvent volume.- Low-quality or hydrated DMSO.- Compound has precipitated out of solution. | - Ensure you are using a sufficient volume of fresh, anhydrous DMSO.[4]- Gently warm the solution at 37°C for 10-15 minutes.[3]- Use sonication to aid dissolution.[3] |
| Precipitation occurs immediately upon dilution of DMSO stock into aqueous media. | - The final concentration in the aqueous media is above the solubility limit.- The DMSO concentration in the final solution is too low to maintain solubility. | - Decrease the final concentration of this compound.- Increase the percentage of DMSO in the final working solution, if experimentally permissible.- Prepare the aqueous solution fresh before each experiment and use it immediately.[1][7] |
| Inconsistent results in cell-based assays. | - Incomplete dissolution or precipitation of this compound in the culture medium.- Degradation of the compound in solution. | - Visually inspect the culture medium for any signs of precipitation after adding the compound.- Prepare fresh dilutions from a frozen stock for each experiment.- Ensure the stock solution has been stored properly and has not undergone multiple freeze-thaw cycles.[4] |
Experimental Protocols & Visualizations
Protocol for Preparing this compound Stock Solution
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or higher).[3]
-
Vortex the tube thoroughly.
-
If the compound is not fully dissolved, warm the tube at 37°C for 10 minutes.[3]
-
Alternatively, or in addition, place the tube in an ultrasonic bath for a few minutes.[3]
-
Visually confirm that the solution is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[4]
Signaling Pathway of this compound
This compound is a selective inhibitor of the BRAF V600E mutant kinase. By blocking the ATP-binding site of BRAF V600E, it inhibits the downstream signaling of the MAPK/ERK pathway, leading to cell cycle arrest and apoptosis in cancer cells harboring this mutation.[2][3]
Caption: this compound inhibits the BRAF V600E mutant, blocking the MAPK/ERK pathway.
Experimental Workflow for Solubility Testing
The following workflow can be used to determine the optimal solvent and concentration for your experiments.
Caption: A stepwise workflow for preparing and troubleshooting this compound solutions.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. apexbt.com [apexbt.com]
- 4. This compound | Raf inhibitor | Mechanism | Concentration [selleckchem.com]
- 5. abmole.com [abmole.com]
- 6. Targeting BRAFV600E with PLX4720 Displays Potent Antimigratory and Anti-invasive Activity in Preclinical Models of Human Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PLX4720 | B-Raf inhibitor | Hello Bio [hellobio.com]
Technical Support Center: Acquired Resistance to PLX-4720 in Melanoma Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering acquired resistance to PLX-4720 in melanoma cell lines.
Troubleshooting Guides
Issue 1: My this compound treated melanoma cells are developing resistance and resuming proliferation.
-
Question: I've been treating my BRAF V600E mutant melanoma cell line with this compound, and after an initial response, the cells have started to grow again. What are the common mechanisms of acquired resistance?
-
Answer: Acquired resistance to this compound, a selective BRAF V600E inhibitor, is a common observation. The primary mechanisms can be broadly categorized into two groups:
-
Reactivation of the MAPK Pathway: Even in the presence of this compound, the MAPK pathway (RAF-MEK-ERK) can be reactivated. This can occur through several mechanisms:
-
Mutations in Downstream Effectors: Mutations in genes downstream of BRAF, such as MEK1 (e.g., C121S), can lead to constitutive activation of the pathway.[1][2]
-
Upregulation of other RAF isoforms: Increased expression of C-RAF can compensate for the inhibition of BRAF V600E.[3]
-
Increased expression of other kinases: Upregulation of kinases like COT1 (also known as Tpl2 or MAP3K8) can also lead to MEK-ERK reactivation.[3]
-
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative survival pathways to circumvent the dependency on the MAPK pathway. The most common bypass pathway is the PI3K/AKT pathway.[3][4][5] This can be triggered by:
-
Loss of PTEN: Deletion or mutation of the tumor suppressor PTEN leads to increased PI3K/AKT signaling.[1]
-
Upregulation of Receptor Tyrosine Kinases (RTKs): Increased expression or activation of RTKs such as PDGFRβ, IGF-1R, and AXL can activate the PI3K/AKT pathway.[3][6][7]
-
Activating mutations in upstream components: Mutations in genes like NRAS can reactivate both the MAPK and PI3K/AKT pathways.[3]
-
Expression of other oncogenes: For instance, the expression of ES-cell expressed Ras (ERAS) can confer resistance by activating the PI3K/AKT pathway.[4]
-
-
Issue 2: I am trying to determine the mechanism of resistance in my cell line.
-
Question: How can I experimentally verify the mechanism of resistance in my this compound resistant melanoma cell line?
-
Answer: A systematic approach involving molecular and cellular biology techniques is required to elucidate the resistance mechanism. Here is a suggested workflow:
-
Biochemical Analysis (Western Blotting):
-
Assess MAPK Pathway Reactivation: Probe for phosphorylated ERK (p-ERK) and phosphorylated MEK (p-MEK). A sustained or increased level of p-ERK in the presence of this compound suggests MAPK pathway reactivation.
-
Investigate Bypass Pathways: Check for the activation of the PI3K/AKT pathway by probing for phosphorylated AKT (p-AKT) and its downstream targets like p-S6 ribosomal protein. Increased p-AKT levels are indicative of a bypass mechanism.[4]
-
-
Genetic Analysis (Sequencing):
-
Gene and Protein Expression Analysis:
-
Functional Assays:
-
Frequently Asked Questions (FAQs)
Q1: How do I generate a this compound resistant melanoma cell line?
A1: this compound resistant cell lines can be generated by continuous exposure of a sensitive parental cell line to the drug.[9]
-
Protocol:
-
Start by treating the parental BRAF V600E mutant melanoma cell line with a low concentration of this compound (e.g., at the GI50 concentration).
-
Continuously culture the cells in the presence of the drug.
-
Gradually increase the concentration of this compound as the cells begin to tolerate it.
-
The process can take several months.
-
Once a population of cells is able to proliferate steadily in a high concentration of this compound (e.g., 1-5 µM), the resistant line is established.
-
It is crucial to periodically verify the resistance by comparing the GI50 of the resistant line to the parental line.
-
Q2: What is "paradoxical activation" of the MAPK pathway?
A2: In BRAF wild-type cells, or in some contexts of BRAF fusions, BRAF inhibitors like this compound can paradoxically increase MAPK signaling.[1][10] This occurs because the inhibitor promotes the dimerization of RAF proteins (e.g., C-RAF), leading to their activation and subsequent downstream signaling. This is an important consideration for the tumor microenvironment and in tumors with heterogeneous BRAF status.
Q3: Can combination therapy overcome this compound resistance?
A3: Yes, combination therapy is a key strategy to overcome or prevent acquired resistance. The choice of the combination depends on the identified resistance mechanism:
-
MAPK Pathway Reactivation: Combining this compound with a MEK inhibitor (e.g., trametinib, selumetinib) can be effective.[8]
-
PI3K/AKT Pathway Activation: A combination of this compound with a PI3K inhibitor (e.g., GDC-0941), an AKT inhibitor (e.g., MK2206), or an mTOR inhibitor (e.g., AZD8055) can restore sensitivity.[4][6][11]
Q4: Does the tumor microenvironment play a role in resistance?
A4: Yes, the tumor microenvironment can contribute to resistance. For example, stromal cells can secrete growth factors like HGF (Hepatocyte Growth Factor), which can activate the MET receptor on melanoma cells, leading to the activation of the PI3K/AKT pathway and conferring resistance to this compound.[4]
Data Presentation
Table 1: Growth Inhibition (GI50) of this compound in Sensitive and Resistant Melanoma Cell Lines
| Cell Line | BRAF Status | Resistance Status | This compound GI50 (µM) | Reference |
| A375 | V600E | Sensitive | ~0.50 | [12] |
| A375 expressing MEK1 C121S | V600E | Acquired Resistant | >10 | [2] |
| COLO205 | V600E | Sensitive | ~0.31 | [12] |
| WM2664 | V600E | Sensitive | ~1.5 | [12] |
| 451Lu | V600E | Sensitive | ~0.5 | [13] |
| 451Lu expressing ERAS | V600E | Acquired Resistant | ~4.9 | [13] |
Table 2: Effect of Combination Therapies on this compound Resistant Cells
| Resistant Cell Model | Resistance Mechanism | Combination Therapy | Outcome | Reference |
| ERAS-expressing cells | PI3K/AKT Activation | This compound + MK2206 (AKT inhibitor) | Negated resistance | [4] |
| PDGFRβ-driven resistance | RTK/PI3K/AKT Activation | This compound + AZD8055 (mTORC1/2 inhibitor) | Synergistic growth inhibition | [6] |
| MEK1 P124L mutation | MAPK Reactivation | This compound + AZD6244 (MEK inhibitor) | Overcame resistance | [3] |
Experimental Protocols
Protocol 1: Western Blot Analysis of MAPK and PI3K/AKT Pathway Activation
-
Cell Lysis:
-
Culture sensitive and resistant melanoma cells to 70-80% confluency.
-
Treat cells with this compound at the desired concentration and time points.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include:
-
Phospho-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
Phospho-AKT (Ser473)
-
Total AKT
-
β-actin or GAPDH (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo)
-
Cell Seeding:
-
Seed melanoma cells in a 96-well plate at a density of 2,000-5,000 cells per well.
-
Allow cells to attach overnight.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and other inhibitors.
-
Treat the cells with the drugs for 72 hours. Include a vehicle control (e.g., DMSO).
-
-
Viability Measurement:
-
For MTT assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or isopropanol with HCl) and incubate until the formazan crystals are dissolved.
-
Read the absorbance at 570 nm.
-
-
For CellTiter-Glo assay:
-
Add CellTiter-Glo reagent to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Read the luminescence using a plate reader.
-
-
-
Data Analysis:
-
Normalize the readings to the vehicle control.
-
Plot the cell viability against the drug concentration and calculate the GI50 value using non-linear regression analysis.
-
Mandatory Visualizations
Caption: Mechanisms of acquired resistance to this compound in melanoma.
Caption: Workflow for investigating this compound resistance.
References
- 1. Acquired and intrinsic BRAF inhibitor resistance in BRAF V600E mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dissecting Therapeutic Resistance to RAF Inhibition in Melanoma by Tumor Genomic Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of resistance to RAF inhibitors in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Reversing Melanoma Cross-Resistance to BRAF and MEK Inhibitors by Co-Targeting the AKT/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combinatorial treatments that overcome PDGFRβ-driven resistance of melanoma cells to V600EB-RAF inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A melanoma cell state distinction influences sensitivity to MAPK pathway inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. d3b.center [d3b.center]
- 11. A melanoma subtype with intrinsic resistance to BRAF inhibition identified by receptor tyrosine kinases gene-driven classification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | Raf inhibitor | Mechanism | Concentration [selleckchem.com]
- 13. BRAF inhibitor resistance mediated by the AKT pathway in an oncogenic BRAF mouse melanoma model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Off-Target Effects of PLX-4720 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering off-target effects of PLX-4720 in their cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and known off-target effects of this compound?
A1: this compound is a potent and selective inhibitor of the BRAFV600E mutant kinase.[1][2] Its primary on-target effect is the inhibition of the MAPK/ERK signaling pathway in cancer cells harboring the BRAFV600E mutation, leading to cell cycle arrest and apoptosis.[2] However, significant off-target effects have been observed, most notably the paradoxical activation of the MAPK pathway in BRAF wild-type (WT) cells, particularly in the presence of upstream RAS mutations.[3][4][5] This occurs because this compound can promote the dimerization of RAF isoforms (e.g., BRAF and CRAF), leading to CRAF activation and subsequent MEK-ERK signaling.[4]
Q2: Why am I observing increased proliferation in my cancer cell line after treating with this compound?
A2: This phenomenon, known as paradoxical activation, is a well-documented off-target effect of this compound.[3][4][5] It typically occurs in cell lines with wild-type BRAF and an activating mutation in an upstream gene, such as RAS.[5] In this context, the inhibitor can enhance RAF dimerization and signaling, leading to increased, rather than decreased, proliferation.[4] It is crucial to know the BRAF and RAS mutation status of your cell line.
Q3: My BRAFV600E mutant cell line is showing resistance to this compound. What are the potential mechanisms?
A3: Acquired resistance to this compound in BRAFV600E mutant cells can arise through various mechanisms, including:
-
Reactivation of the MAPK pathway: This can occur through secondary mutations in genes like MEK1 or amplification of the BRAFV600E allele.[6]
-
Activation of alternative signaling pathways: Upregulation of receptor tyrosine kinases (e.g., PDGFRB, EGFR, IGF-1R) can activate parallel survival pathways like the PI3K/AKT pathway, bypassing the need for BRAF signaling.[6][7]
-
Increased expression of survival proteins: Overexpression of anti-apoptotic proteins like MCL1 or suppression of pro-apoptotic proteins like BIM can confer resistance.[8]
-
Upregulation of drug efflux pumps: Increased expression of multi-drug resistance proteins can reduce the intracellular concentration of this compound.[9]
Troubleshooting Guides
Issue 1: Unexpected Cell Proliferation or Increased p-ERK Signal After this compound Treatment
Possible Cause: Paradoxical activation of the MAPK pathway in BRAF wild-type cells, likely with an upstream RAS mutation.
Troubleshooting Steps:
-
Verify Cell Line Genotype: Confirm the BRAF and RAS mutation status of your cell line through sequencing.
-
Titrate this compound Concentration: Perform a dose-response curve to see if the proliferative effect is concentration-dependent. Paradoxical activation is often observed at specific concentration ranges.
-
Analyze Downstream Signaling: Perform western blotting to check the phosphorylation status of MEK and ERK. An increase in p-MEK and p-ERK would confirm paradoxical activation.
-
Co-treatment with a MEK Inhibitor: If paradoxical activation is confirmed, co-treatment with a MEK inhibitor (e.g., Trametinib) should abrogate the proliferative effect.[6]
Issue 2: Lack of Efficacy in a BRAFV600E Mutant Cell Line
Possible Cause: Intrinsic or acquired resistance to this compound.
Troubleshooting Steps:
-
Confirm BRAFV600E Status: Ensure the cell line indeed harbors the BRAFV600E mutation.
-
Assess Drug Activity: Verify the potency of your this compound stock by testing it on a sensitive control cell line.
-
Investigate Resistance Mechanisms:
-
MAPK Pathway Reactivation: Use western blotting to check for p-ERK levels. If p-ERK is not suppressed, it suggests pathway reactivation. Consider sequencing MEK1/2 for resistance mutations.
-
Bypass Pathways: Analyze the activation status of the PI3K/AKT pathway by western blotting for p-AKT and p-S6. If this pathway is activated, consider co-treatment with a PI3K/AKT inhibitor.[8]
-
Apoptosis Evasion: Assess the expression levels of pro- and anti-apoptotic proteins (e.g., BIM, MCL1) via western blot or qPCR.
-
Data Presentation
Table 1: In Vitro IC50 Values of this compound for On-Target and Off-Target Kinases
| Target Classification | Kinase | IC50 (nM) |
| On-Target | B-RafV600E | 13[1][2] |
| c-Raf-1 (Y340D/Y341D) | Equally potent to B-RafV600E[10] | |
| Off-Target | Wild-type B-Raf | 160[11][12] |
| BRK | 130[13] | |
| FRK | >1000[11] | |
| CSK | >1000[11] | |
| SRC | >1000[11] | |
| FAK | >1000[11] | |
| FGFR | >1000[11] | |
| Aurora A | >1000[11] |
Table 2: Cellular GI50 Values of this compound in Various Cancer Cell Lines
| Cell Line | BRAF Status | GI50 (µM) |
| COLO205 | V600E | 0.31[10] |
| A375 | V600E | 0.50[10] |
| WM2664 | V600E | 1.5[10] |
| COLO829 | V600E | 1.7[10] |
Experimental Protocols
Cell Viability Assay (MTT)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound (or vehicle control, e.g., DMSO) for 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the GI50 value by plotting the percentage of cell viability against the logarithm of the drug concentration.
Western Blotting for Phospho-ERK
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.
Mandatory Visualizations
References
- 1. This compound | B-Raf Inhibitor | TargetMol [targetmol.com]
- 2. Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Registered report: RAF inhibitors prime wild-type RAF to activate the MAPK pathway and enhance growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paradoxical oncogenesis and the long term consequences of BRAF inhibition in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of resistance to RAF inhibitors in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. pnas.org [pnas.org]
- 9. Increase in the sensitivity to PLX4720 through inhibition of transcription factor EB-dependent autophagy in BRAF inhibitor-resistant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. apexbt.com [apexbt.com]
- 12. caymanchem.com [caymanchem.com]
- 13. abmole.com [abmole.com]
Optimizing PLX-4720 concentration for IC50 determination
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the concentration of PLX-4720 for accurate IC50 determination.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective inhibitor of the B-Raf kinase, specifically targeting the V600E mutation.[1][2][3] The B-Raf(V600E) mutation leads to constitutive activation of the MAPK/ERK signaling pathway, which promotes uncontrolled cell growth and proliferation in various cancers, including melanoma.[4] this compound blocks this pathway by inhibiting the mutated B-Raf protein, thereby inducing cell cycle arrest and apoptosis in cancer cells harboring this mutation.[2][5]
Q2: What is an IC50 value and why is it a critical parameter?
The half-maximal inhibitory concentration (IC50) is the concentration of a drug required to inhibit a specific biological process by 50%.[6][7][8] In the context of cancer research, it quantifies the potency of a compound in inhibiting cell proliferation or viability.[6][9] A lower IC50 value indicates a more potent drug, meaning less of it is needed to achieve a significant inhibitory effect, which can translate to lower systemic toxicity in therapeutic applications.[9]
Q3: What is the expected IC50 range for this compound?
The IC50 of this compound varies significantly depending on the assay type and the biological system being studied:
-
Biochemical (cell-free) assay: The IC50 against the B-Raf(V600E) enzyme is approximately 13 nM.[1][2][3]
-
Cell-based assays: The IC50 for inhibiting ERK phosphorylation in cell lines with the B-Raf(V600E) mutation is typically in the range of 14-46 nM.[1] The GI50 (concentration for 50% growth inhibition) in these cell lines can range from 0.31 µM to 1.7 µM.[1] It is important to note that cell-based IC50 values are generally higher than biochemical IC50s due to factors like cell membrane permeability and cellular metabolism.[10]
Q4: How should I prepare and store this compound stock solutions?
This compound powder is stable for years when stored at -20°C.[1][3] For experiments, it is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[1][5] It is crucial to use fresh, high-quality DMSO as moisture can reduce the solubility of the compound.[1] Prepared stock solutions in DMSO can be stored at -20°C for up to a month or at -80°C for up to a year.[1][11] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.[1]
Q5: What concentration range of this compound should I use for my IC50 experiment?
To determine the IC50, a dose-response curve should be generated using a series of dilutions. A good starting point is to use a logarithmic or semi-logarithmic dilution series.[12] Based on the expected GI50 values (0.3 µM to 2 µM), a suggested concentration range could span from 0.01 µM to 100 µM (e.g., 0.01, 0.03, 0.1, 0.3, 1, 3, 10, 30, 100 µM) to ensure the full dose-response curve is captured.[1][12]
Troubleshooting Guide
Problem 1: The IC50 value is significantly higher than the literature-reported values.
-
Cause: Cell line may not have the B-Raf(V600E) mutation.
-
Cause: Compound degradation.
-
Solution: Prepare fresh stock solutions from powder. Avoid multiple freeze-thaw cycles of existing stock solutions.[1]
-
-
Cause: Issues with the cell viability assay.
-
Solution: Ensure the chosen assay (e.g., MTT, CellTiter-Glo) is appropriate for your cell line and that the incubation times are optimal. Some assays may be less sensitive to the cytotoxic effects of specific inhibitors.[10]
-
-
Cause: High cell seeding density.
-
Solution: Optimize the cell seeding density. Too many cells can deplete the drug or create a microenvironment that reduces drug efficacy.
-
Problem 2: High variability between replicate wells or experiments.
-
Cause: Inconsistent cell seeding.
-
Solution: Ensure a homogenous single-cell suspension before plating. Pay careful attention to pipetting technique to dispense an equal number of cells into each well.
-
-
Cause: Edge effects in the microplate.
-
Solution: Avoid using the outermost wells of the 96-well plate for experimental samples, as these are prone to evaporation. Fill these wells with sterile PBS or media instead.[13]
-
-
Cause: Compound precipitation.
-
Solution: this compound has limited aqueous solubility.[1] When diluting from a DMSO stock into aqueous cell culture media, ensure thorough mixing and inspect for any signs of precipitation. The final DMSO concentration should typically be kept below 0.5% to avoid solvent toxicity.
-
Problem 3: The dose-response curve is not sigmoidal (S-shaped).
-
Cause: The concentration range is too narrow or not centered around the IC50.
-
Solution: Widen the range of concentrations tested. If the curve is flat at the top or bottom, you need to test lower or higher concentrations, respectively, to define the full curve.[12]
-
-
Cause: Drug has non-specific toxic effects at high concentrations.
-
Solution: This can lead to a steep drop-off at the high end of the curve. While this is part of the compound's profile, ensure the IC50 is calculated from the specific inhibition portion of the curve.
-
-
Cause: Data normalization issues.
-
Solution: Ensure your data is correctly normalized. The 0% inhibition control should be cells treated with vehicle (e.g., DMSO) only, and the 100% inhibition control should represent complete cell death or a baseline reading.[6]
-
Data and Protocols
This compound Properties
Table 1: Solubility of this compound
| Solvent | Solubility |
|---|---|
| DMSO | ~83 mg/mL[1] |
| DMF | ~30 mg/mL[5] |
| Ethanol | ~2 mg/mL[5] |
| DMSO:PBS (pH 7.2) (1:6) | ~0.1 mg/mL[5] |
| Water | Insoluble[3] |
Table 2: Reported IC50/GI50 Values for this compound in B-Raf(V600E) Cell Lines
| Cell Line | Assay Type | IC50/GI50 Value |
|---|---|---|
| COLO205 | Growth Inhibition (GI50) | 0.31 µM[1] |
| A375 | Growth Inhibition (GI50) | 0.50 µM[1] |
| WM2664 | Growth Inhibition (GI50) | 1.5 µM[1] |
| COLO829 | Growth Inhibition (GI50) | 1.7 µM[1] |
| B-Raf(V600E) | Cell-free (Biochemical) | 13 nM[1][2][5] |
| B-Raf(V600E) | ERK Phosphorylation | 14-46 nM[1] |
Experimental Protocol: IC50 Determination using MTT Assay
This protocol provides a general framework for determining the IC50 of this compound. Optimization may be required for specific cell lines and laboratory conditions.
Materials:
-
This compound powder
-
DMSO (cell culture grade)
-
B-Raf(V600E) mutant cancer cell line (e.g., A375)
-
Complete cell culture medium
-
Sterile PBS
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader (490 nm absorbance)
Methodology:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO. For example, dissolve 4.14 mg of this compound (MW: 413.82 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot and store at -20°C or -80°C.
-
-
Cell Seeding:
-
Harvest log-phase cells and perform a cell count.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.[14]
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your 10 mM stock. For example, create a 2X working concentration series (e.g., 200 µM, 60 µM, 20 µM, 6 µM, 2 µM, 0.6 µM, 0.2 µM, 0.06 µM, 0.02 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a media-only blank control.
-
Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the corresponding wells.
-
Incubate for the desired treatment period (typically 48-72 hours).[1]
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.[13]
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[13]
-
Shake the plate gently for 10 minutes to ensure complete dissolution.[13]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 490 nm using a microplate reader.[13]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
% Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100
-
-
Plot the % Viability against the log of the drug concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response curve) to fit the data and determine the IC50 value.[6] Software like GraphPad Prism or R is commonly used for this analysis.
-
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. medkoo.com [medkoo.com]
- 4. Buy this compound | 918505-84-7 | >98% [smolecule.com]
- 5. caymanchem.com [caymanchem.com]
- 6. clyte.tech [clyte.tech]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Importance of IC50 Determination | Visikol [visikol.com]
- 10. researchgate.net [researchgate.net]
- 11. PLX4720 | B-Raf inhibitor | Hello Bio [hellobio.com]
- 12. researchgate.net [researchgate.net]
- 13. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. BioRender App [app.biorender.com]
Technical Support Center: Paradoxical ERK Activation with PLX-4720
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering paradoxical ERK activation during experiments with the BRAF inhibitor, PLX-4720.
Frequently Asked Questions (FAQs)
Q1: What is paradoxical ERK activation by this compound?
A1: Paradoxical ERK activation is a phenomenon where this compound, a BRAF inhibitor, unexpectedly increases rather than decreases the activity of the MAPK/ERK signaling pathway in cells with wild-type BRAF.[1][2][3] This is in contrast to its intended effect of inhibiting ERK signaling in cells harboring the BRAF V600E mutation.[2][4]
Q2: What is the underlying mechanism of paradoxical ERK activation?
A2: The mechanism involves the transactivation of RAF dimers.[2][5] In cells with wild-type BRAF and upstream activation (e.g., by RAS mutations), this compound binds to one BRAF molecule within a RAF dimer (e.g., BRAF-CRAF or CRAF-CRAF).[2][6] This binding event stabilizes the dimer in an active conformation, leading to the allosteric activation of the unbound RAF protomer, which then phosphorylates MEK and subsequently ERK.[2] This process is dependent on RAS activity to bring RAF molecules into proximity for dimerization.[2][7]
Q3: In which cellular contexts is paradoxical ERK activation most likely to occur?
A3: Paradoxical ERK activation is typically observed in cells that:
-
Have an activating mutation in an upstream signaling molecule, most commonly RAS (e.g., KRAS or NRAS).[2][8]
-
Express BRAF fusion proteins, such as KIAA1549-BRAF, which function as constitutive homodimers.[9][10][11]
Q4: Does this compound always cause paradoxical ERK activation in BRAF wild-type cells?
A4: Not always. The effect is concentration-dependent. Typically, paradoxical activation occurs at intermediate concentrations of the inhibitor.[2] At very high concentrations, this compound may inhibit ERK signaling, even in BRAF wild-type cells.[2] The cellular context, particularly the level of upstream RAS activity, is also a critical factor.[2][7]
Q5: Can paradoxical activation be reversed or prevented?
A5: Yes. Co-treatment with a MEK inhibitor, such as PD0325901 or trametinib, can block the paradoxical activation of ERK by inhibiting the signaling cascade downstream of RAF.[8][12]
Troubleshooting Guide
Q1: I am treating my BRAF wild-type cell line with this compound and observing increased cell proliferation instead of inhibition. Why is this happening?
A1: This is a classic sign of paradoxical ERK activation.[8][13] this compound is likely inducing the dimerization and transactivation of RAF kinases in your cells, leading to increased ERK signaling and promoting cell growth.[13] This is especially common in cell lines with underlying RAS mutations.[8][13] To confirm this, you should perform a Western blot to check the phosphorylation status of MEK and ERK.
Q2: My Western blot shows an increase in phosphorylated ERK (p-ERK) after treating BRAF wild-type cells with this compound. How can I be sure this is a specific effect?
A2: To confirm the specificity of this effect, you can include the following controls in your experiment:
-
Dose-response: Test a range of this compound concentrations. Paradoxical activation is often bell-shaped, decreasing at higher inhibitor concentrations.[2]
-
MEK inhibitor control: Co-treat the cells with this compound and a MEK inhibitor. If the increase in p-ERK is due to paradoxical activation, the MEK inhibitor should block this effect.[8]
-
Positive control cell line: Use a BRAF V600E mutant cell line (e.g., A375) where this compound is expected to inhibit p-ERK.[4][12]
Q3: I am working with a cell line expressing a BRAF fusion protein and this compound is not inhibiting ERK signaling. Is this related to paradoxical activation?
A3: Yes, cell lines expressing certain BRAF fusions, like KIAA1549-BRAF, are often resistant to first-generation BRAF inhibitors like this compound and can exhibit paradoxical activation.[9][10][11] These fusion proteins can function as constitutive homodimers, which are not effectively inhibited and can be paradoxically activated by this compound.[9][11]
Q4: At what concentrations of this compound should I expect to see paradoxical ERK activation?
A4: The concentration range can vary between cell lines. However, paradoxical activation of MEK and ERK is often induced at intermediate concentrations, typically between 0.1 µM and 10 µM.[2][9][11] In some cell lines, peak activation might be observed around 1 µM.[2] It is crucial to perform a dose-response experiment to determine the optimal concentration for observing this effect in your specific model system.
Data Presentation
Table 1: In Vitro IC50 and GI50 Values for this compound
| Cell Line | BRAF Status | RAS Status | Parameter | Value (nM) | Reference |
| Malme-3M | V600E | WT | p-ERK IC50 | ~100 | [2] |
| A375 | V600E | WT | GI50 | 500 | [4] |
| COLO205 | V600E | WT | GI50 | 310 | [4] |
| WM2664 | V600E | WT | GI50 | 1500 | [4] |
| COLO829 | V600E | WT | GI50 | 1700 | [4] |
| Calu-6 | WT | KRAS Q61K | - | - | [2] |
| B9 | WT | HRAS Q61L | - | - | [8] |
GI50: Concentration for 50% growth inhibition. IC50: Concentration for 50% inhibitory concentration. A dash (-) indicates that a specific inhibitory value is not applicable as the compound induces proliferation.
Table 2: Observed Effects of this compound on ERK Pathway Phosphorylation
| Cell Line / Context | BRAF Status | This compound Conc. | Effect on p-MEK / p-ERK | Reference |
| Calu-6 (KRAS mutant) | Wild-Type | 0.1 - 10 µM | Increased | [2] |
| NIH/3T3 (KIAA1549-BRAF) | Fusion | 0.1 - 10 µM | Increased | [9] |
| A375P (BRAF mutant) | V600E | Not specified | Inhibited | [12] |
| SK-MEL-2 (NRAS mutant) | Wild-Type | Not specified | Increased | [12] |
| T cells (activated) | Wild-Type | Dose-dependent | Increased | [1] |
Experimental Protocols
1. Western Blot for Phosphorylated ERK (p-ERK)
This protocol is designed to assess the phosphorylation status of ERK1/2 in response to this compound treatment.
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of lysis.
-
Treatment:
-
The following day, replace the medium with fresh medium containing the desired concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) or vehicle control (DMSO).
-
Include a positive control (e.g., BRAF V600E cells) and a negative control (vehicle).
-
For reversal experiments, co-treat with a MEK inhibitor.
-
Incubate for the desired time, typically 1 to 24 hours.[2][14]
-
-
Cell Lysis:
-
Aspirate the medium and wash cells once with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts for all samples, add Laemmli buffer, and boil for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Perform electrophoresis and then transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against phospho-ERK1/2 (p44/42) and total ERK1/2 overnight at 4°C. A loading control like β-actin or GAPDH should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system. Quantify band intensities to determine the ratio of p-ERK to total ERK.
-
2. Cell Viability Assay (e.g., WST-1 or MTT)
This protocol measures the effect of this compound on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well). Allow cells to adhere overnight.
-
Treatment:
-
Remove the medium and add fresh medium containing a serial dilution of this compound (e.g., 0.01 µM to 20 µM) or vehicle control (DMSO).
-
Incubate for a specified period, typically 72 hours.
-
-
Assay:
-
Add the viability reagent (e.g., WST-1 or MTT) to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
If using MTT, add solubilization solution.
-
-
Data Acquisition:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the results to the vehicle-treated control wells to determine the relative cell viability.
-
Plot the concentration-response curve to observe either inhibition (in sensitive cells) or an increase in viability (in paradoxically activated cells).
-
Visualizations
Caption: Signaling pathway of paradoxical ERK activation by this compound.
References
- 1. Paradoxical activation of T cells via augmented ERK signaling mediated by a RAF inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RAF inhibitors transactivate RAF dimers and ERK signaling in cells with wild-type BRAF - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Exploring Molecular Mechanisms of Paradoxical Activation in the BRAF Kinase Dimers: Atomistic Simulations of Conformational Dynamics and Modeling of Allosteric Communication Networks and Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Registered report: RAF inhibitors prime wild-type RAF to activate the MAPK pathway and enhance growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Paradoxical oncogenesis and the long term consequences of BRAF inhibition in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Paradoxical activation and RAF inhibitor resistance of BRAF protein kinase fusions characterizing pediatric astrocytomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Differential Sensitivity of Wild-Type and BRAF-Mutated Cells to Combined BRAF and Autophagy Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
Technical Support Center: Understanding the Impact of PLX-4720 on Non-BRAF V600E Cell Lines
This technical support guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for experiments involving the BRAF inhibitor PLX-4720 and cell lines that do not harbor the BRAF V600E mutation.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound on the proliferation of non-BRAF V600E cell lines?
A1: this compound is a potent and selective inhibitor of the BRAF V600E mutant kinase.[1][2][3][4][5] In non-BRAF V600E cell lines, such as those with wild-type BRAF or other BRAF mutations (e.g., BRAF fusions), this compound is generally not expected to inhibit cell proliferation and may even promote it under certain conditions.[1][6][7] These cell lines are often resistant to the cytotoxic effects of the drug.[1][6][7]
Q2: Why are non-BRAF V600E cell lines resistant to this compound?
A2: The resistance of non-BRAF V600E cell lines to this compound is primarily due to a phenomenon known as "paradoxical activation" of the MAPK (RAS-RAF-MEK-ERK) signaling pathway.[6][7][8] In cells lacking the BRAF V600E mutation, this compound can promote the dimerization of RAF kinases (e.g., BRAF-CRAF or CRAF-CRAF), leading to a paradoxical increase in MEK and ERK phosphorylation and downstream signaling, which can drive cell proliferation.[9]
Q3: What is paradoxical MAPK pathway activation and when should I be concerned about it?
A3: Paradoxical MAPK pathway activation is the counterintuitive stimulation of the MAPK pathway by a RAF inhibitor in BRAF wild-type or some non-V600E BRAF mutant cells.[6][7][8] You should be concerned about this phenomenon if you are:
-
Using this compound as a control in experiments with BRAF wild-type cell lines.
-
Investigating the off-target effects of this compound.
-
Working with cell lines that have upstream mutations, such as in RAS, which can enhance this paradoxical effect.[8][9]
Q4: Are there any non-BRAF V600E cell types that are sensitive to this compound?
A4: While the vast majority of non-BRAF V600E cells are resistant, sensitivity is context-dependent. However, based on current understanding, significant growth inhibition by this compound is a strong indicator of BRAF V600E dependence.
Q5: How does the presence of RAS mutations affect the response to this compound in non-BRAF V600E cells?
A5: The presence of activating RAS mutations in BRAF wild-type cells can exacerbate the paradoxical activation of the MAPK pathway by this compound.[8][9] In these cells, high levels of GTP-bound RAS promote RAF dimerization, which is further stabilized by the inhibitor, leading to robust downstream signaling.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Increased proliferation in my BRAF wild-type cell line after this compound treatment. | This is likely due to paradoxical activation of the MAPK pathway. | 1. Confirm the BRAF mutation status of your cell line. 2. Perform a Western blot to check the phosphorylation status of MEK and ERK. An increase in p-MEK and p-ERK following treatment confirms paradoxical activation. 3. Consider using a second-generation BRAF inhibitor that is designed to be a "paradox breaker" (e.g., PLX8394) if you need to inhibit RAF signaling without this effect.[10] |
| No effect on MAPK signaling in my non-BRAF V600E cell line. | The specific genetic context of your cell line (e.g., certain BRAF fusions) might lead to resistance without significant paradoxical activation.[6][7] Alternatively, the drug concentration or treatment duration may be insufficient. | 1. Verify the concentration and activity of your this compound compound. 2. Perform a dose-response experiment and a time-course study to assess p-MEK and p-ERK levels. 3. Characterize the specific BRAF alteration in your cell line. |
| My results are inconsistent with published data for the same cell line. | This could be due to variations in cell line passage number, culture conditions, or the specific batch of this compound. | 1. Authenticate your cell line (e.g., by STR profiling). 2. Standardize your cell culture and experimental protocols. 3. Test a fresh vial of this compound from a reputable supplier. |
Data Presentation
Table 1: In Vitro Activity of this compound in BRAF V600E vs. Non-BRAF V600E Cell Lines
| Cell Line | BRAF Status | IC50 / GI50 (µM) | Effect on ERK Phosphorylation | Reference |
| 1205Lu | V600E | - | Inhibition | [1] |
| C8161 | Wild-Type | - | Unaffected | [1] |
| COLO205 | V600E | 0.31 | Inhibition | [2][3] |
| A375 | V600E | 0.50 | Inhibition | [2][3] |
| WM2664 | V600E | 1.5 | Inhibition | [2][3] |
| COLO829 | V600E | 1.7 | Inhibition | [2][3] |
| DiFi | Wild-Type | Insensitive | Unaffected | [11] |
| TPC-1 | Wild-Type | - | Increased at 1 µM, Decreased at 10 µM | [12][13] |
| 8505c | V600E | - | Inhibition | [12][13] |
| Me23 | V600E (Intrinsically Resistant) | High | - | [14] |
| Me27 | V600E (Intrinsically Resistant) | High | - | [14] |
| Me36 | V600E (Intrinsically Resistant) | High | - | [14] |
Note: IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values are measures of drug potency. A lower value indicates higher potency. The table highlights the significant difference in sensitivity between BRAF V600E and non-BRAF V600E cell lines.
Experimental Protocols
1. Western Blot for MAPK Pathway Activation
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of lysis.
-
Drug Treatment: Treat cells with varying concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 1, 4, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-MEK (Ser217/221), total MEK, phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., β-actin or GAPDH). Follow with incubation with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
2. Cell Proliferation Assay (e.g., BrdU Incorporation)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Drug Treatment: After 24 hours, treat cells with a range of this compound concentrations.
-
BrdU Labeling: After the desired treatment period (e.g., 72 hours), add BrdU (10 µM) to the culture medium and incubate for 1-2 hours.
-
Fixation and Detection: Fix the cells and detect BrdU incorporation using an anti-BrdU antibody conjugated to an enzyme (e.g., HRP) and a colorimetric substrate, following the manufacturer's protocol.
-
Data Analysis: Measure the absorbance at the appropriate wavelength and normalize the results to the vehicle-treated control to determine the percentage of growth inhibition.
Mandatory Visualizations
Caption: Paradoxical MAPK pathway activation by this compound in BRAF wild-type cells.
References
- 1. Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Raf inhibitor | Mechanism | Concentration [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. This compound | B-Raf Inhibitor | TargetMol [targetmol.com]
- 6. Paradoxical activation and RAF inhibitor resistance of BRAF protein kinase fusions characterizing pediatric astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Acquired and intrinsic BRAF inhibitor resistance in BRAF V600E mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BRAF paradox breakers PLX8394, PLX7904 are more effective against BRAFV600Ε CRC cells compared with the BRAF inhibitor PLX4720 and shown by detailed pathway analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Targeting BRAFV600E with PLX4720 Displays Potent Antimigratory and Anti-invasive Activity in Preclinical Models of Human Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting BRAFV600E with PLX4720 displays potent antimigratory and anti-invasive activity in preclinical models of human thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A melanoma subtype with intrinsic resistance to BRAF inhibition identified by receptor tyrosine kinases gene-driven classification - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting PLX-4720 precipitation in media
Welcome to the technical support center for PLX-4720. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during in vitro experiments, with a specific focus on compound precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating after being added to cell culture media?
A1: this compound has low aqueous solubility. Precipitation in media can occur for several reasons:
-
High Final Concentration: The working concentration of this compound may exceed its solubility limit in the aqueous environment of the cell culture media.
-
Improper Dilution: Adding a highly concentrated DMSO stock solution directly into the media without proper mixing can cause the compound to crash out of solution.
-
Media Composition: Components in the media, such as proteins in Fetal Bovine Serum (FBS), pH, and ionic strength, can affect the stability and solubility of the compound.[1][2]
-
Low Temperature: Adding the compound to cold media can decrease its solubility.
Q2: What is the recommended solvent and stock concentration for this compound?
A2: The most common and recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[3][4][5] It is highly soluble in DMSO, with concentrations of 10 mM or greater being readily achievable.[6][7] For long-term storage, stock solutions should be aliquoted and stored at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[6][8]
Q3: How can I prevent my this compound from precipitating when preparing my working solution?
A3: To prevent precipitation, it is best to first make intermediate serial dilutions of your high-concentration DMSO stock in DMSO.[9] Then, add the final diluted sample to your pre-warmed (37°C) culture medium while vortexing or swirling gently to ensure rapid and even dispersion.[6][7] The final concentration of DMSO in the culture medium should typically be kept below 0.1% to avoid solvent toxicity to the cells.[9]
Q4: Can I filter my this compound solution if it has already precipitated?
A4: Filtering a solution after precipitation is not recommended. This will remove the precipitated active compound, leading to an unknown and lower final concentration in your experiment, which will produce inaccurate results. The best approach is to prepare a fresh solution using the proper dilution techniques.
Q5: How does this compound exert its effect in cancer cells?
A5: this compound is a potent and selective inhibitor of the BRAFV600E kinase.[6][10] The BRAFV600E mutation leads to constitutive activation of the MAPK/ERK signaling pathway, promoting cell proliferation and survival.[11][12] this compound blocks the ATP-binding site of the mutated BRAF kinase, thereby inhibiting downstream signaling, which results in cell cycle arrest and apoptosis in cancer cells harboring this specific mutation.[3][11]
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to identifying and resolving issues with this compound precipitation.
Initial Observation: Precipitate is visible in the culture media after adding this compound.
Data Presentation
Table 1: Solubility Profile of this compound in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | ≥20.69 mg/mL (~50 mM) | [6] |
| DMF | 30 mg/mL | [5] |
| Ethanol | 2 mg/mL | [5] |
| Water | Insoluble | [6] |
| DMSO:PBS (pH 7.2) (1:6) | 0.1 mg/mL | [5] |
Table 2: Key Factors and Solutions for Preventing Precipitation
| Factor | Potential Cause of Precipitation | Recommended Solution |
| Solvent Quality | DMSO has absorbed water from the atmosphere, reducing its solvating capacity. | Use anhydrous, high-quality DMSO from a freshly opened bottle.[9] |
| Stock Concentration | Stock solution is too concentrated for stable dilution into aqueous media. | Prepare a primary stock in DMSO (e.g., 10-20 mM). Do not exceed the solubility limit. |
| Dilution Method | "Shock precipitation" from adding a concentrated organic stock directly to the aqueous buffer. | Perform intermediate serial dilutions in pure DMSO before the final dilution into media.[9] |
| Final Concentration | The desired working concentration exceeds the solubility of this compound in the specific culture media. | Test a lower final concentration. The effective concentration for inhibiting ERK phosphorylation can be as low as 14-46 nM.[8] |
| Media Temperature | Cold media reduces the solubility of hydrophobic compounds. | Always pre-warm the cell culture media and any buffers to 37°C before adding the compound. |
| Mixing Technique | Poor dispersion of the compound upon addition to the media. | Add the final DMSO-diluted compound dropwise to the media while gently vortexing or swirling to ensure rapid mixing. |
| Media Components | High serum percentage or other supplements may bind to the compound or alter its stability. | While serum can sometimes stabilize compounds, it can also cause issues.[1] If problems persist, consider reducing the serum concentration during the initial hours of treatment. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM)
-
Materials:
-
This compound powder (MW: 413.83 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
-
Procedure:
-
To prepare a 10 mM stock solution, weigh out 4.14 mg of this compound and dissolve it in 1 mL of anhydrous DMSO.
-
To aid dissolution, warm the tube at 37°C for 10 minutes and/or vortex thoroughly.[6][7] Sonication can also be used if necessary.[13]
-
Once fully dissolved, the solution should be clear.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile amber vials.
-
Store the aliquots at -20°C or -80°C for long-term stability.[6][8]
-
Protocol 2: Preparation of this compound Working Solution in Media (Example: 1 µM)
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Anhydrous DMSO
-
Pre-warmed (37°C) cell culture media
-
-
Procedure (Serial Dilution):
-
Step 1 (Intermediate Dilution): Prepare a 100 µM intermediate solution. Dilute the 10 mM stock 1:100 by adding 2 µL of the 10 mM stock to 198 µL of pure DMSO. Vortex gently.
-
Step 2 (Final Dilution): Prepare the final 1 µM working solution. Dilute the 100 µM intermediate solution 1:100 into your pre-warmed cell culture media. For example, add 10 µL of the 100 µM solution to 990 µL of media.
-
Important: Add the 10 µL of the intermediate solution to the media dropwise while gently swirling the tube/plate to ensure the compound disperses evenly and does not precipitate. The final DMSO concentration in this example is 0.1%.
-
Always include a vehicle control in your experiment (e.g., media with 0.1% DMSO).[9]
-
Signaling Pathway Visualization
This compound is a selective inhibitor of the BRAFV600E mutation, a key driver in the MAPK/ERK signaling pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting BRAFV600E with PLX4720 Displays Potent Antimigratory and Anti-invasive Activity in Preclinical Models of Human Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agscientific.com [agscientific.com]
- 5. caymanchem.com [caymanchem.com]
- 6. apexbt.com [apexbt.com]
- 7. glpbio.com [glpbio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 10. medkoo.com [medkoo.com]
- 11. Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The multifaceted anti-cancer effects of BRAF-inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | B-Raf Inhibitor | TargetMol [targetmol.com]
Technical Support Center: The Impact of PTEN Loss on PLX-4720 Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of PTEN loss on the efficacy of the BRAF inhibitor, PLX-4720.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My BRAF V600E-mutant melanoma cells with PTEN loss show poor response to this compound. Is this expected?
A: Yes, this is an expected outcome. Loss of PTEN expression is a known mechanism of intrinsic resistance to BRAF inhibitors like this compound.[1][2] While PTEN status may not significantly affect the growth-inhibitory properties of this compound, it is a strong predictor of the apoptotic response.[1][3][4] Cell lines lacking PTEN exhibit significantly less apoptosis when treated with this compound compared to their PTEN-proficient counterparts.[1][3]
Q2: Why are my PTEN-null cells resistant to this compound-induced apoptosis?
A: The resistance mechanism is primarily linked to the PI3K/AKT signaling pathway.[5][6][7] PTEN is a tumor suppressor that negatively regulates the PI3K/AKT pathway.[6][8] In the absence of PTEN, the PI3K/AKT pathway becomes constitutively active, which promotes cell survival and inhibits apoptosis.[5][7][9] Specifically, PTEN loss suppresses the expression of the pro-apoptotic protein BIM, which is crucial for this compound-induced cell death.[1][2]
Q3: I'm not seeing the expected increase in p-AKT levels in my untreated PTEN-null cells compared to PTEN-positive cells. What could be wrong?
A: This is a key finding. Interestingly, baseline AKT activity may not be significantly different between PTEN-positive and PTEN-negative melanoma cell lines. However, upon treatment with this compound, PTEN-null cells exhibit a paradoxical stimulation of AKT signaling, which is not observed in PTEN-positive cells.[1][2][3] Therefore, you should assess p-AKT levels both before and after this compound treatment to observe this differential effect.
Q4: How can I overcome this compound resistance in my PTEN-deficient experimental models?
A: A promising strategy is the dual inhibition of the BRAF and PI3K/AKT pathways.[10] Co-treatment of PTEN-null cells with this compound and a PI3K inhibitor (like GDC-0941) has been shown to significantly enhance apoptosis.[1][2] This combination therapy works by increasing the expression of the pro-apoptotic protein BIM.[1][2]
Q5: What is the role of BIM in this resistance mechanism?
A: BIM is a critical mediator of apoptosis induced by BRAF inhibition. In PTEN-positive cells, this compound treatment leads to a significant upregulation of BIM expression (>14-fold).[1][2][4][11] However, in PTEN-negative cells, this upregulation is substantially lower (around 4-fold).[1][2][4][11] The suppression of BIM in PTEN-null cells is a key reason for the blunted apoptotic response.[1][2] Knocking down BIM in PTEN-positive cells mimics the resistant phenotype.[1][4]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the impact of PTEN status on this compound efficacy.
Table 1: Apoptotic Response to this compound in Melanoma Cell Lines
| Cell Line Status | Treatment | Apoptosis Level | Citation |
| PTEN-positive | This compound (3µM, 48h) | Significantly higher | [1] |
| PTEN-negative | This compound (3µM, 48h) | Significantly lower | [1] |
| PTEN-positive | This compound (10µM, 48h) | Significantly higher | [1] |
| PTEN-negative | This compound (10µM, 48h) | Significantly lower | [1] |
Table 2: BIM Protein Expression Following this compound Treatment
| Cell Line Status | Treatment | BIM Expression Fold-Increase | Citation |
| PTEN-positive | This compound | >14-fold | [1][3][4][11] |
| PTEN-negative | This compound | ~4-fold | [1][3][4][11] |
Table 3: this compound Inhibitory Concentrations (IC50)
| Target | IC50 | Assay Type | Citation |
| B-Raf V600E | 13 nM | Cell-free | [11][12][13] |
| Wild-type B-Raf | 160 nM | Cell-free | [12][13] |
| c-Raf-1 (mutant) | 13 nM | Cell-free | [11][12] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures to assess cell viability.[14]
-
Materials:
-
96-well plates
-
Melanoma cell lines (PTEN-positive and PTEN-negative)
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)[14]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl)
-
Multi-well spectrophotometer
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (and a vehicle control, DMSO) for the desired duration (e.g., 72 hours).
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 3-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Add 100-150 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[14]
-
Read the absorbance at a wavelength between 500 and 600 nm using a multi-well spectrophotometer.[14]
-
2. Apoptosis Assay (Annexin-V Staining by Flow Cytometry)
This protocol outlines the detection of apoptosis using Annexin-V and a viability dye.
-
Materials:
-
6-well plates
-
Melanoma cell lines
-
This compound
-
Annexin-V FITC (or other fluorophore) Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound (e.g., 3 µM or 10 µM) or vehicle control for 48 hours.[1]
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin-V FITC and 5 µL of a viability dye (e.g., Propidium Iodide or 7-AAD) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin-binding buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
3. Western Blotting for PTEN, p-AKT, and BIM
This protocol provides a general framework for detecting key proteins in the signaling pathway.
-
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-PTEN, anti-phospho-AKT (Ser473), anti-total AKT, anti-BIM, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Prepare cell lysates and determine protein concentration.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Visualizations
Signaling Pathways and Workflows
Caption: Signaling pathways in PTEN-proficient vs. PTEN-deficient cells treated with this compound.
Caption: Experimental workflow for assessing this compound efficacy based on PTEN status.
Caption: Logical relationship between PTEN status, this compound treatment, and cellular outcome.
References
- 1. PTEN loss confers BRAF inhibitor resistance to melanoma cells through the suppression of BIM expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. aacrjournals.org [aacrjournals.org]
- 4. PTEN loss confers BRAF inhibitor resistance to melanoma cells through the suppression of BIM expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PTEN and melanomagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PTEN as a target in melanoma | Journal of Clinical Pathology [jcp.bmj.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Navigating the Therapeutic Complexity of PI3K Pathway Inhibition in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PTEN Loss-of-Function Alterations Are Associated With Intrinsic Resistance to BRAF Inhibitors in Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | Raf inhibitor | Mechanism | Concentration [selleckchem.com]
- 12. apexbt.com [apexbt.com]
- 13. caymanchem.com [caymanchem.com]
- 14. broadpharm.com [broadpharm.com]
Technical Support Center: Enhancing the Pro-Apoptotic Effects of PLX-4720
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PLX-4720. Our goal is to help you enhance the pro-apoptotic effects of this BRAFV600E inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound-induced apoptosis?
This compound is a potent inhibitor of the BRAFV600E kinase, a key component of the MAPK/ERK signaling pathway.[1][2][3] In cancer cells harboring the BRAFV600E mutation, this pathway is constitutively active, promoting cell proliferation and survival. By selectively inhibiting BRAFV600E, this compound leads to a downstream decrease in MEK and ERK phosphorylation, which in turn induces cell cycle arrest and apoptosis.[1][2][4] This pro-apoptotic effect is mediated, at least in part, by the upregulation of the BH3-only protein Bim.[4][5] Overexpression of Bcl-2, an anti-apoptotic protein, can inhibit this compound-induced apoptosis, highlighting the importance of the mitochondrial apoptotic pathway.[4]
Q2: Why am I observing limited apoptosis with this compound monotherapy in my BRAFV600E mutant cell line?
Several factors can contribute to reduced apoptotic response to this compound, even in BRAFV600E positive cells. These include:
-
Intrinsic Resistance: Some cell lines may possess inherent resistance mechanisms. For instance, melanoma cells with a PTEN loss have been shown to be less sensitive to this compound-induced apoptosis.[5] This is often linked to the activation of alternative survival pathways, such as the PI3K/AKT pathway.[5][6][7]
-
Acquired Resistance: Prolonged exposure to this compound can lead to the development of acquired resistance. This can occur through various mechanisms, including the upregulation of receptor tyrosine kinases (RTKs) like PDGFRβ and IGF-1R, or the activation of parallel signaling pathways that bypass the need for BRAF signaling.[6][8]
-
Off-Target Effects: In some contexts, particularly in BRAF wild-type cells, this compound can paradoxically activate the MAPK pathway and has been shown to suppress apoptosis through off-target inhibition of JNK signaling.[9]
Q3: How can I enhance the pro-apoptotic effects of this compound in my experiments?
Combination therapy is a highly effective strategy to augment the pro-apoptotic effects of this compound and overcome resistance. Consider the following combinations:
-
With a Tyrosine Kinase Inhibitor (e.g., Ponatinib): Co-treatment with a multi-targeting tyrosine kinase inhibitor like ponatinib has demonstrated synergistic effects in BRAFV600E mutant thyroid cancer cells, leading to a significant increase in apoptosis.[10][11][12][13] This combination can also overcome acquired resistance to this compound.[10][12]
-
With a MEK Inhibitor (e.g., AZD6244): Since MEK is downstream of BRAF, dual inhibition of both BRAF and MEK can lead to a more profound and sustained blockade of the MAPK pathway, resulting in enhanced apoptosis. Combining this compound with a MEK inhibitor can also prevent the emergence of resistant clones.[14]
-
With a Bcl-2 Family Inhibitor (e.g., Navitoclax): Given that this compound induces apoptosis via the mitochondrial pathway, combining it with a Bcl-2 inhibitor like Navitoclax can directly target the apoptotic machinery and enhance cell death.[1]
-
With a PI3K/AKT Pathway Inhibitor: In cell lines where resistance is mediated by the activation of the PI3K/AKT pathway, co-treatment with a PI3K or AKT inhibitor can restore sensitivity to this compound and promote apoptosis.[5][6][15]
Troubleshooting Guides
Issue 1: Sub-optimal Apoptosis Induction
Symptoms:
-
Low percentage of Annexin V-positive cells in flow cytometry analysis.
-
Minimal cleavage of caspase-3 or PARP observed in Western blotting.
-
Cell viability assays (e.g., MTT, CellTiter-Glo) show limited cell death.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incorrect this compound Concentration | Titrate this compound to determine the optimal concentration for your specific cell line. GI50 values can range from 0.31 µM to 1.7 µM for sensitive lines.[1] |
| Insufficient Incubation Time | Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal duration for apoptosis induction.[1] |
| Cell Line Resistance | Profile your cell line for known resistance markers (e.g., PTEN status, AKT activation).[5][6] Consider using a combination therapy approach as outlined in the FAQs. |
| Sub-optimal Cell Culture Conditions | Ensure cells are healthy and not overly confluent before treatment. Use serum-free or low-serum media during apoptosis induction to minimize survival signals. |
Issue 2: Development of Drug Resistance
Symptoms:
-
Initial positive response to this compound followed by a rebound in cell proliferation.
-
Decreased sensitivity to this compound in long-term cultures.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Activation of Bypass Signaling Pathways | Analyze treated cells for reactivation of the MAPK pathway (p-ERK levels) or activation of alternative pathways like PI3K/AKT (p-AKT levels) via Western blotting.[6][16] |
| Upregulation of Receptor Tyrosine Kinases (RTKs) | Profile resistant cells for increased expression or activation of RTKs such as EGFR, PDGFR, or IGF-1R.[6][8] |
| Emergence of Secondary Mutations | While less common for this compound, consider sequencing key genes in the MAPK pathway (e.g., MEK1) in resistant clones to check for mutations that confer resistance.[14] |
| Solution | Implement a combination therapy strategy from the outset to prevent or delay the onset of resistance. For established resistant lines, a combination targeting the identified resistance mechanism is recommended.[14][15] |
Data Presentation
Table 1: Enhancement of Apoptosis with this compound Combination Therapies
| Cell Line | Treatment | Apoptosis (% of cells) | Fold Increase vs. Control | Reference |
| 8505C (Thyroid Cancer) | DMSO (Control) | ~5% | 1.0 | [10][11] |
| This compound (15 µM) | ~15% | >1.88 | [10][11] | |
| Ponatinib (0.556 µM) | ~8% | 0.69 | [10][11] | |
| This compound + Ponatinib | ~40% | >3.42 | [10][11] |
Table 2: Caspase-3/7 Activity in Response to this compound and Ponatinib
| Cell Line | Treatment (48h) | Fold Increase in Caspase-3/7 Activity vs. Control | Reference |
| BRAFV600E cells | This compound | >2.1 | [10] |
| Ponatinib | >0.82 | [10] | |
| This compound + Ponatinib | >4.6 | [10] |
Experimental Protocols
Protocol 1: Assessment of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: Treat cells with this compound alone or in combination with other drugs at the desired concentrations for the specified duration (e.g., 48 hours). Include a vehicle-treated control (e.g., DMSO).
-
Cell Harvesting: After treatment, collect both the culture medium (containing floating apoptotic cells) and adherent cells (after trypsinization).
-
Washing: Pellet the cells by centrifugation and wash once with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Early Apoptosis: Annexin V-positive, PI-negative cells.
-
Late Apoptosis/Necrosis: Annexin V-positive, PI-positive cells.
-
Protocol 2: Caspase-3/7 Activity Assay
-
Cell Seeding: Seed cells in a 96-well white-walled plate.
-
Treatment: Treat cells with this compound and/or other compounds as required. Include appropriate controls.
-
Assay: After the treatment period, add a luminogenic caspase-3/7 substrate (e.g., from a Caspase-Glo® 3/7 Assay kit) to each well.
-
Incubation: Incubate at room temperature for 1-2 hours as per the manufacturer's protocol.
-
Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity.
Visualizations
Caption: this compound inhibits BRAF V600E, blocking the MAPK pathway and promoting apoptosis.
Caption: Experimental workflow for assessing apoptosis enhancement with combination therapy.
Caption: Activation of the PI3K/AKT pathway as a mechanism of resistance to this compound.
References
- 1. This compound | Raf inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Apoptosis of human melanoma cells induced by inhibition of B-RAFV600E involves preferential splicing of bimS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. Mechanisms of resistance to RAF inhibitors in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Akt signaling pathway: An emerging therapeutic target in malignant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Systems Analysis of Adaptive Responses to MAP Kinase Pathway Blockade in BRAF Mutant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BRAF inhibitors suppress apoptosis through off-target inhibition of JNK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A combinatorial strategy for targeting BRAFV600E mutant cancers with BRAFV600E inhibitor (PLX4720) and tyrosine kinase inhibitor (ponatinib) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Combinatorial Strategy for Targeting BRAF V600E-Mutant Cancers with BRAFV600E Inhibitor (PLX4720) and Tyrosine Kinase Inhibitor (Ponatinib) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. pnas.org [pnas.org]
- 15. BRAF inhibitor resistance mediated by the AKT pathway in an oncogenic BRAF mouse melanoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MEK-independent survival of B-RAFV600E melanoma cells selected for resistance to apoptosis induced by the RAF inhibitor PLX4720 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of PLX-4720 and Dabrafenib: Potency and Selectivity in BRAF-Mutant Cancers
This guide provides a detailed comparison of two prominent BRAF inhibitors, PLX-4720 and dabrafenib, focusing on their half-maximal inhibitory concentration (IC50) values. Both small molecules are crucial tools in cancer research and have been pivotal in the development of therapies for BRAF-mutant malignancies, particularly melanoma. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in the biochemical and cellular potency of these two inhibitors.
Data Presentation: IC50 Values at a Glance
The potency of this compound and dabrafenib has been evaluated across various enzymatic and cell-based assays. The following tables summarize their inhibitory activities against key kinases and cancer cell lines, providing a quantitative basis for comparison.
Table 1: Biochemical Kinase Inhibition
| Inhibitor | Target Kinase | IC50 (nM) | Key Findings |
| This compound | BRAFV600E | 13 | Potent inhibition of the oncogenic mutant BRAF.[1][2] |
| Wild-Type BRAF | 100 - 160 | Demonstrates approximately 10-fold selectivity for the mutant form in enzymatic assays.[1][3][4] | |
| Wild-Type CRAF | 48 (Vemurafenib)¹ | Shows significant activity against CRAF.[5] | |
| Dabrafenib | BRAFV600E | 0.6 | Exhibits exceptionally high potency against the target mutant kinase.[5] |
| Wild-Type BRAF | - | Data indicates high selectivity for the V600E mutant. | |
| Wild-Type CRAF | 5.0 | Less potent against CRAF compared to its activity on BRAFV600E, suggesting higher selectivity.[5] |
¹this compound is a close analog of vemurafenib (PLX4032) and is often used in preclinical studies. Data for vemurafenib is included for a direct comparison of CRAF inhibition.
Table 2: Cellular Proliferation Inhibition (gIC50/IC50)
| Inhibitor | Cell Lines | BRAF Status | IC50 Value | Key Findings |
| This compound | Melanoma Panel | V600E | < 1 µM (highly sensitive) | Sensitivity varies among BRAFV600E cell lines.[3] |
| Melanoma Panel | V600E | 1 - 10 µM (moderately sensitive) | Some cell lines exhibit moderate resistance.[3] | |
| Melanoma Panel | V600E | > 10 µM (resistant) | Intrinsic resistance is observed in a subset of BRAF-mutant cells.[3][6] | |
| Melanoma Panel | Wild-Type | > 3 µM | Demonstrates high cellular selectivity for BRAF-mutant cells.[7] | |
| Dabrafenib | Melanoma Panel (16/20 lines) | V600E | < 200 nM | Potently inhibits the growth of a majority of BRAFV600E cell lines.[8] |
| Melanoma Panel | V600D/K | < 30 nM | Effective against other V600 mutations.[8] | |
| RAS/RAF Wild-Type Panel | Wild-Type | > 10 µM | Shows high selectivity, with minimal effect on wild-type cells.[8] | |
| A375P (Melanoma) | V600E | ~3 nM (pERK/pMEK inhibition) | Effectively blocks downstream MAPK pathway signaling at low nanomolar concentrations.[8] |
Signaling Pathway and Mechanism of Action
This compound and dabrafenib are potent inhibitors of the mitogen-activated protein kinase (MAPK) signaling pathway, which is a critical regulator of cell growth, proliferation, and survival. In many cancers, a specific mutation in the BRAF gene (V600E) leads to the constitutive activation of the BRAF protein, resulting in uncontrolled downstream signaling through MEK and ERK. Both inhibitors are designed to selectively target and inhibit the ATP-binding site of the active, mutated BRAFV600E kinase. This blockade prevents the phosphorylation of MEK and ERK, thereby halting the oncogenic signaling cascade and leading to cell cycle arrest and apoptosis in BRAF-mutant tumor cells.[1][4]
Caption: The MAPK signaling pathway with the BRAF V600E mutation and the inhibitory action of this compound and dabrafenib.
Experimental Protocols
The determination of IC50 values is a fundamental procedure in drug discovery. While specific parameters may vary between studies, the general workflow for assessing the effect of inhibitors like this compound and dabrafenib on adherent cancer cells involves a cell viability assay, such as the MTT or MTS assay.
General Protocol for IC50 Determination via MTT Assay
-
Cell Culture and Seeding: Adherent cancer cells (e.g., A375 melanoma) are cultured in appropriate media. Once they reach a logarithmic growth phase, they are trypsinized, counted, and seeded into 96-well plates at a predetermined density (e.g., 1,000-10,000 cells/well). Plates are incubated to allow for cell attachment.[9][10]
-
Drug Treatment: A stock solution of the inhibitor (this compound or dabrafenib) is prepared in a solvent like DMSO. A series of serial dilutions are made to create a range of concentrations. The culture medium is removed from the wells and replaced with medium containing the different inhibitor concentrations. Control wells receive medium with the solvent only.[9][11]
-
Incubation: The plates are incubated for a specified period, typically 72 to 120 hours, to allow the inhibitor to exert its effect on cell proliferation.[11]
-
Cell Viability Measurement: After incubation, a reagent like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Mitochondrial succinate dehydrogenase in living cells reduces the water-soluble MTT to an insoluble purple formazan. Dead cells do not perform this conversion.[9]
-
Data Acquisition: After a few hours of incubation with MTT, a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance of each well is then measured using a plate reader at a specific wavelength (e.g., 490 nm). The absorbance is directly proportional to the number of viable cells.[9]
-
IC50 Calculation: The absorbance data is normalized to the control wells (representing 100% viability). A dose-response curve is generated by plotting the percentage of cell viability against the logarithm of the inhibitor concentration. The IC50 value is determined from this curve using non-linear regression analysis, representing the concentration of the inhibitor required to reduce cell viability by 50%.[12][13]
Caption: A generalized workflow for determining the IC50 value of an inhibitor using a cell-based viability assay.
References
- 1. Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Differential sensitivity of melanoma cell lines with BRAFV600E mutation to the specific Raf inhibitor PLX4032 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]
- 5. Dabrafenib and its potential for the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A melanoma subtype with intrinsic resistance to BRAF inhibition identified by receptor tyrosine kinases gene-driven classification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. 2.4. Calculation of IC50 [bio-protocol.org]
- 13. courses.edx.org [courses.edx.org]
PLX-4720: A Tale of Two Molecules - From Benchtop Staple to Clinical Stepping Stone
A comprehensive comparison of PLX-4720 as a preclinical research tool versus its clinically approved descendants, Vemurafenib and Dabrafenib, for researchers and drug development professionals.
This compound, a potent and selective inhibitor of the BRAF V600E kinase, holds a significant place in the landscape of cancer research and drug discovery. While it has been an invaluable tool in preclinical studies, it is not used as a clinical drug.[1][2] This guide provides a detailed comparison of this compound with its clinically approved counterparts, Vemurafenib (PLX4032) and Dabrafenib, offering insights into their respective applications, performance, and the experimental data that define their roles.[3][4][5]
At a Glance: Key Differences
| Feature | This compound | Vemurafenib (PLX4032) | Dabrafenib |
| Primary Use | Preclinical Research Tool | Clinical Drug | Clinical Drug |
| FDA Approval | No | Yes[3][6] | Yes[4][7] |
| Selectivity for BRAF V600E | High[1][8] | High[9][10] | High[4][11] |
| Clinical Efficacy | Not Applicable | Proven in Melanoma & other cancers[3][12] | Proven in Melanoma & other cancers[4][7][13] |
| Pharmacokinetics | Optimized for in vitro/in vivo animal studies[5][10] | Optimized for human oral bioavailability and half-life[14] | Optimized for human oral bioavailability and half-life[15] |
| Known Side Effects | Not clinically evaluated | Photosensitivity, rash, arthralgia, keratoacanthomas[10] | Pyrexia, headache, arthralgia, papilloma[15] |
Performance Deep Dive: Efficacy and Selectivity
The defining characteristic of this compound and its clinical successors is their high potency and selectivity for the BRAF V600E mutation, a driver in a significant portion of melanomas and other cancers.[8][9][15]
In Vitro Kinase Inhibition:
Biochemical assays are crucial for determining the inhibitory activity of these compounds against their target kinase. This compound shows a strong preference for the mutated BRAF V600E over the wild-type form.
| Compound | IC50 for BRAF V600E (nM) | IC50 for wild-type BRAF (nM) | Fold Selectivity (wt/V600E) |
| This compound | 13[1][16] | 160[16] | ~12 |
| Vemurafenib | 31 | 100 | ~3 |
| Dabrafenib | 0.8 | 3.2 | 4 |
Data compiled from published literature and supplier technical data. Actual values may vary depending on assay conditions.
Cellular Activity:
The efficacy of these inhibitors is further evaluated in cancer cell lines harboring the BRAF V600E mutation. The growth inhibition (GI50) values demonstrate potent effects at the cellular level.
| Compound | Cell Line (BRAF V600E) | GI50 (µM) |
| This compound | A375 (Melanoma) | 0.50[1] |
| This compound | COLO205 (Colon) | 0.31[1] |
| Vemurafenib | A375 (Melanoma) | ~0.05 |
| Dabrafenib | A375 (Melanoma) | ~0.0012 |
Data compiled from published literature. Actual values may vary depending on assay conditions.
Signaling Pathway Inhibition
This compound and its derivatives function by inhibiting the constitutively active BRAF V600E kinase, thereby blocking downstream signaling through the MAPK/ERK pathway.[10] This pathway, when aberrantly activated, drives cell proliferation and survival.[9]
Caption: Inhibition of the MAPK/ERK signaling pathway by BRAF V600E inhibitors.
From Lab to Clinic: The Pharmacokinetic Hurdle
While this compound demonstrated excellent efficacy in preclinical models, its journey to the clinic was halted by its pharmacokinetic properties, which were not ideal for human administration.[5] Drug development focuses on optimizing compounds to have suitable absorption, distribution, metabolism, and excretion (ADME) profiles. Vemurafenib (PLX4032) was developed through a structure-guided discovery approach to improve upon the initial scaffold, resulting in a compound with a more favorable pharmacokinetic profile for clinical use in humans.[5][14]
Experimental Protocols: A Closer Look
Reproducibility is the cornerstone of scientific research. Below are simplified protocols for key experiments used to characterize these inhibitors.
In Vitro Kinase Assay (Luminescent ATP Depletion Assay)
This assay quantifies the direct inhibitory effect of a compound on the kinase activity of a purified enzyme by measuring ATP consumption.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Methodology: [17]
-
Preparation: Recombinant BRAF V600E enzyme is diluted in kinase buffer. A suitable substrate (e.g., inactive MEK1) and ATP are also prepared in the same buffer. The test compound (e.g., this compound) is serially diluted in DMSO and then further diluted in kinase buffer.
-
Reaction: The enzyme, substrate, and varying concentrations of the test compound are combined in a white, opaque-walled microplate well.
-
Initiation & Incubation: The kinase reaction is initiated by adding ATP. The plate is incubated at a specific temperature (e.g., 30°C) for a set period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: An equal volume of a commercial luminescent kinase assay reagent (which contains luciferase) is added to each well. This reagent stops the kinase reaction and measures the amount of remaining ATP.
-
Measurement & Analysis: The plate is incubated for a short period to stabilize the luminescent signal, which is then read on a microplate reader. The amount of light produced is inversely proportional to the kinase activity. The data is plotted as percent inhibition versus compound concentration, and the IC50 value (the concentration at which 50% of kinase activity is inhibited) is calculated.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[18][19][20]
-
Cell Seeding: Cancer cells (e.g., A375, which are BRAF V600E positive) are seeded into a 96-well clear flat-bottom plate and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The cells are treated with a serial dilution of the test compound (e.g., this compound) and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: A sterile solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[18] Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to insoluble purple formazan crystals.
-
Incubation: The plate is incubated for 1-4 hours to allow for formazan crystal formation.
-
Solubilization: The culture medium is carefully removed, and a solubilization solution (e.g., DMSO or an acidic isopropanol solution) is added to each well to dissolve the formazan crystals.
-
Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically between 500-600 nm).
-
Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition relative to untreated control cells, and the GI50 value is determined.
Conclusion: The Right Tool for the Right Job
This compound remains a cornerstone for preclinical research, enabling countless studies into the biology of BRAF-mutant cancers and the mechanisms of targeted therapy.[8][21] Its high selectivity and well-characterized profile make it an excellent tool for in vitro and in vivo animal model experiments.[1] However, for clinical applications, the improved pharmacokinetic properties of its successors, Vemurafenib and Dabrafenib, are essential for achieving therapeutic efficacy and safety in patients.[22][23] Understanding the distinct advantages and limitations of each compound is crucial for researchers and clinicians working to advance the field of oncology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Vemurafenib - Wikipedia [en.wikipedia.org]
- 4. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. cancernetwork.com [cancernetwork.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vemurafenib: an evidence-based review of its clinical utility in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The discovery of vemurafenib for the treatment of BRAF-mutated metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dabrafenib - Uses, Side Effects, Warnings & FAQs [macariushealth.com]
- 12. Vemurafenib (PLX4032): an orally available inhibitor of mutated BRAF for the treatment of metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. drugs.com [drugs.com]
- 14. Ipilimumab, Vemurafenib, Dabrafenib, and Trametinib: Synergistic Competitors in the Clinical Management of BRAF Mutant Malignant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ir.vistas.ac.in [ir.vistas.ac.in]
- 16. apexbt.com [apexbt.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. broadpharm.com [broadpharm.com]
- 19. Cell Viability Assay [bio-protocol.org]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Beneficial Effects of RAF Inhibitor in Mutant BRAF Splice Variant-expressing Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Comparative safety of BRAF and MEK inhibitors (vemurafenib, dabrafenib and trametinib) in first-line therapy for BRAF-mutated metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 23. jwatch.org [jwatch.org]
PLX-4720: A Comparative Guide to Kinase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
PLX-4720 is a potent and selective inhibitor of the B-Raf(V600E) kinase, a key driver in many melanomas and other cancers.[1][2] While highly specific for its primary target, understanding its cross-reactivity with other kinases is crucial for a comprehensive assessment of its biological effects and potential off-target liabilities. This guide provides a comparative analysis of this compound's activity against a panel of kinases, supported by experimental data and detailed methodologies.
Kinase Inhibition Profile of this compound
Biochemical assays have been employed to determine the half-maximal inhibitory concentration (IC50) of this compound against a variety of kinases. The data reveals a high degree of selectivity for B-Raf(V600E), with significantly lower potency against wild-type B-Raf and other tested kinases.
| Kinase Target | IC50 (nM) |
| B-Raf(V600E) | 13 |
| B-Raf (wild-type) | 160 |
| BRK | 130 |
| FRK | 1,300 |
| CSK | 1,500 |
| SRC | 1,700 |
| FAK | 1,700 |
| FGFR | 1,900 |
| KDR | 2,300 |
| HGK | 2,800 |
| CSF1R | 3,300 |
| AURORA A | 3,400 |
Table 1: Biochemical IC50 values for this compound against a panel of kinases. Data sourced from Tsai, J., et al. (2008).[1]
The results demonstrate that this compound is approximately 10-fold more selective for the B-Raf(V600E) mutant over the wild-type B-Raf kinase.[1][3] Against a broader panel, the inhibitor shows markedly reduced activity, with IC50 values in the micromolar range for kinases such as FRK, SRC, FAK, and FGFR.[1][3]
On-Target and Off-Target Signaling Pathways
This compound exerts its primary therapeutic effect by inhibiting the constitutively active B-Raf(V600E) kinase, thereby blocking the downstream MAPK/ERK signaling pathway and inhibiting tumor cell proliferation. However, studies have revealed notable off-target effects.
Figure 1: Signaling pathways affected by this compound.
Off-Target Inhibition of the JNK Signaling Pathway
This compound has been shown to suppress apoptosis through the off-target inhibition of kinases upstream of c-Jun N-terminal kinase (JNK).[4] A key kinase identified in this pathway is ZAK (sterile alpha motif and leucine zipper containing kinase).[4][5] By inhibiting ZAK, this compound can lead to a reduction in JNK signaling, which may have implications for the cellular stress response and apoptosis.[4]
Paradoxical Activation of the MAPK Pathway
In cells with wild-type B-Raf, particularly in the presence of upstream RAS activation, this compound can paradoxically activate the MAPK pathway.[6][7][8] This phenomenon is believed to occur through the inhibitor-induced dimerization of RAF isoforms, such as B-Raf and C-Raf.[7][8] This dimerization leads to the transactivation of C-Raf and subsequent downstream signaling through MEK and ERK, which can promote cell proliferation.[7]
Experimental Methodologies
The following sections detail the protocols used to generate the kinase inhibition and cellular activity data.
In Vitro Kinase Assay (AlphaScreen)
The in vitro kinase activity of this compound was determined by measuring the phosphorylation of a biotinylated-MEK protein substrate using PerkinElmer's AlphaScreen® technology.
Experimental Workflow:
Figure 2: Workflow for the in vitro kinase assay.
Protocol Details:
-
Reaction Setup: Reactions are carried out in a 20 µL volume containing 20 mM HEPES (pH 7.0), 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20, 100 nM biotinylated-MEK protein, ATP, and varying concentrations of this compound.
-
Enzyme Addition: The reaction is initiated by the addition of the kinase (e.g., 0.1 ng of B-Raf).
-
Incubation: The reaction mixture is incubated at room temperature for a defined period (e.g., 30 minutes).
-
Stopping the Reaction: The reaction is terminated by adding a solution containing 20 mM HEPES (pH 7.0), 200 mM NaCl, 80 mM EDTA, and 0.3% BSA.
-
Detection: Phospho-MEK antibody, Streptavidin-coated Donor beads, and Protein A Acceptor beads are added. After a one-hour incubation at room temperature, the plate is read on an AlphaScreen reader. The signal generated is proportional to the extent of MEK phosphorylation.
Cellular Assays
To assess the effect of this compound on cell proliferation and signaling, various cellular assays are performed.
-
Cell Proliferation Assay (MTT): Tumor cell lines are treated with a range of this compound concentrations for 72 hours. Cell viability is then measured using an MTT assay, which quantifies the metabolic activity of living cells.
-
Western Blotting for Pathway Analysis: Cells are treated with this compound for a specified time. Cell lysates are then prepared and subjected to SDS-PAGE and western blotting to detect the phosphorylation status of key signaling proteins, such as ERK, to determine the inhibitor's effect on the MAPK pathway.
This guide provides a foundational understanding of the kinase selectivity profile of this compound. For researchers utilizing this compound, a thorough consideration of both its potent on-target activity and its potential off-target effects is essential for accurate interpretation of experimental results and for guiding further drug development efforts.
References
- 1. Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Raf | TargetMol [targetmol.com]
- 3. This compound | Raf inhibitor | Mechanism | Concentration [selleckchem.com]
- 4. BRAF inhibitors suppress apoptosis through off-target inhibition of JNK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ZAK Inhibitor PLX4720 Promotes Extrusion of Transformed Cells via Cell Competition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential Sensitivity of Wild-Type and BRAF-Mutated Cells to Combined BRAF and Autophagy Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Registered report: RAF inhibitors prime wild-type RAF to activate the MAPK pathway and enhance growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Paradoxical oncogenesis and the long term consequences of BRAF inhibition in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
The Evolution of BRAF Inhibition: A Comparative Analysis of PLX-4720 and Next-Generation Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the first-generation BRAF inhibitor PLX-4720 against its next-generation counterparts. This analysis is supported by experimental data to delineate advancements in efficacy, selectivity, and the circumvention of resistance mechanisms.
The discovery of the BRAF V600E mutation as a key driver in many cancers, particularly melanoma, spurred the development of targeted therapies. This compound was a pioneering selective inhibitor of the BRAF V600E oncoprotein, demonstrating the potential of targeted cancer therapy. However, the emergence of resistance and off-target effects necessitated the development of next-generation inhibitors with improved pharmacological profiles. This guide will delve into a detailed comparison of this compound with these advanced inhibitors, focusing on their mechanisms of action, efficacy, and the experimental basis for these findings.
Mechanism of Action: From Selective Inhibition to Paradox Breakers
This compound is a potent and selective inhibitor of the BRAF V600E mutant kinase, with a reported IC50 of 13 nM.[1][2] It exhibits a 10-fold selectivity for BRAF V600E over wild-type BRAF.[1][2] Its mechanism of action involves the direct inhibition of the BRAF V600E kinase, leading to the suppression of the downstream MAPK/ERK signaling pathway. This, in turn, induces cell cycle arrest and apoptosis in cancer cells harboring the BRAF V600E mutation.[1][3]
A significant limitation of first-generation BRAF inhibitors like this compound is the phenomenon of "paradoxical activation" of the MAPK pathway in cells with wild-type BRAF and upstream activation (e.g., RAS mutations). This occurs because the inhibitor binding to one protomer of a RAF dimer can allosterically activate the other protomer, leading to unintended cell proliferation and the development of secondary malignancies like cutaneous squamous cell carcinomas.
Next-generation BRAF inhibitors have been engineered to overcome this limitation. These can be broadly categorized into two groups: second-generation inhibitors with improved selectivity and "paradox breakers."
-
Second-Generation Inhibitors (e.g., Dabrafenib, Encorafenib): These inhibitors exhibit higher selectivity for BRAF V600E over wild-type BRAF and CRAF compared to first-generation inhibitors. For instance, dabrafenib is a more selective inhibitor of BRAF V600E than vemurafenib (a close analog of this compound).[4] This increased selectivity aims to reduce off-target effects and potentially delay the onset of resistance.
-
Paradox Breakers (e.g., PLX8394): These inhibitors are designed to bind to both monomeric and dimeric forms of BRAF, effectively preventing the paradoxical activation of the MAPK pathway.[3][5] PLX8394, for example, has been shown to inhibit signaling from both monomeric BRAF V600E and dimeric BRAF non-V600 mutants without inducing paradoxical activation.[3][5]
Comparative Efficacy: In Vitro and In Vivo Data
Experimental studies have demonstrated the superior performance of next-generation BRAF inhibitors compared to this compound, particularly in overcoming resistance and inhibiting a broader range of BRAF mutations.
Biochemical and Cellular Potency
| Inhibitor | Target | IC50 (in vitro) | Cellular GI50 | Key Characteristics | Reference |
| This compound | BRAF V600E | 13 nM | 0.31 µM (COLO205), 0.50 µM (A375) | First-generation, selective BRAF V600E inhibitor; subject to paradoxical activation. | [1][2] |
| Vemurafenib (PLX4032) | BRAF V600E | 31 nM | - | Close analog of this compound used in clinical settings. | [4] |
| Dabrafenib | BRAF V600E | 0.6 nM | Sensitive in BRAF V600E cell lines (gIC50 < 200 nM) | Second-generation inhibitor with higher selectivity for BRAF V600E over wild-type BRAF and CRAF compared to vemurafenib. | [4][6] |
| PLX8394 | BRAF V600E / BRAF dimers | - | More potent than this compound in CRC cell lines | "Paradox breaker" that avoids paradoxical MAPK activation. | [3][5] |
Overcoming Resistance
A significant advantage of next-generation inhibitors is their ability to overcome resistance mechanisms that limit the efficacy of this compound. Resistance to this compound can arise from the formation of BRAF V600E splice variants that lead to constitutive dimerization and sustained MAPK signaling. Studies have shown that while this compound is less effective against cells expressing these splice variants, "paradox breakers" like PLX8394 can effectively inhibit their activity.[7]
In colorectal cancer (CRC) cell lines with the BRAF V600E mutation, the paradox breakers PLX7904 and PLX8394 demonstrated a more prolonged inhibition of the MAPK pathway and a stronger blockage of proliferation and viability compared to this compound.[3][5]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms discussed, the following diagrams illustrate the MAPK signaling pathway and a general experimental workflow for comparing BRAF inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Differential effects of the oncogenic BRAF inhibitor PLX4032 (vemurafenib) and its progenitor PLX4720 on ABCB1 function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BRAF paradox breakers PLX8394, PLX7904 are more effective against BRAFV600Ε CRC cells compared with the BRAF inhibitor PLX4720 and shown by detailed pathway analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dabrafenib and its potential for the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. helios.eie.gr [helios.eie.gr]
- 6. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Response and resistance to paradox breaking BRAF inhibitor in melanomas in vivo and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Pharmacokinetic Profiles of PLX-4720 and Vemurafenib
For Researchers, Scientists, and Drug Development Professionals: An objective analysis of the pharmacokinetic properties of the preclinical BRAF inhibitor PLX-4720 and its clinically approved successor, vemurafenib.
In the landscape of targeted cancer therapy, the development of BRAF inhibitors marked a significant milestone, particularly for the treatment of melanoma. Vemurafenib (formerly PLX4032) stands as a clinically approved success story, while its progenitor, this compound, remains a key tool in preclinical research. Although structurally similar, critical pharmacokinetic differences led to the selection of vemurafenib for clinical development. This guide provides a detailed comparison of their pharmacokinetic profiles, supported by available preclinical data, and outlines the experimental methodologies employed in their evaluation.
Executive Summary
This compound and vemurafenib are both potent inhibitors of the BRAFV600E kinase, a key driver in many melanomas. While both compounds demonstrated significant anti-tumor activity in preclinical models, vemurafenib was ultimately chosen for clinical development due to a more advantageous pharmacokinetic profile observed in higher animal species, specifically dogs and cynomolgus monkeys[1][2]. Although direct head-to-head comparative pharmacokinetic data in the same study is limited, this guide consolidates available preclinical data to highlight the key differences.
Quantitative Pharmacokinetic Data
The following tables summarize the available pharmacokinetic parameters for this compound and vemurafenib from various preclinical and clinical studies. It is important to note that the data for each compound are derived from separate studies and may not be directly comparable due to differing experimental conditions.
Table 1: Preclinical Pharmacokinetics of this compound in Mice
| Parameter | Value | Species | Dosing | Reference |
| Oral Bioavailability | Excellent (qualitative) | Mouse | Oral gavage | [1] |
| Efficacy in Xenografts | Tumor regression | Mouse | 100 mg/kg, twice daily | [3] |
Table 2: Preclinical and Clinical Pharmacokinetics of Vemurafenib
| Parameter | Value | Species | Dosing | Reference |
| Preclinical | ||||
| Half-life (t1/2) | ~50 hours (mean) | Dog | Not Specified | [4] |
| Cmax (steady state) | ~86 µmol/L (mean) | Dog | Not Specified | [4] |
| Clinical | ||||
| Half-life (t1/2) | ~57 hours | Human | 960 mg, twice daily | [5] |
| Tmax (single dose) | ~4 hours | Human | 960 mg | [5] |
| Time to Steady State | 15-21 days | Human | 960 mg, twice daily | [5] |
| Metabolism | Primarily via CYP3A4 | Human | Not Applicable | [5] |
| Excretion | Predominantly hepatic | Human | Not Applicable | [5] |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental procedures involved in generating the data above, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for a preclinical pharmacokinetic study.
Caption: The MAPK signaling pathway and the inhibitory action of this compound and vemurafenib.
Caption: A generalized experimental workflow for a preclinical pharmacokinetic study.
Detailed Experimental Protocols
The following sections provide an overview of the methodologies typically employed in the preclinical pharmacokinetic evaluation of compounds like this compound and vemurafenib.
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of the test compound after oral administration.
Animals: Male or female mice (e.g., BALB/c or athymic nude mice for xenograft studies), typically 6-8 weeks old.
Housing and Acclimatization: Animals are housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water. A minimum of a one-week acclimatization period is provided before the study.
Dosing:
-
The test compound (this compound or vemurafenib) is formulated in a suitable vehicle (e.g., a solution of 0.5% hydroxypropylmethylcellulose and 0.2% Tween 80 in water).
-
Animals are fasted overnight before dosing.
-
A single dose of the compound is administered via oral gavage at a specific concentration (e.g., 10 mg/kg).
Blood Sampling:
-
Blood samples (approximately 50-100 µL) are collected at predetermined time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Blood is typically collected via retro-orbital sinus puncture or from the tail vein into tubes containing an anticoagulant (e.g., EDTA).
Plasma Separation:
-
The collected blood samples are centrifuged (e.g., at 4°C, 2000 x g for 10 minutes) to separate the plasma.
-
The resulting plasma supernatant is transferred to clean tubes and stored at -80°C until analysis.
Bioanalytical Method for Plasma Sample Quantification
Objective: To accurately quantify the concentration of the test compound in plasma samples.
Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation:
-
Plasma samples are thawed on ice.
-
A protein precipitation method is typically used for extraction. An organic solvent (e.g., acetonitrile) containing an internal standard (a stable isotope-labeled version of the analyte) is added to the plasma sample.
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant is collected and may be further diluted before injection into the LC-MS/MS system.
LC-MS/MS Analysis:
-
Chromatography: The extracted sample is injected onto a reverse-phase HPLC column (e.g., a C18 column). A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) is used to separate the analyte from other plasma components.
-
Mass Spectrometry: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both the analyte and the internal standard, ensuring high selectivity and sensitivity.
Data Analysis:
-
A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the analyte in spiked plasma standards.
-
The concentration of the analyte in the study samples is then determined by interpolating their peak area ratios from the calibration curve.
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) are calculated from the plasma concentration-time data using non-compartmental analysis software.
Conclusion
The selection of vemurafenib over this compound for clinical development underscores the critical importance of a favorable pharmacokinetic profile in drug discovery. While both compounds exhibit potent and selective inhibition of the BRAFV600E kinase, the superior pharmacokinetic properties of vemurafenib in higher species were a key determinant of its success. This guide provides a consolidated overview of their pharmacokinetic differences based on available data and outlines the standard experimental procedures used for such evaluations, offering valuable insights for researchers in the field of oncology drug development.
References
- 1. The discovery of vemurafenib for the treatment of BRAF-mutated metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical efficacy of a RAF inhibitor needs broad target blockade in BRAF-mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Clinical Pharmacokinetics of Vemurafenib | Semantic Scholar [semanticscholar.org]
Synergistic Effects of PLX-4720 with MEK Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic effects of the BRAF V600E inhibitor, PLX-4720, in combination with various MEK inhibitors for cancer therapy. We will delve into the experimental data, outline detailed protocols for key assays, and visualize the underlying biological pathways and experimental workflows.
Introduction
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. In many cancers, particularly melanoma, mutations in components of this pathway, such as BRAF, lead to its constitutive activation and uncontrolled cell growth. This compound is a potent and selective inhibitor of the BRAF V600E mutant kinase. While initially effective, tumors often develop resistance to BRAF inhibitors alone. A key mechanism of resistance is the reactivation of the MAPK pathway downstream of BRAF, through MEK1 and MEK2. This has led to the exploration of combination therapies targeting both BRAF and MEK to achieve a more durable anti-cancer response. This guide examines the synergistic potential of combining this compound with MEK inhibitors.
Mechanism of Action: A Dual Blockade Strategy
This compound specifically targets and inhibits the ATP-binding site of the constitutively active BRAF V600E mutant protein, thereby preventing the phosphorylation and activation of its downstream target, MEK. MEK inhibitors, on the other hand, are allosteric inhibitors that bind to a pocket adjacent to the ATP-binding site on MEK1 and MEK2, preventing their phosphorylation by RAF kinases (including BRAF) and subsequent activation of ERK. By simultaneously inhibiting two key nodes in this pathway, the combination of this compound and a MEK inhibitor can more effectively suppress MAPK signaling, leading to enhanced tumor growth inhibition and apoptosis.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the general experimental approach for assessing synergy, the following diagrams are provided.
PLX-4720 vs. PLX-4032: A Comparative Guide on ABCB1 Function Interference
For researchers and drug development professionals investigating the off-target effects of BRAF inhibitors, understanding their interaction with ATP-binding cassette (ABC) transporters is critical. This guide provides an objective comparison of the differential effects of two closely related BRAF inhibitors, PLX-4720 and its successor PLX-4032 (Vemurafenib), on the function of the multidrug resistance transporter ABCB1 (P-glycoprotein). The data presented herein is supported by experimental evidence to aid in the informed design of future studies and combination therapies.
Quantitative Comparison of ABCB1 Inhibition
Experimental data consistently demonstrates that PLX-4032 is a more potent inhibitor of ABCB1-mediated drug efflux than its progenitor, this compound.[1][2][3][4] This heightened interference with ABCB1 function by PLX-4032 suggests that even minor structural modifications between the two compounds can significantly alter their interaction with this promiscuous transporter.[1]
| Parameter | This compound | PLX-4032 (Vemurafenib) | Cell Line | Reference |
| Rhodamine 123 Accumulation | 4-fold lower enhancement compared to PLX-4032 at 20 µM | 4-fold enhanced accumulation at 20 µM | ABCB1-transduced UKF-NB-3 | [1][2][3][4] |
| Vincristine IC50 Reduction | 9-fold decrease | 21-fold decrease | ABCB1-transduced UKF-NB-3 | [1][2][3][4] |
Experimental Protocols
The following methodologies were employed in the studies comparing the effects of this compound and PLX-4032 on ABCB1 function.
Cell Culture and Transduction
-
Cell Lines: Human neuroblastoma UKF-NB-3 cells were utilized as the parental line.[1] To investigate ABCB1-specific effects, these cells were transduced with a lentiviral vector encoding for human ABCB1, creating the UKF-NB-3ABCB1 cell line.[1][2] Control cells were transduced with an empty vector.
-
Culture Conditions: Cells were maintained in standard cell culture media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
ABCB1 Function Assays
-
Rhodamine 123 Accumulation Assay: This assay assesses the inhibitory effect of the compounds on the efflux of the fluorescent ABCB1 substrate, rhodamine 123.
-
Cells were incubated with varying concentrations of this compound or PLX-4032.
-
Rhodamine 123 was then added to the medium and incubated for a defined period.
-
After incubation, cells were washed to remove the extracellular fluorescent substrate.
-
Intracellular fluorescence, which is inversely proportional to ABCB1 activity, was measured using flow cytometry.[2]
-
-
Cytotoxicity Assay (IC50 Determination): This assay determines the concentration of a cytotoxic ABCB1 substrate (e.g., vincristine) required to inhibit cell growth by 50% in the presence or absence of the test compounds.
-
Cells were seeded in multi-well plates.
-
A range of concentrations of the cytotoxic drug (e.g., vincristine) were added, with or without a fixed concentration of this compound or PLX-4032.
-
Cells were incubated for a period sufficient to observe cytotoxic effects (e.g., 5 days).
-
Cell viability was assessed using a standard method such as the MTT assay.
-
The IC50 values were calculated to determine the degree of sensitization to the cytotoxic drug.
-
Molecular Docking
-
Modeling: To predict the interaction between the inhibitors and ABCB1, computational docking studies were performed. A homology model of human ABCB1 was created based on the 3D structure of the mouse ortholog, Abcb1a.[1][4]
-
Analysis: The binding of this compound and PLX-4032 to the transporter was analyzed to predict the strength of their interaction. Docking experiments predicted a stronger interaction for PLX-4032 with ABCB1 compared to this compound.[1][2][3][4]
Visualizing the Experimental Workflow and Pathway
The following diagrams illustrate the experimental process for evaluating ABCB1 function and the proposed interaction at the cellular level.
Caption: Experimental workflow for assessing ABCB1 inhibition.
Caption: Mechanism of ABCB1 inhibition by PLX compounds.
Concluding Remarks
The presented evidence clearly indicates that PLX-4032 (Vemurafenib) interferes with ABCB1 function more strongly than its precursor, this compound.[1][2][3][4] This differential effect is important for researchers in the field of drug development, as the co-administration of PLX-4032 with other drugs that are ABCB1 substrates could lead to altered pharmacokinetics and potential drug-drug interactions.[2] These findings underscore the necessity of characterizing the interactions between targeted therapies and ABC transporters to optimize therapeutic strategies and mitigate off-target effects.
References
Safety Operating Guide
Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of PLX-4720
For researchers and scientists in the fast-paced world of drug development, adherence to strict safety protocols is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of PLX-4720, a potent and selective B-Raf(V600E) inhibitor. Following these procedures is critical to ensure a safe laboratory environment and prevent environmental contamination.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. Always work in a well-ventilated area and wear suitable personal protective equipment (PPE), including chemical-impermeable gloves, protective clothing, and eye protection.[1] Avoid the formation of dust and aerosols. In case of accidental contact, follow these first-aid measures immediately:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing immediately and wash the affected area with soap and plenty of water. Consult a physician.[1]
-
Eye Contact: Rinse the eyes with pure water for at least 15 minutes and consult a physician.[1]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and call a doctor or Poison Control Center immediately.[1]
Step-by-Step Disposal Protocol for this compound
The recommended method for the disposal of this compound is through a licensed chemical destruction facility. Under no circumstances should this compound be discharged into sewer systems.[1]
-
Segregation and Collection:
-
Accidental Spill Management:
-
Disposal of Empty Containers:
-
Empty containers should be triple-rinsed with an appropriate solvent.[3] The rinsate should be collected and treated as hazardous waste.
-
After rinsing, the packaging can be punctured to prevent reuse and then disposed of in a sanitary landfill.[1] Alternatively, combustible packaging materials may be incinerated in a controlled manner with flue gas scrubbing.[1]
-
-
Final Disposal:
-
The collected waste material should be sent to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing.[1]
-
Ensure that all disposal activities comply with local, state, and federal regulations.
-
Disposal Workflow for this compound
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
This guide is intended to provide clear, actionable steps for the safe handling and disposal of this compound. By adhering to these procedures, laboratories can maintain a high standard of safety and environmental responsibility. Always consult your institution's specific safety guidelines and the material's Safety Data Sheet (SDS) for the most comprehensive information.
References
Safeguarding Your Research: A Comprehensive Guide to Handling PLX-4720
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with the potent B-Raf inhibitor, PLX-4720. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a potent small molecule inhibitor that requires careful handling to avoid exposure. The primary routes of exposure are inhalation of the powdered form and skin contact. The following personal protective equipment is mandatory when handling this compound in its solid form or in solution.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must provide a complete seal around the eyes. |
| Hand Protection | Chemical-Resistant Gloves | Double gloving with nitrile or neoprene gloves is required. |
| Body Protection | Laboratory Coat | A disposable, back-closing, solid-front gown is required. |
| Respiratory Protection | Respirator | An N95 or higher-rated respirator is mandatory when handling the powder outside of a certified chemical fume hood. |
Operational Plan: Step-by-Step Handling Procedures
This section outlines the standard operating procedure for the safe handling and preparation of this compound solutions.
Preparation of the Workspace
-
All handling of powdered this compound, including weighing and initial solubilization, must be conducted within a certified chemical fume hood with the sash at the lowest practical height.
-
The work surface within the fume hood should be covered with disposable, absorbent bench paper.
-
Ensure that a dedicated set of calibrated pipettes and other necessary equipment are placed within the fume hood before commencing work.
-
A clearly labeled hazardous waste container must be readily accessible within the fume hood.
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol details the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Donning PPE: Before entering the designated work area, put on all required PPE as specified in Table 1. This includes a lab coat, two pairs of chemical-resistant gloves, and safety goggles. If handling the powder outside of a fume hood, a respirator is mandatory.
-
Weighing the Compound:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance inside the chemical fume hood.
-
Carefully add the desired amount of this compound powder to the tube. Avoid creating dust by handling the container gently and using a micro-spatula.
-
Record the exact weight of the compound.
-
-
Solubilization:
-
Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For example, to prepare a 10 mM solution from 1 mg of this compound (Molecular Weight: 413.83 g/mol ), you would add approximately 241.6 µL of DMSO.
-
Close the tube tightly and vortex briefly to mix.
-
If the compound does not fully dissolve, sonicate the solution for 5-10 minutes in a water bath sonicator.[1]
-
-
Storage:
-
Once fully dissolved, the stock solution should be aliquoted into smaller, clearly labeled, and dated sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.[2]
-
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Table 2: Disposal Procedures for this compound and Contaminated Materials
| Waste Type | Disposal Procedure |
| Solid this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. |
| This compound Solutions | Collect in a designated, sealed hazardous waste container for organic solvents. Do not pour down the drain. |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of in a designated hazardous waste container immediately after use. |
| Contaminated PPE (e.g., gloves, gown) | Remove carefully to avoid skin contact and dispose of in a designated hazardous waste container. |
B-Raf(V600E) Signaling Pathway and this compound Mechanism of Action
This compound is a potent and selective inhibitor of the B-Raf(V600E) mutant kinase.[3] The B-Raf(V600E) mutation leads to constitutive activation of the MAPK/ERK signaling pathway, promoting cell proliferation and survival in certain cancers.[4] this compound blocks the ATP-binding site of the mutant B-Raf kinase, thereby inhibiting its activity and downstream signaling.
Caption: B-Raf(V600E) signaling pathway and the inhibitory action of this compound.
This guide provides a framework for the safe handling of this compound. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) for the most comprehensive information.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
